3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dibromo-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTMLNFURRZUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine synthesis starting materials
An In-depth Technical Guide to the Synthesis of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
Introduction
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery.[1] Its fused pyrazolopyridine core represents a "privileged structure," a framework known to interact with a wide array of biological targets. This scaffold is particularly prominent in the development of novel kinase inhibitors, as well as anticancer and anti-inflammatory agents.[1] The two bromine atoms at the C-3 and C-7 positions serve as versatile synthetic handles, enabling extensive functionalization through metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) effectively.
This guide provides a detailed examination of the synthetic strategies for obtaining 3,7-dibromo-1H-pyrazolo[4,3-c]pyridine, with a focus on the critical starting materials and the chemical logic underpinning the chosen reaction pathways.
Retrosynthetic Analysis of the Pyrazolo[4,3-c]pyridine Core
To devise a synthesis for the target molecule, we employ retrosynthetic analysis, a technique that deconstructs the molecule into simpler, more readily available precursors. For the 1H-pyrazolo[4,3-c]pyridine skeleton, two primary disconnection strategies emerge, involving the key step of forming either the pyrazole or the pyridine ring.[1]
-
Strategy A: Pyrazole Ring Annulation: This approach disconnects the N-N bond of the pyrazole ring, typically leading back to a substituted 3,4-diaminopyridine precursor. This is often the more direct route for this specific isomer.
-
Strategy B: Pyridine Ring Annulation: This strategy involves building the pyridine ring onto a pre-existing, functionalized pyrazole. This pathway relies on cyclocondensation reactions.
Caption: General Retrosynthetic Pathways for the Pyrazolo[4,3-c]pyridine Core.
Primary Synthetic Route: Pyrazole Annulation via Diazotization
The most established and reliable method for constructing the 3,7-dibromo-1H-pyrazolo[4,3-c]pyridine scaffold involves forming the pyrazole ring onto a pre-functionalized pyridine core. This multi-step process culminates in a regioselective bromination.
Causality and Mechanistic Insight
This pathway is favored due to the robust and well-understood chemistry of diazotization. Starting with a 3,4-diaminopyridine derivative, the 3-amino group is selectively converted into a diazonium salt, an excellent leaving group. The neighboring 4-amino group, being nucleophilic, can then readily attack intramolecularly to close the five-membered pyrazole ring.[1] This cyclization is efficient and generally proceeds under mild conditions.
The final bromination step targets the C-3 position due to the electronic nature of the pyrazolopyridine system. The pyrazole moiety is an electron-rich aromatic ring and is therefore more susceptible to electrophilic aromatic substitution than the relatively electron-poorer pyridine ring.[1] This inherent reactivity allows for the selective installation of the second bromine atom at the desired position.
Experimental Workflow and Protocol
The synthesis can be logically broken down into two main stages: the formation of the monobrominated core and the subsequent second bromination.
Caption: Workflow for Synthesis via Pyrazole Annulation.
Step 1: Synthesis of 7-Bromo-1H-pyrazolo[4,3-c]pyridine
This initial step involves the formation of the fused ring system from a suitable diaminopyridine precursor.
-
Starting Material: A 2-bromo-3,4-diaminopyridine derivative (or a precursor that can be converted to it).
-
Protocol:
-
Dissolve the bromo-3,4-diaminopyridine starting material in a suitable acidic medium, such as aqueous hydrochloric or sulfuric acid.
-
Cool the reaction mixture in an ice bath to between 0 and 5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Add the sodium nitrite solution dropwise to the cooled reaction mixture, ensuring the temperature remains below 5 °C to maintain the stability of the in situ generated diazonium salt.
-
After the addition is complete, allow the reaction to stir at low temperature for a designated period (e.g., 30-60 minutes) to ensure complete diazotization of the 3-amino group.
-
Slowly warm the reaction to room temperature to facilitate the intramolecular cyclization, where the 4-amino group attacks the diazonium intermediate.
-
Neutralize the reaction mixture with a base (e.g., NaHCO₃, NaOH) to precipitate the product.
-
Isolate the crude 7-bromo-1H-pyrazolo[4,3-c]pyridine by filtration, wash with water, and dry. Purify further via recrystallization or column chromatography.
-
Step 2: Bromination to Yield 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
The monobrominated intermediate is then subjected to electrophilic bromination.
-
Starting Material: 7-Bromo-1H-pyrazolo[4,3-c]pyridine.
-
Protocol:
-
Dissolve the 7-bromo-1H-pyrazolo[4,3-c]pyridine in a suitable solvent, such as acetic acid, chloroform, or DMF.
-
Add a brominating agent. Common reagents include N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The choice of reagent and solvent can influence reactivity and selectivity.
-
Stir the reaction at room temperature or with gentle heating until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.
-
Upon completion, quench the reaction (e.g., with sodium thiosulfate solution if Br₂ was used).
-
Extract the product into an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography or recrystallization to obtain the final 3,7-dibromo-1H-pyrazolo[4,3-c]pyridine.[1]
-
Alternative Strategies and Considerations
While the diazotization route is prevalent, other strategies can be considered, each with its own set of advantages and challenges.
| Strategy | Key Starting Materials | Key Transformation(s) | Advantages | Potential Challenges |
| Pyrazole Annulation | Substituted 3,4-Diaminopyridines | Diazotization & Intramolecular Cyclization | Well-established chemistry, good control of regiochemistry for the [4,3-c] isomer.[1] | Requires access to specific diaminopyridine precursors which may involve multiple synthetic steps. |
| Pyridine Annulation | Functionalized Pyrazoles (e.g., aminopyrazoles with cyano or ester groups) | Cyclocondensation with 1,3-dicarbonyls or α,β-unsaturated systems.[2][3] | Modular; allows for variation in the pyridine ring substituents. | Can be difficult to control regioselectivity to obtain the [4,3-c] isomer over the [3,4-b] isomer. |
| Post-Synthetic Halogenation | 1H-pyrazolo[4,3-c]pyridine (Parent Scaffold) | Direct electrophilic dibromination | Conceptually simple and atom-economical if selective. | Risk of over-bromination or formation of undesired regioisomers; requires careful optimization of reaction conditions.[1] |
Conclusion
The synthesis of 3,7-dibromo-1H-pyrazolo[4,3-c]pyridine is most effectively achieved through a well-designed pathway that involves the construction of the pyrazole ring onto a pre-existing, halogenated pyridine framework. The key transformations—diazotization followed by intramolecular cyclization and a subsequent regioselective electrophilic bromination—are robust and mechanistically understood processes.[1] This strategic approach provides reliable access to a highly valuable and versatile scaffold, empowering researchers and drug development professionals to advance the synthesis of novel therapeutics.
References
- Source: National Institutes of Health (NIH)
- Title: 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine|For Research - Benchchem Source: Benchchem URL
- Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Publishing URL
- Title: Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles Source: PMC URL
- Title: One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine Source: Arkivoc URL
- Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
Foreword: The Rationale Behind This Guide
In the landscape of modern drug discovery, the pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The di-brominated derivative, 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine, represents a crucial synthetic intermediate, offering two reactive handles for diversification through cross-coupling reactions. An unambiguous understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the rational design of novel derivatives.
This guide is crafted for researchers, by a researcher. It moves beyond a simple recitation of data, delving into the "why" behind the spectroscopic features. In the absence of a publicly available, comprehensive dataset for this specific molecule, we will employ a predictive approach grounded in first principles and data from analogous structures. This exercise not in itself a substitute for empirical data, but serves as a robust framework for interpreting experimentally acquired spectra.
Molecular Structure and Its Spectroscopic Implications
The structure of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine, with the IUPAC numbering convention, is presented below. The key features influencing its spectroscopic signature are:
-
The Fused Ring System: The electron-rich pyrazole ring is fused to an electron-deficient pyridine ring. This electronic push-pull character will significantly influence the chemical shifts of the aromatic protons and carbons.
-
The Bromine Substituents: As electronegative and heavy atoms, the bromine atoms will exert a notable deshielding effect on adjacent carbons and will also influence the fragmentation pattern in mass spectrometry due to their isotopic distribution.
-
The Tautomeric Proton: The proton on the pyrazole ring (N-H) is tautomeric and its position can influence the electronic distribution. For the purpose of this guide, we will consider the 1H-tautomer as the major species in solution, a common feature for this class of compounds.
Caption: Molecular structure of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine, we will focus on ¹H and ¹³C NMR.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the protons on the pyridine ring, and one broad signal at a higher chemical shift for the N-H proton of the pyrazole ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H4 | 8.0 - 8.2 | d | ~2.0 | This proton is on the carbon adjacent to the pyridine nitrogen, which is strongly deshielding. It will be a doublet due to coupling with H6. |
| H6 | 7.4 - 7.6 | d | ~2.0 | This proton is further from the pyridine nitrogen and will therefore be at a lower chemical shift than H4. It will be a doublet due to coupling with H4. |
| N1-H | 13.0 - 14.0 | br s | - | The N-H proton of a pyrazole ring is typically found at a high chemical shift and is often broad due to quadrupolar relaxation and exchange. |
Note: The exact chemical shifts can be influenced by the solvent and concentration. The predictions above are for a solution in a non-polar solvent like CDCl₃. In a polar solvent like DMSO-d₆, the N-H proton signal would be more pronounced and might show coupling to other protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show six signals for the six carbon atoms of the bicyclic core.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | 115 - 125 | This carbon is attached to a bromine atom, which has a significant deshielding effect. |
| C3a | 140 - 145 | This is a quaternary carbon at the ring junction and will have a relatively high chemical shift. |
| C4 | 125 - 130 | This carbon is adjacent to the pyridine nitrogen and will be deshielded. |
| C6 | 110 - 115 | This carbon is part of the pyridine ring but is further from the nitrogen, so it will be at a lower chemical shift than C4. |
| C7 | 130 - 135 | This carbon is attached to a bromine atom and is part of the pyridine ring, leading to a high chemical shift. |
| C7a | 145 - 150 | This is another quaternary carbon at the ring junction and is expected to be the most deshielded carbon. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Caption: A typical workflow for acquiring NMR data.
Detailed Steps:
-
Sample Preparation:
-
Weigh 5-10 mg of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer. For optimal resolution, an instrument with a field strength of 400 MHz or higher is recommended.
-
Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each resonance.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Predicted Mass Spectrum
For 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine (C₆H₃Br₂N₃), the high-resolution mass spectrum (HRMS) is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a cluster of three peaks with an approximate intensity ratio of 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.
| Ion | Predicted m/z (monoisotopic) | Notes |
| [M]⁺ | 274.8748 | Corresponding to the molecule with two ⁷⁹Br atoms. |
| [M+2]⁺ | 276.8728 | Corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br atom. This will be the most intense peak in the cluster. |
| [M+4]⁺ | 278.8707 | Corresponding to the molecule with two ⁸¹Br atoms. |
Predicted Fragmentation Pattern
Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. The most likely fragmentation pathways would involve the loss of bromine atoms and the cleavage of the heterocyclic rings.
Caption: Plausible fragmentation pathways for 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine in EI-MS.
Key Expected Fragments:
-
[M-Br]⁺: Loss of a bromine radical. This will result in a fragment ion with a characteristic isotopic pattern for one bromine atom (1:1 ratio for [M-Br]⁺ and [M-Br+2]⁺).
-
[M-2Br]⁺: Subsequent loss of the second bromine radical.
-
[M-HCN]⁺: Loss of hydrogen cyanide, a common fragmentation pathway for nitrogen-containing heterocycles.
-
[M-Br-HCN]⁺: A fragment resulting from the loss of both a bromine atom and HCN.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (using Electrospray Ionization - ESI):
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode.
-
For accurate mass measurement (HRMS), use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine. The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this important synthetic building block. While these predictions are based on sound chemical principles, it is imperative to confirm them with experimentally acquired data. This guide should serve as a valuable tool for the interpretation of such future experimental results, enabling confident structural verification and facilitating the advancement of research in medicinal chemistry and drug discovery.
References
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BenchChem. (n.d.). 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine. Retrieved from a relevant chemical supplier website.[1]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Retrieved from a relevant spectral database.
-
Levoin, N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 735. [Link][2]
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ChemicalBook. (n.d.). 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis. Retrieved from a relevant chemical database.[3]
-
Žukauskaitė, A., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Pharmaceuticals, 14(11), 1141. [Link][4]
-
Sigma-Aldrich. (n.d.). 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine. Retrieved from a relevant chemical supplier website.[5]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
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- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical properties of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
An In-Depth Technical Guide to 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
Authored by a Senior Application Scientist
Introduction
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its core structure, a fused pyrazolopyridine, is recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active molecules.[1] The strategic placement of two bromine atoms at the 3 and 7 positions renders this molecule a highly versatile building block, enabling extensive functionalization and the rapid generation of diverse chemical libraries for drug discovery programs.[1]
While comprehensive research on this specific isomer is still emerging, the broader class of pyrazolopyridines has been extensively studied. For instance, the isomeric 1H-pyrazolo[3,4-b]pyridine core is present in over 300,000 reported derivatives, highlighting the chemical community's profound interest in this chemotype for developing novel therapeutic agents.[1][2] This guide provides a detailed overview of the known physical and chemical properties, synthetic strategies, reactivity, and potential applications of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine, offering valuable insights for researchers and drug development professionals.
Physicochemical Properties
The fundamental properties of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂N₃ | |
| Molecular Weight | 276.92 g/mol | [3] |
| Appearance | Solid | |
| IUPAC Name | 3,7-dibromo-1H-pyrazolo[4,3-c]pyridine | [1] |
| InChI | 1S/C6H3Br2N3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11) | |
| InChI Key | ZRTMLNFURRZUME-UHFFFAOYSA-N | |
| SMILES String | Brc1cncc2c(Br)n[nH]c12 | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not specified, but likely soluble in organic solvents like DMSO and DMF. |
Chemical Structure and Reactivity
The unique arrangement of the pyrazole and pyridine rings, combined with the two bromine substituents, dictates the chemical behavior of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine.
Caption: 2D structure of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine.
The bromine atoms at the C-3 and C-7 positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] These transformations are pivotal for introducing aryl, heteroaryl, alkynyl, and amino moieties, thereby enabling the synthesis of a vast array of derivatives.[1] The differential electronic environments of the C-3 and C-7 positions may allow for selective or sequential functionalization, which is a highly advantageous feature for building molecular complexity in a controlled manner.[1][4]
Caption: Reactivity of the scaffold in cross-coupling reactions.
Synthesis Strategies
The synthesis of the 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine core can be approached through several retrosynthetic pathways. The primary strategies involve the construction of either the pyridine or the pyrazole ring in the final steps.[1]
-
Pyridine Ring Annulation: This approach starts with a pre-formed pyrazole ring, onto which the pyridine ring is constructed.
-
Pyrazole Ring Annulation: A more common strategy begins with a substituted pyridine precursor. For 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine, a plausible route involves using a dibrominated pyridine, which is then converted to a diaminopyridine intermediate, followed by the formation of the pyrazole ring.[1]
-
Direct Bromination: Another viable method is the electrophilic bromination of a 7-bromo-1H-pyrazolo[4,3-c]pyridine intermediate to introduce the second bromine atom at the C-3 position.[1] The regioselectivity of this step is governed by the electronic properties of the bicyclic system, with the pyrazole ring generally being more susceptible to electrophilic attack.[1]
Caption: A simplified synthetic workflow for the target compound.
Applications in Drug Discovery
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[5][6] This framework is associated with the development of:
-
Kinase Inhibitors: Many pyrazolopyridine derivatives have been investigated as potent inhibitors of various kinases, which are crucial targets in oncology and immunology.[1][7] For example, related scaffolds are being explored as inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways.[1][7]
-
Anticancer Agents: The ability to easily modify the pyrazolopyridine core allows for the fine-tuning of its structure to achieve selective cytotoxicity against cancer cell lines.[1][8]
-
Anti-inflammatory Compounds: The scaffold has been incorporated into molecules designed to treat inflammatory conditions.[1][8]
-
Carbonic Anhydrase Inhibitors: Certain pyrazolo[4,3-c]pyridine sulfonamides have demonstrated inhibitory activity against various carbonic anhydrase isoforms, which are implicated in several physiological and pathological processes.[6][9]
The utility of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine lies in its role as an intermediate that allows for the rapid exploration of structure-activity relationships (SAR) through the versatile cross-coupling reactions at the C-3 and C-7 positions.[1]
Spectral Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The proton NMR spectrum would show signals in the aromatic region corresponding to the protons on the pyridine ring.[10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic peaks for N-H stretching (for the pyrazole ring) and C=N and C=C stretching vibrations within the heterocyclic system.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.[12][13]
Researchers working with this compound would need to perform these analyses to verify its identity and purity.
Safety and Handling
Proper handling of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine is crucial due to its potential hazards. The following information is based on data for the compound and structurally related chemicals.
| Aspect | Guideline | Source(s) |
| Hazard Classification | Acute Toxicity, Oral (Category 3) | |
| GHS Pictogram | GHS06 (Skull and crossbones) | |
| Hazard Statements | H301: Toxic if swallowed. | |
| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| Handling | Avoid direct contact. Use in a well-ventilated area or fume hood. Avoid creating dust.[14] | [14] |
| Storage | Store in a cool, well-ventilated area in a tightly closed container. It may be light-sensitive and should be stored under an inert atmosphere (e.g., Argon).[14] | [14] |
| First Aid (Skin Contact) | Remove contaminated clothing and wash the affected area with running water for at least 10 minutes.[14] | [14] |
| First Aid (Eye Contact) | Rinse the eye with running water for 15 minutes.[14] | [14] |
Note: This product is intended for research use only and is not for diagnostic or therapeutic applications.[1]
Conclusion
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine represents a valuable and versatile chemical tool for the synthesis of complex molecules. Its strategic dibromination allows for selective and diverse functionalization, making it an important intermediate in the generation of compound libraries for high-throughput screening and lead optimization in drug discovery. The rich chemistry of the pyrazolopyridine scaffold, coupled with the reactivity of this specific dibromo-isomer, ensures its continued relevance in the pursuit of novel therapeutic agents.
References
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3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine - LabSolutions | Lab Chemicals & Equipment. LabSolutions. [Link]
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Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem. PubChem. [Link]
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One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Arkivoc. Arkivoc. [Link]
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3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia. [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. RSC Publishing. [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. MDPI. [Link]
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1HNMR δ values for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
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MSDS of 3-Bromo-1H-pyrazolo[4,3-c]pyridine - Capot Chemical. Capot Chemical. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. MDPI. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. National Institutes of Health. [Link]
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5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine | AMERICAN ELEMENTS. American Elements. [Link]
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ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ResearchGate. [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. ResearchGate. [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - NIH. National Institutes of Health. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. MDPI. [Link]
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Introduction: The Strategic Importance of the Pyrazolo[4,3-c]Pyridine Scaffold
An In-Depth Technical Guide to the Retrosynthetic Analysis of the Pyrazolo[4,3-c]Pyridine Core
The fusion of pyrazole and pyridine rings creates a class of heterocyclic compounds known as pyrazolopyridines. Among these, the pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities. Compounds containing this core have demonstrated significant potential as antimicrobial, anti-inflammatory, antiviral, and antitumor agents[1][2]. The diverse biological profile of these derivatives is a primary driver for the continued development of new compounds built around this scaffold[1].
However, the construction of the pyrazolo[4,3-c]pyridine system is not without its challenges. The chief among these is controlling regioselectivity. Synthetic routes can often yield a mixture of isomers, such as the pyrazolo[3,4-b]pyridine, alongside the desired pyrazolo[4,3-c] product[3][4]. The final regiochemical outcome is delicately influenced by a variety of factors, including the steric and electronic properties of the substituents on the precursors, as well as the specific reaction conditions employed, such as the choice of solvent, catalyst, and temperature[4].
This guide, intended for researchers and professionals in drug development, provides a detailed exploration of the retrosynthetic analysis of the pyrazolo[4,3-c]pyridine core. We will dissect the primary disconnection strategies, explain the causality behind key experimental choices, and provide field-proven protocols to empower chemists in their synthetic endeavors.
Core Retrosynthetic Disconnections
At its heart, the retrosynthetic analysis of the pyrazolo[4,3-c]pyridine framework can be simplified into two primary disconnection strategies. The choice between these pathways fundamentally dictates the selection of starting materials and the overall synthetic sequence.
-
Strategy A: Pyridine-First Approach. This strategy involves the annulation of the pyrazole ring onto a pre-existing, suitably functionalized pyridine core. The key bond disconnections are typically between the nitrogen and carbon atoms that will form the pyrazole ring.
-
Strategy B: Pyrazole-First Approach. Conversely, this strategy begins with a functionalized pyrazole precursor, and the pyridine ring is constructed upon it. This approach involves forming the C-C and C-N bonds of the pyridine ring.
The following diagram illustrates these two fundamental disconnection approaches.
Caption: Reaction pathway for the cyclization of 3-acylpyridine N-oxide tosylhydrazones.
The regioselectivity of the cyclization can be tuned by the choice of electrophile and solvent. The table below summarizes reported yields for the cyclization of (Z)-3-benzoylpyridine N-oxide tosylhydrazone.[3]
| Electrophile | Solvent | Pyrazolo[4,3-c] Isomer Yield | Pyrazolo[3,4-b] Isomer Yield |
| Tosyl Anhydride | Dichloromethane | 47% | 40% |
| Triflic Anhydride | Dichloromethane | 57% | 23% |
| Tosyl Chloride | Dichloromethane | 12% | 82% |
Data extracted from reference.[3] Yields correspond to the N-tosylated products.
As the data indicates, the use of a highly reactive electrophile like triflic anhydride in dichloromethane favors the formation of the desired pyrazolo[4,3-c]pyridine isomer.[3]
This protocol is adapted from the cyclization of (Z)-3-benzoylpyridine N-oxide tosylhydrazone as described in the literature.[3]
-
Preparation: To a solution of (Z)-3-benzoylpyridine N-oxide tosylhydrazone (1.0 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (2.5 mmol).
-
Addition of Electrophile: Slowly add a solution of triflic anhydride (1.2 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-tosylated pyrazolo[4,3-c]pyridine product.
Strategy B: Pyridine Annulation onto a Pyrazole Scaffold
This modern and powerful approach begins with a pre-functionalized pyrazole ring, which serves as the foundation for constructing the fused pyridine ring. This strategy often provides excellent control over the substitution pattern of the final molecule and can avoid the regioselectivity issues inherent in some "Pyridine-First" methods.
Key Tactic: Iodine-Mediated Electrophilic Cyclization
A highly effective method for synthesizing polysubstituted pyrazolo[4,3-c]pyridines involves an iodine-mediated electrophilic cyclization of pyrazole precursors bearing both an azide and an alkyne functionality.[5][6] This reaction proceeds under mild conditions and provides direct access to a 7-iodo-pyrazolo[4,3-c]pyridine core, which is an exceptionally versatile intermediate for further diversification via cross-coupling reactions.
The starting material, a 4-(azidomethyl)-3-(phenylethynyl)-1H-pyrazole derivative, is treated with molecular iodine and a mild base (such as K₃PO₄ or NaHCO₃) in a solvent like dichloromethane at room temperature.[5] The reaction is believed to proceed via an initial iodonium ion formation on the alkyne, followed by an intramolecular attack of the azide, which ultimately leads to the cyclized product with the extrusion of dinitrogen gas.
The synthetic workflow is depicted below:
Caption: Workflow for the synthesis and diversification of pyrazolo[4,3-c]pyridines.
This protocol is adapted from the literature for the iodine-mediated cyclization.[5]
-
Preparation: Dissolve 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole (1.0 mmol) in dichloromethane (20 mL).
-
Addition of Reagents: Add potassium phosphate (K₃PO₄, 5.0 mmol) followed by molecular iodine (I₂, 1.5 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL) and stir for 10 minutes to consume excess iodine. Separate the organic layer, and extract the aqueous phase with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the 7-iodo product.
The iodo-substituted core is a powerful handle for introducing further complexity. The following is a representative protocol for a Suzuki cross-coupling reaction.[5]
-
Preparation: In a microwave vial, combine 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine (1.0 mmol), the desired arylboronic acid (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and cesium carbonate (Cs₂CO₃, 3.0 mmol).
-
Solvent Addition: Add a 3:1 mixture of ethanol and water (8 mL).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 30-60 minutes.
-
Workup: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired 7-aryl-substituted pyrazolo[4,3-c]pyridine.
Conclusion
The retrosynthetic analysis of the pyrazolo[4,3-c]pyridine core reveals two principal synthetic paradigms: building the pyrazole ring onto a pyridine foundation or, alternatively, constructing the pyridine ring upon a pyrazole scaffold. The "Pyridine-First" approach, particularly via N-oxide intermediates, is a classic route, though it requires careful management of regioselectivity.[3] The "Pyrazole-First" strategy, exemplified by modern iodine-mediated cyclizations, offers excellent control and a direct path to versatile intermediates ripe for diversification.[5] The choice of strategy is ultimately guided by the desired substitution pattern on the final target molecule and the availability of starting materials. A thorough understanding of both approaches, and the factors that govern their outcomes, is essential for any scientist working on the synthesis of these medicinally vital heterocyles.
References
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Title: Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review Source: Bentham Science URL: [Link]
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Title: Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: Royal Society of Chemistry (RSC) URL: [Link]
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Title: Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular cyclisation. Source: ResearchGate URL: [Link]
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Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]
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Title: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines Source: Wiley Online Library URL: [Link]
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The Strategic Synthesis and Application of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine: A Technical Guide for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The quest for novel therapeutic agents is an intricate dance of chemical design, synthesis, and biological validation. Within the vast landscape of heterocyclic chemistry, the pyrazolo[4,3-c]pyridine core has emerged as a "privileged scaffold"—a molecular framework with a proven track record of interacting with a diverse range of biological targets. The di-brominated derivative, 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine (CAS No: 1357945-08-4) , represents a particularly valuable asset in this arena.[1] Its two bromine atoms serve as versatile synthetic handles, enabling chemists to rapidly generate libraries of analogues through a variety of cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of this compound, from its fundamental properties to its strategic application in medicinal chemistry.
While specific research on this exact isomer is still expanding, the broader family of pyrazolopyridines has shown significant promise. Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine core, for instance, number in the hundreds of thousands and are established scaffolds in biomedical research.[1] This high level of interest underscores the therapeutic potential inherent in this chemical class. Researchers have successfully developed pyrazolo[4,3-c]pyridine derivatives as potent inhibitors of carbonic anhydrases and as disruptors of the PEX14–PEX5 protein–protein interaction, the latter showing promise in the development of treatments for trypanosomal infections.[2][3][4]
Core Molecular Attributes and Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development. Below is a summary of the key properties of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine.
| Property | Value | Source |
| CAS Number | 1357945-08-4 | [1] |
| Molecular Formula | C₆H₃Br₂N₃ | [5] |
| Molecular Weight | 276.919 g/mol | [1] |
| IUPAC Name | 3,7-dibromo-1H-pyrazolo[4,3-c]pyridine | [1] |
| Physical Form | Solid | [5] |
| InChI Key | ZRTMLNFURRZUME-UHFFFAOYSA-N | [1][5] |
| SMILES String | Brc1cncc2c(Br)n[nH]c12 | [5] |
Strategic Synthesis: A Stepwise Approach to the Core Scaffold
The synthesis of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials and the desired scale of the reaction. A common and effective strategy involves the post-synthetic halogenation of a pre-formed pyrazolo[4,3-c]pyridine core.
Experimental Protocol: Two-Step Bromination of 1H-pyrazolo[4,3-c]pyridine
This protocol outlines a general procedure for the synthesis of the target compound, starting from the parent heterocycle.
Step 1: Monobromination at the C7 Position
The initial bromination is directed to the more electron-rich pyridine ring.
-
Reaction Setup: To a solution of 1H-pyrazolo[4,3-c]pyridine (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 7-bromo-1H-pyrazolo[4,3-c]pyridine by column chromatography on silica gel.
Step 2: Bromination at the C3 Position
The second bromination targets the pyrazole ring.
-
Reaction Setup: Dissolve the purified 7-bromo-1H-pyrazolo[4,3-c]pyridine (1 equivalent) in a suitable solvent (e.g., acetic acid).
-
Bromination: Add a solution of bromine (1.1 equivalents) in the same solvent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring and Work-up: Monitor the reaction as described in Step 1. Upon completion, perform an analogous aqueous work-up.
-
Purification and Characterization: Purify the crude 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine by recrystallization or column chromatography. Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine.
The Power of Dibromination: A Gateway to Chemical Diversity
The true utility of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine lies in the differential reactivity of its two bromine atoms, which can be selectively functionalized using modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the core scaffold, a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the dibrominated scaffold with a wide variety of boronic acids or esters. This is a powerful tool for introducing aryl, heteroaryl, or alkyl substituents.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines. This is particularly useful for modulating the pharmacokinetic properties of a lead compound.
-
Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities, which can serve as handles for further transformations or as key pharmacophoric elements.
The regioselectivity of these reactions can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions, allowing for the stepwise and controlled elaboration of the molecule at either the C3 or C7 position.
Caption: Diversification of the pyrazolo[4,3-c]pyridine scaffold.
Applications in Drug Discovery: Targeting Key Biological Pathways
The pyrazolo[4,3-c]pyridine scaffold has been implicated in the modulation of several important biological targets. While direct studies on 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine are emerging, the known activities of its analogues provide a strong rationale for its inclusion in screening libraries for a variety of therapeutic areas.
-
Kinase Inhibition: The pyrazolopyridine scaffold is a well-established ATP-mimetic, and numerous derivatives have been developed as potent kinase inhibitors. The ability to rapidly diversify the 3,7-dibromo precursor makes it an ideal starting point for campaigns targeting specific kinases implicated in cancer and inflammatory diseases.[1]
-
Antiparasitic Agents: As demonstrated by the development of PEX14–PEX5 inhibitors, pyrazolo[4,3-c]pyridines have the potential to yield novel treatments for infectious diseases.[3][4] The structural diversity accessible from the dibrominated intermediate could lead to the discovery of compounds with improved potency and selectivity against a range of parasitic targets.
-
Carbonic Anhydrase Inhibition: The discovery of pyrazolo[4,3-c]pyridine sulfonamides as effective carbonic anhydrase inhibitors opens another avenue for the application of this scaffold.[2] These enzymes are involved in a variety of physiological processes, and their inhibition has therapeutic implications for glaucoma, epilepsy, and certain types of cancer.
Conclusion: A Versatile Tool for the Modern Medicinal Chemist
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine is more than just a chemical intermediate; it is a strategic tool for accelerating the drug discovery process. Its well-defined structure, coupled with the synthetic versatility afforded by its two bromine atoms, provides a robust platform for the rapid and systematic exploration of chemical space. As our understanding of the biological roles of the pyrazolo[4,3-c]pyridine scaffold continues to grow, the importance of this key building block is set to increase, solidifying its place in the arsenal of the modern medicinal chemist.
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Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(21), 5039. [Link]
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Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 301-325. [Link]
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ResearchGate. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. [Link]
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Foreword: The Pyrazolo[4,3-c]pyridine Core - A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of the Pyrazolo[4,3-c]pyridine Scaffold
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The pyrazolo[4,3-c]pyridine core is a quintessential example of such a scaffold. Its structural resemblance to endogenous purines allows it to effectively bind to ATP-binding sites in enzymes, particularly kinases, making it a cornerstone in the development of targeted therapies.[1][2] This guide provides a comprehensive exploration of the diverse biological activities of pyrazolo[4,3-c]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential. The content herein is synthesized from peer-reviewed literature to provide actionable insights for professionals in drug discovery and development.
The Broad Spectrum of Therapeutic Potential
The pyrazolo[4,3-c]pyridine nucleus is a versatile pharmacophore, with derivatives demonstrating a wide range of pharmacological effects. This versatility is a primary driver for the continued synthesis and evaluation of new compounds containing this scaffold.[3][4] The principal therapeutic areas where this scaffold has shown significant promise are detailed below.
Anticancer Activity: A Focus on Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial class of oncology drugs.[1] Pyrazolo[4,3-c]pyridine derivatives have been extensively investigated as potent kinase inhibitors, demonstrating significant efficacy against various cancer cell lines.[3][5]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrazolo-fused heterocyclic derivatives, including pyrazolo[4,3-d]pyrimidines and pyrazolo[4,3-H]quinazolines, have been identified as potent CDK inhibitors, showing antiproliferative activity on cancer cell lines like K-562.[6][7]
-
TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1 plays a role in innate immunity and oncogenesis. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as highly potent TBK1 inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range (e.g., 0.2 nM).[8] These inhibitors effectively block downstream inflammatory signaling and show antiproliferative effects on melanoma and glioblastoma cell lines.[8]
-
Other Kinase Targets: The scaffold has also been successfully employed to target other kinases like Focal Adhesion Kinase (FAK), Src, and Abelson kinase (Abl), further highlighting its versatility in cancer therapy.[2][3][9]
The general mechanism for this activity involves the pyrazolopyridine core acting as a hinge-binder, mimicking adenine to occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[1][2]
Data Presentation: Anticancer Activity of Pyrazolo-Pyridine Derivatives
| Compound Class | Target Cancer Cell Line | Reported IC50 (µM) | Reference |
| Pyridopyrazolopyrimidine (8b) | A-549 (Lung) | 2.9 | [5] |
| Pyridopyrazolopyrimidine (8b) | HEPG2 (Liver) | 2.6 | [5] |
| Pyridopyrazolopyrimidine (8b) | HCT-116 (Colon) | 2.3 | [5] |
| Pyrazolo[3,4-d]pyrimidin-4-one (10e) | MCF-7 (Breast) | 11 | [9] |
| Pyrazolo[3,4-d]pyrimidin-4-one (10d) | MCF-7 (Breast) | 12 | [9] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications, including antibacterial action. A series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their inhibitory activity against several human (hCA) and bacterial CA isoforms.[10][11]
Several of these compounds showed potent inhibition, with some derivatives being more active than the standard reference drug Acetazolamide (AAZ) against hCA I and bacterial CAs.[10][11] This line of research opens avenues for developing novel antibacterial agents with an alternative mechanism of action, which is critical in combating antibiotic resistance.[10] Structure-activity relationship (SAR) studies revealed that the nature of the linker between the sulfonamide and the pyrazolopyridine core is crucial for inhibitory potency.[10]
Central Nervous System (CNS) and Other Activities
Beyond oncology and infectious diseases, the pyrazolo[4,3-c]pyridine scaffold exhibits a range of other important biological activities:
-
Anxiolytic Effects: Certain derivatives show a high affinity for central benzodiazepine receptors, exhibiting a pharmacological profile indicative of potential anxiolytic agents but with potentially fewer sedative and anticonvulsant side effects than classical benzodiazepines like diazepam.[3]
-
Analgesic and Anti-inflammatory Properties: One derivative, N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide, demonstrated significant antinociceptive efficacy in models of neuropathic pain.[3] Its mechanism is linked to CB1 receptor activity and the inhibition of TNF-α, suggesting a multi-targeted approach to pain management.[3]
-
Antiviral and Antimicrobial Activity: Various derivatives have reported antiviral, antimicrobial, and antileishmanial properties, underscoring the scaffold's broad utility in treating infectious diseases.[2][3][4][10]
Unraveling the Mechanism of Action: A Deeper Dive
The therapeutic effects of pyrazolo[4,3-c]pyridine derivatives are underpinned by specific molecular interactions. Understanding these mechanisms is paramount for rational drug design and optimization.
Kinase Inhibition Pathway
As previously mentioned, the primary anticancer mechanism is ATP-competitive kinase inhibition. This involves the heterocyclic system forming hydrogen bonds with the "hinge region" of the kinase enzyme, which connects the N- and C-terminal lobes. This occupation of the ATP-binding site sterically blocks the natural substrate, ATP, from binding and donating its phosphate group, thus halting the signaling cascade that promotes cell proliferation and survival.[1][2]
Caption: High-level workflow for a FRET-based kinase inhibition assay.
Future Perspectives and Conclusion
The pyrazolo[4,3-c]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to potently modulate the activity of diverse biological targets, particularly protein kinases, ensure its continued relevance in drug discovery. [2][12]Future research will likely focus on several key areas:
-
Improving Selectivity: Fine-tuning substituents to enhance selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.
-
Exploring New Targets: Expanding the application of the scaffold to novel target classes beyond the well-explored kinases and CAs.
-
Fragment-Based Drug Discovery (FBDD): Utilizing the core scaffold as a starting fragment and elaborating it in a vectorial manner to optimize binding to target proteins. [13][14]* Combination Therapies: Investigating the synergistic effects of pyrazolo[4,3-c]pyridine-based inhibitors with other established therapeutic agents to overcome drug resistance.
References
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Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. [Link]
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Krasavin, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(15), 4983. [Link]
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Anonymous. (2025). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Source not specified. [Link]
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Kumar, V., & Aggarwal, N. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(1), 3042-3059. [Link]
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Anonymous. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]
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Sivakumar, P., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(6), 1029-1055. [Link]
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Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. [Link]
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Sivakumar, P., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
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Various Authors. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold. ResearchGate. [Link]
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Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2013). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 18(7), 7861-7873. [Link]
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Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. [Link]
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Mohamed, M., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35835-35840. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link]
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Brana, M. F., et al. (2003). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(18), 2989-2992. [Link]
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De, S. K. (2023). Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. Current Medicinal Chemistry, 31(8). [Link]
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Krasavin, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
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Anonymous. (2010). ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. Wiley Online Library. [Link]
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El-Mekkawy, A. I., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]
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Anonymous. (2012). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Wiley Online Library. [Link]
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Baklanov, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]
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Topic: Discovery and Synthesis of Novel Pyrazolo[4,3-c]pyridines: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold." Its structural resemblance to purine enables it to interact with a wide array of biological targets, most notably protein kinases and protein-protein interfaces. This guide provides an in-depth exploration of the discovery, synthesis, and biological applications of novel pyrazolo[4,3-c]pyridine derivatives. We will delve into the strategic rationale behind synthetic routes, present detailed experimental protocols, analyze structure-activity relationships, and contextualize their therapeutic potential, particularly in oncology and infectious diseases.
The Pyrazolo[4,3-c]pyridine Core: A Foundation for Therapeutic Innovation
The fusion of a pyrazole ring with a pyridine ring gives rise to several isomers, including the pyrazolo[3,4-b], [4,3-b], [3,4-c], and [4,3-c]pyridines. Among these, the pyrazolo[4,3-c]pyridine scaffold has emerged as a particularly fruitful starting point for the development of targeted therapies. Its unique arrangement of nitrogen atoms provides a geometrically precise array of hydrogen bond donors and acceptors, allowing for high-affinity interactions within the ATP-binding pockets of kinases or at the interfaces of protein-protein interactions (PPIs).[1][2]
The clinical and preclinical success of related pyrazolopyridine isomers, such as the kinase inhibitor glumetinib, underscores the therapeutic potential of this heterocyclic family.[1][3] Our focus in this guide is to illuminate the specific chemistry and biology of the pyrazolo[4,3-c]pyridine isomer, providing researchers with the foundational knowledge to innovate within this chemical space.
Strategic Synthesis of the Pyrazolo[4,3-c]pyridine Scaffold
The construction of the pyrazolo[4,3-c]pyridine core requires a synthetic strategy that allows for controlled regiochemistry and the introduction of diverse substituents for structure-activity relationship (SAR) studies. A prevalent and effective method involves the condensation of a functionalized dienamine with an appropriate amine-containing building block.[4]
Causality in Synthetic Design: The Dienamine Condensation Route
The choice of a dienamine precursor, such as dimethyl 2-(dimethylaminomethylene)-3-oxopentanedioate, is strategic. This molecule is highly activated and possesses two electrophilic centers, making it susceptible to a cascade of reactions. The reaction with an amine proceeds via an initial Michael addition, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to form the bicyclic core. This one-pot process is efficient and often results in high yields of the desired product.[4]
The elegance of this approach lies in its modularity. By varying the amine component, a diverse library of N-substituted pyrazolo[4,3-c]pyridines can be rapidly synthesized, which is paramount for medicinal chemistry programs aimed at optimizing properties like potency, selectivity, and pharmacokinetics.
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 5-substituted methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates. This pathway highlights the key transformation from readily available starting materials to the final heterocyclic scaffold.
Caption: General workflow for pyrazolo[4,3-c]pyridine synthesis.
Experimental Protocol: Synthesis of 5-Substituted Pyrazolo[4,3-c]pyridines
This protocol is a self-validating system adapted from established literature, designed for reproducibility and clarity.[4] It describes the general procedure for the condensation of dienamine 2 with a primary amine to yield the target compounds.
Materials and Reagents:
-
Dimethyl 2-(dimethylaminomethylene)-3-oxopentanedioate (Dienamine 2 )
-
Substituted amine (e.g., 4-(2-aminoethyl)benzenesulfonamide)
-
Methanol (MeOH), anhydrous
-
Triethylamine (Et3N), if using an amine hydrochloride salt
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add dienamine 2 (0.53 g, 2 mmol).
-
Addition of Amine: Add the corresponding substituted amine (2.1 mmol, 1.05 equivalents). Note: If the amine is supplied as a hydrochloride salt, add triethylamine (0.22 g, 2.2 mmol, 1.1 equivalents) to liberate the free base.
-
Solvent Addition: Add anhydrous methanol (6 mL) to the flask. The mixture may not fully dissolve initially.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1 hour. Causality Check: Refluxing in methanol provides the necessary thermal energy to overcome the activation barrier for both the initial condensation and the subsequent cyclization, while methanol itself is a suitable polar protic solvent for the reactants.
-
Precipitation and Isolation: During the reflux period, the target product will typically begin to precipitate out of the solution as a solid. After 1 hour, remove the flask from the heat and allow it to cool to room temperature.
-
Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold methanol (3 x 5 mL) to remove any unreacted starting materials and soluble impurities. Self-Validation: The formation of a precipitate that is sparingly soluble in the reaction solvent at room temperature is a strong indicator of product formation and simplifies purification immensely.
-
Drying: Dry the purified solid under vacuum to afford the final pyrazolo[4,3-c]pyridine derivative. The products are often obtained in high purity (72-88% yield) without the need for further chromatographic purification.[4]
Biological Applications and Mechanistic Insights
The therapeutic value of pyrazolo[4,3-c]pyridines stems from their ability to modulate key biological processes involved in disease.
Inhibition of PEX14-PEX5 Protein-Protein Interaction (PPI)
A groundbreaking application of the pyrazolo[4,3-c]pyridine scaffold is in the development of the first-in-class inhibitors of the PEX14-PEX5 protein-protein interaction.[2][5] This interaction is essential for protein import into glycosomes, which are metabolic organelles critical for the survival of Trypanosoma parasites, the causative agents of devastating diseases like sleeping sickness and Chagas disease.[5][6]
By disrupting this PPI, pyrazolo[4,3-c]pyridine derivatives cause the mislocalization of crucial glycosomal enzymes, leading to a catastrophic failure of parasite metabolism and ultimately, cell death.[5] This represents a novel and highly promising anti-trypanosomal strategy. Structure-guided design, informed by NMR spectroscopy and X-ray crystallography, has enabled the optimization of these inhibitors to achieve nanomolar activity against the parasites.[2]
Kinase Inhibition in Oncology
The broader pyrazolopyridine family is a well-established hinge-binding scaffold in kinase inhibitor design.[1] These compounds act as ATP-competitive inhibitors, occupying the ATP-binding site of a target kinase and preventing the phosphorylation of downstream substrates. This action can halt the aberrant signaling pathways that drive cancer cell proliferation and survival. Although many prominent examples fall under other isomeric classes, the underlying principles of targeting the kinase hinge region are directly applicable to the pyrazolo[4,3-c]pyridine core.
Caption: Inhibition of a generic kinase signaling pathway.
Other Biological Activities
Beyond PPI and kinase inhibition, derivatives of this scaffold have been investigated as carbonic anhydrase (CA) inhibitors.[4] Certain compounds showed potent inhibition against human CA isoforms, suggesting potential applications in conditions like glaucoma or edema.
Summary of Biological Activity
The following table summarizes the reported biological activities of selected pyrazolo[4,3-c]pyridine derivatives.
| Compound Class | Target | Activity Metric | Potency | Therapeutic Area | Reference |
| Phenyl-substituted derivatives | PEX14-PEX5 PPI | KD | 163 µM (Initial Hit) | Anti-parasitic | [2] |
| Optimized hybrid derivatives | PEX14-PEX5 PPI | AlphaScreen IC50 | Low µM | Anti-parasitic | [2] |
| Sulfonamide derivatives | Carbonic Anhydrase I (hCA I) | KI | 98.7 nM | Diuretic/Antiglaucoma | [4] |
| Sulfonamide derivatives | Carbonic Anhydrase II (hCA II) | KI | 15.6 nM | Diuretic/Antiglaucoma | [4] |
Navigating Structure-Activity Relationships (SAR)
Systematic modification of the pyrazolo[4,3-c]pyridine core has yielded crucial insights into the structural requirements for potent biological activity.
-
For PEX14-PEX5 Inhibition: SAR studies revealed that the central pyrazolo[4,3-c]pyridine scaffold makes favorable π–π stacking interactions with key phenylalanine residues in the PEX14 binding pocket.[2] The substituents at the N-2 and C-4 positions are critical for burying the inhibitor deep within hydrophobic pockets, and merging features from two distinct but active parent compounds led to a hybrid molecule with superior activity.[2]
-
For Carbonic Anhydrase Inhibition: The nature of the substituent at the N-5 position of the pyridine ring is a key determinant of activity. The presence of an N-methylpropionamide linker between the core and a benzensulfonamide moiety was found to be highly favorable for inhibiting the hCA I isoform.[4] Conversely, direct attachment of the sulfonamide-bearing group to the core had a negative effect on activity against certain isoforms.[4]
Conclusion and Future Horizons
The pyrazolo[4,3-c]pyridine scaffold is a versatile and powerful platform for modern drug discovery. Its synthetic accessibility and modular nature allow for the rapid generation of diverse chemical libraries, while its inherent ability to interact with high-value therapeutic targets provides a strong foundation for hit-to-lead optimization. The successful development of potent and selective inhibitors for targets as diverse as protein-protein interfaces and enzymes validates its "privileged" status.
Future research should focus on expanding the known biological target space for this scaffold, exploring its potential in neurodegenerative diseases, inflammation, and virology. Furthermore, the application of advanced synthetic methodologies, such as C-H activation and flow chemistry, could unlock novel and more efficient routes to functionalized derivatives, accelerating the discovery of the next generation of pyrazolo[4,3-c]pyridine-based therapeutics.
References
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Jayashilpa, P., Peraman, R., & Sridevi, C. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1185-1215. [Link]
-
Dawidowski, M., Kalel, V. C., Napolitano, V., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. Journal of Medicinal Chemistry, 63(1), 38-62. [Link]
-
Dawidowski, M., Kalel, V. C., Napolitano, V., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 38-62. [Link]
-
Dawidowski, M., et al. (2019). Structure−Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein Interaction with Trypanocidal Activity. CNR-IRIS. [Link]
-
Gerasimova, E., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(23), 8235. [Link]
-
Jayashilpa, P., Peraman, R., & Sridevi, C. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Recognizing the scarcity of public-domain quantitative solubility data for this specific molecule, this guide emphasizes predictive analysis based on its structural attributes and furnishes a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's solution behavior to advance their research and development efforts.
Introduction to 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine is a bicyclic N-heteroaromatic compound featuring a pyrazole ring fused to a pyridine ring.[1] The presence of two bromine atoms, a pyridine nitrogen, and a pyrazole moiety with a proton-donating amine group imparts a unique combination of physicochemical properties that govern its behavior in solution. Pyrazolopyridine scaffolds are of significant interest due to their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1] An understanding of the solubility of this specific dibrominated derivative is a critical first step in its application, from designing synthetic reactions to formulating it for biological screening and materials fabrication.
Key Structural Features Influencing Solubility:
-
Hydrogen Bonding: The 1H-pyrazolo moiety provides a hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen), while the pyridine ring nitrogen acts as a hydrogen bond acceptor. These features suggest potential solubility in protic solvents.
-
Polarity: The presence of three nitrogen atoms and two bromine atoms creates a polar molecule. This polarity will be a significant driver of its solubility in polar solvents.
-
Aromatic System: The fused aromatic rings can engage in π-π stacking interactions, which may favor solubility in aromatic solvents.
-
Halogenation: The two bromine atoms increase the molecular weight and polarizability of the molecule, which can influence its interaction with various solvents.
Predictive Analysis of Solubility
In the absence of empirical data, a predictive analysis based on the principle of "like dissolves like" can guide solvent selection.
-
High Probability of Solubility:
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent candidates. Their high polarity and ability to accept hydrogen bonds should facilitate the dissolution of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform may offer moderate to good solubility due to their ability to interact with the polar and halogenated parts of the molecule.
-
-
Moderate Probability of Solubility:
-
Alcohols: Methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors, suggesting they may be effective solvents. However, the relatively non-polar alkyl chains in these solvents might limit high solubility.
-
Ethers: Tetrahydrofuran (THF) and 1,4-Dioxane, being polar ethers, are likely to show some degree of solubility.
-
-
Low Probability of Solubility:
-
Non-polar Solvents: Solvents such as hexanes, toluene, and diethyl ether are less likely to be effective due to the polar nature of the target compound.
-
Experimental Protocol for Solubility Determination
The following is a robust, step-by-step protocol for the quantitative determination of the solubility of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine. This method is based on the widely accepted shake-flask method, which is considered the gold standard for equilibrium solubility measurements.[2]
Materials and Equipment
-
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine (solid)[3]
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The overall workflow for determining solubility is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Calibration Standards:
-
Accurately weigh a small amount of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.
-
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) and construct a calibration curve by plotting the analytical response versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]
-
Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by kinetic solubility studies.[4]
-
-
Sample Processing and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration standards.
-
-
Data Interpretation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.
-
Quantitative Solubility Data
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |
| Dichloromethane (DCM) | Chlorinated | Moderate to High | To be determined |
| Tetrahydrofuran (THF) | Polar Ether | Moderate | To be determined |
| Methanol | Polar Protic (Alcohol) | Moderate | To be determined |
| Acetonitrile | Polar Aprotic | Moderate to Low | To be determined |
| Toluene | Non-polar Aromatic | Low | To be determined |
| Hexanes | Non-polar Aliphatic | Very Low | To be determined |
Safety and Handling
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine is classified as acutely toxic if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.[5][6]
Conclusion
While quantitative solubility data for 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine is not widely published, its structural characteristics suggest a preference for polar aprotic solvents. This guide provides a robust experimental framework based on the shake-flask method to enable researchers to accurately determine its solubility in a range of organic solvents. The systematic application of this protocol will yield reliable data essential for the advancement of research and development involving this promising heterocyclic compound.
References
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Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118–124. [Link]
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LabSolutions. (n.d.). 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of pyrazolopyridines with significant neuroprotective activity. Retrieved from [Link]
-
Zapata-Fierro, K., et al. (2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]
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Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. [Link]
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Nowak, M., & Gloc, M. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
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ResearchGate. (n.d.). Pyrazolopyridine derivatives with photophysical properties. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
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Glomme, A., & Abrahamsson, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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An In-depth Technical Guide to Tautomerism in Pyrazolo[4,3-c]pyridine Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif integral to the design of novel therapeutics, particularly in oncology and infectious diseases.[1][2] The biological activity and physicochemical properties of these compounds are profoundly influenced by the phenomenon of prototropic tautomerism. This guide provides a detailed exploration of the annular tautomerism inherent to the pyrazolo[4,3-c]pyridine core. We dissect the theoretical underpinnings of the tautomeric equilibrium between the principal 1H- and 2H- forms, examining the critical roles of intrinsic electronic stability, substituent effects, and the solvent environment. This guide synthesizes field-proven insights with technical accuracy, detailing both experimental and computational methodologies for the definitive characterization of tautomeric preference. Key protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations are provided, offering a robust framework for researchers. The causality behind experimental choices is explained to equip scientists with the knowledge to design and interpret their own studies, ultimately enabling more precise structure-activity relationship (SAR) analyses in drug discovery.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core
Fused nitrogen heterocycles are a cornerstone of medicinal chemistry, and among them, the pyrazolopyridine family stands out for its structural similarity to purine nucleobases.[3] This resemblance allows them to function as effective mimics in various biological systems, leading to their exploration as inhibitors for a wide range of protein targets, including protein kinases and carbonic anhydrases.[4][5] The pyrazolo[4,3-c]pyridine isomer is one of five possible fusions of a pyrazole and a pyridine ring.[6]
A critical, yet often complex, aspect of the chemistry of N-unsubstituted pyrazolo[4,3-c]pyridines is tautomerism : the dynamic equilibrium between two or more structural isomers that are readily interconvertible.[7] This guide focuses specifically on annular prototropic tautomerism , which involves the migration of a proton between the nitrogen atoms of the heterocyclic system.[8][9] Understanding and controlling which tautomer predominates is paramount, as different tautomers can exhibit vastly different biological activities, solubilities, and metabolic stabilities.
Theoretical Framework: The Tautomeric Equilibrium
For an unsubstituted pyrazolo[4,3-c]pyridine, the proton can reside on either of the two nitrogen atoms of the pyrazole moiety, leading to two primary tautomeric forms: 1H-pyrazolo[4,3-c]pyridine and 2H-pyrazolo[4,3-c]pyridine.
Caption: Annular prototropic tautomerism in the pyrazolo[4,3-c]pyridine core.
The position of this equilibrium is not static; it is dictated by a delicate balance of several key factors:
-
Intrinsic Stability and Aromaticity: The relative stability of each tautomer is influenced by its electronic distribution and aromatic character. While both forms maintain a delocalized π-system, subtle differences in electron density can favor one form over the other. For the related pyrazolo[3,4-b]pyridine system, computational studies have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer.[3][6] A similar preference is often anticipated for the [4,3-c] isomer, though this must be confirmed for each specific derivative.
-
Substituent Effects: The electronic nature of substituents on the ring system is a primary determinant of tautomeric preference. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the positive or negative character on adjacent atoms in each tautomeric form, thereby shifting the equilibrium.[10] For instance, studies on substituted pyrazoles have shown that EDGs like -NH₂ or -CH₃ tend to favor the tautomer where the proton is on the nitrogen adjacent to the C3 position.[10]
-
Solvent Effects: The polarity of the solvent plays a crucial role.[11] Polar protic solvents can stabilize more polar tautomers through hydrogen bonding, while non-polar solvents favor the less polar form.[12][13] The difference in dipole moments between tautomers often dictates the extent of this solvent-dependent stabilization.[11]
-
pH and Protonation: In acidic or basic media, the heterocycle can be protonated or deprotonated. The relative basicity of the nitrogen atoms in each tautomer will influence its behavior and can indirectly affect the observed tautomeric state upon neutralization.[10]
Experimental and Computational Characterization: A Dual Approach
Determining the predominant tautomeric form requires a synergistic combination of experimental spectroscopy and computational modeling. This dual approach provides a self-validating system where theoretical predictions can be confirmed by experimental data.
Caption: Integrated workflow for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomerism in solution. By comparing the spectra of the target compound with N-methylated derivatives (which "lock" the molecule into a specific tautomeric form), one can unambiguously assign the structure of the predominant tautomer.
Key Observables:
-
Chemical Shifts: The chemical shifts of ring protons and carbons, particularly those adjacent to the pyrazole nitrogens (C3, C4, C7a), are highly sensitive to the tautomeric state.[10]
-
¹⁵N NMR: This technique directly probes the nitrogen atoms. The chemical shift of a protonated, pyrrole-type nitrogen is significantly different from that of an unprotonated, pyridine-type nitrogen, providing definitive evidence.[14][15]
-
Dynamic Effects: If the rate of interconversion is on the NMR timescale, broadened signals for the atoms involved in the tautomeric exchange (e.g., C3 and C7a) may be observed.[10] Low-temperature NMR can be used to slow this exchange, sometimes allowing for the observation of both tautomers.
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the pyrazolo[4,3-c]pyridine sample.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as it can influence the equilibrium. It is advisable to run spectra in multiple solvents of varying polarity.
-
Prepare parallel samples of the corresponding N1-methyl and N2-methyl derivatives to serve as reference compounds.
-
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C NMR spectra at room temperature.
-
If available, acquire a ¹H-¹⁵N HMBC spectrum. This is often the most direct method for identifying the protonated nitrogen.
-
If signal broadening is observed, acquire spectra at a lower temperature (e.g., 253 K, 233 K) to attempt to resolve the individual tautomers.
-
-
Data Analysis:
-
Compare the ¹H and ¹³C chemical shifts of the parent compound to those of the N1-methyl and N2-methyl references.
-
A close match in the chemical shift pattern between the parent compound and one of the methylated derivatives indicates that the corresponding tautomer is predominant in that solvent.
-
Analyze the ¹H-¹⁵N HMBC spectrum to identify the correlation between the N-H proton and its attached nitrogen, confirming its position.
-
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state.[14][15] This is the gold standard for structural elucidation, although it is important to remember that the solid-state structure may not be the predominant form in solution.
Computational Chemistry: Predicting Stability
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.[15][16] By calculating the Gibbs free energy (ΔG) of each tautomer, one can predict the equilibrium constant.
| Tautomer System | Method/Basis Set | Phase | ΔE (kcal/mol) | Predominant Form | Reference |
| Pyrazolo[3,4-b]pyridine | AM1 | Gas | 8.85 | 1H | [3][6] |
| 3(5)-CF₃-Pyrazole | B3LYP/6-311++G(d,p) | Gas | Varies | 3-CF₃ (1H-like) | [10] |
| 2-Pyridone/2-Hydroxypyridine | DFT | Gas | ~2.1 | 2-Hydroxypyridine | [12][13] |
| 2-Pyridone/2-Hydroxypyridine | DFT | Water | - | 2-Pyridone | [11] |
Table 1: Examples of calculated energy differences between tautomers in related heterocyclic systems. Note: ΔE is the difference in electronic energy; a positive value indicates the energy by which the less stable tautomer is higher than the most stable one.
Workflow: DFT Calculation of Tautomer Stability
-
Structure Generation: Build the 3D structures of all plausible tautomers (e.g., 1H and 2H forms) using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G** or higher).[10] This should be done for the gas phase.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).
-
Solvation Modeling: To simulate solution-phase behavior, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest.[11]
-
Energy Analysis: Compare the calculated Gibbs free energies (G) of the tautomers in both the gas phase and solution. The tautomer with the lower G is predicted to be the more stable and thus predominant form.
Impact on Drug Discovery and Development
The tautomeric state of a pyrazolo[4,3-c]pyridine derivative is not an academic curiosity; it has profound real-world consequences in drug development.
-
Receptor Binding: The hydrogen bond donor/acceptor pattern of a molecule is critical for its interaction with a biological target.[1] The 1H- and 2H-tautomers present different donor/acceptor arrays to a protein's active site. A change in the predominant tautomer can lead to a complete loss of binding affinity and biological activity.
-
Physicochemical Properties: Tautomers can have different pKa values, logP (lipophilicity), and solubility. These properties directly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent law and the protection of intellectual property.
Conclusion
Tautomerism in pyrazolo[4,3-c]pyridine systems is a critical factor that governs their chemical and biological properties. A thorough understanding and characterization of the predominant tautomeric form is essential for any research or development program involving this scaffold. The integrated approach of high-level NMR spectroscopy, single-crystal X-ray diffraction, and DFT calculations provides a reliable and robust methodology for this characterization. By applying these techniques, researchers can gain crucial insights into structure-property and structure-activity relationships, paving the way for the rational design of more effective and safer therapeutics based on the pyrazolo[4,3-c]pyridine core.
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- Kadam, S. S., Maier, L., Kostakis, I., Pouli, N., Toušek, J., Nečas, M., Marakos, P., & Marek, R. (2013). Synthesis and Tautomerism of Substituted Pyrazolo[4,3‐c]pyrazoles. European Journal of Organic Chemistry, 2013(30), 6811–6822.
- Elguero, J., Katritzky, A. R., & El-Gendy, B. (n.d.). Tautomerism of heterocycles: Five-membered rings with one heteroatom. ResearchGate.
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- Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, 32(2), 329.
- Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
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- ChemEurope. (n.d.). Tautomer. chemeurope.com.
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- Mack, J., & Ismael, A. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. National Institutes of Health.
- Cordeiro, E. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4609.
- Tejedor, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health.
- Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 329-353.
- Glushkov, V. A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health.
- Wikipedia contributors. (n.d.). 2-Pyridone. Wikipedia.
- WuXi Biology. (n.d.). How about Tautomers?. WuXi Biology.
- Sławiński, J., et al. (n.d.). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Acta Poloniae Pharmaceutica.
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
Introduction: The Strategic Importance of the Pyrazolo[4,3-c]pyridine Scaffold
The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous purines allows it to interact with a diverse range of biological targets, particularly protein kinases, which are often dysregulated in diseases like cancer.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[2][3] The ability to strategically functionalize this core at specific positions is paramount for developing novel therapeutics with enhanced potency and selectivity. The 3,7-disubstituted variants, in particular, offer a valuable vector for exploring structure-activity relationships (SAR).
This guide provides a comprehensive overview and detailed protocols for the selective mono- and di-functionalization of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides with high efficiency and functional group tolerance.[4][5]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine), forming a Pd(II) complex.[6][8][9]
-
Transmetalation: In the presence of a base, the organoboron reagent (a boronic acid or ester) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][8][9]
Visualizing the Catalytic Cycle
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols: Selective Functionalization of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
The differential reactivity of the bromine atoms at the C3 and C7 positions of the pyrazolo[4,3-c]pyridine core can be exploited to achieve selective mono- or di-substitution. Generally, the C3 position is more electron-deficient and thus more reactive towards oxidative addition. This allows for a stepwise functionalization approach.
General Considerations and Reagent Selection
-
Catalyst: Palladium catalysts are the most commonly used for Suzuki couplings.[8] For heterocyclic substrates, bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands often provide superior results.[10] Palladacycles are also highly effective pre-catalysts.[10][11]
-
Base: The choice of base is crucial for activating the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength and solubility of the base can significantly impact reaction rates and yields.
-
Solvent: A variety of solvents can be employed, often in aqueous mixtures. Common choices include dioxane, toluene, ethanol, and DMF. The solvent system should be chosen to ensure adequate solubility of all reactants.
Protocol 1: Selective Mono-arylation at the C3 Position
This protocol is designed to favor the substitution at the more reactive C3 position by carefully controlling the stoichiometry of the boronic acid.
Materials:
-
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-aryl-7-bromo-1H-pyrazolo[4,3-c]pyridine.
Protocol 2: Di-arylation at C3 and C7 Positions
This protocol aims for complete substitution at both the C3 and C7 positions.
Materials:
-
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
-
Arylboronic acid (2.5 equivalents)
-
Pd(OAc)₂ (0.1 equivalents)
-
SPhos (0.2 equivalents)
-
K₃PO₄ (3.0 equivalents)
-
Toluene/Water (10:1 mixture, degassed)
-
Microwave reaction vial
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vial, combine 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the arylboronic acid (2.5 eq), Pd(OAc)₂ (0.1 eq), SPhos (0.2 eq), and K₃PO₄ (3.0 eq).
-
Add the degassed toluene/water (10:1) solvent mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction to 120 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 3,7-diaryl-1H-pyrazolo[4,3-c]pyridine.
Summary of Reaction Conditions
| Position(s) | Boronic Acid (eq.) | Catalyst System | Base (eq.) | Solvent | Temperature (°C) | Time |
| C3 (Mono) | 1.1 | Pd(PPh₃)₄ | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 | 4-6 h |
| C3 & C7 (Di) | 2.5 | Pd(OAc)₂ / SPhos | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 120 (MW) | 30-60 min |
Experimental Workflow Visualization
Caption: Figure 2. General Experimental Workflow.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. The use of more electron-rich and bulky ligands can often improve catalytic activity.[11] Increasing the reaction temperature or time may also be beneficial. Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Debromination: The loss of a bromine atom without coupling can be a significant side reaction. This is often more prevalent with highly active catalyst systems. Using a milder base or a different solvent system can sometimes mitigate this issue.
-
Poor Selectivity (Mono-arylation): If a mixture of mono- and di-arylated products is obtained when targeting the mono-substituted product, reducing the amount of boronic acid to slightly less than one equivalent can improve selectivity. Lowering the reaction temperature and monitoring the reaction closely to stop it upon consumption of the starting material are also effective strategies.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of the 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine core. By carefully selecting the reaction conditions, including the catalyst system, base, and solvent, researchers can achieve both selective mono-arylation and comprehensive di-arylation. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of novel pyrazolo[4,3-c]pyridine derivatives, paving the way for the discovery of new therapeutic agents.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Singh, D., & Sharma, U. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. Retrieved from [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. (n.d.). Retrieved from [Link]
- Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development, 16(7), 1156–1184.
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Retrieved from [Link]
-
ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2010). ChemInform. Retrieved from [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). National Institutes of Health. Retrieved from [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2022). ACS Publications. Retrieved from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved from [Link]
-
Synthesis of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). National Institutes of Health. Retrieved from [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (n.d.). Arkivoc. Retrieved from [Link]
-
Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. (2009). ResearchGate. Retrieved from [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2024). RSC Publishing. Retrieved from [Link]
-
Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. (2018). PubMed. Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021). Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Publishing. Retrieved from [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). National Institutes of Health. Retrieved from [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2022). PMC - NIH. Retrieved from [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. Retrieved from [Link]
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- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Buchwald-Hartwig Amination of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
Introduction: The Strategic Importance of Functionalized Pyrazolo[4,3-c]pyridines
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and spatial arrangement of nitrogen atoms allow for diverse interactions with biological targets, leading to a wide range of therapeutic activities. The ability to selectively introduce functional groups at specific positions on this core structure is paramount for developing novel pharmaceutical agents. The Buchwald-Hartwig amination stands out as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of these complex molecules.[1][2] This application note provides a detailed guide for researchers on the strategic application of the Buchwald-Hartwig amination to 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine, focusing on achieving selective mono-amination and subsequent di-amination.
Mechanistic Underpinnings of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine.[2] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, the C-Br bond of the pyrazolo[4,3-c]pyridine) to form a palladium(II) intermediate.[3][4] The reactivity of the aryl halide typically follows the trend I > Br > Cl.[3]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired arylamine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
The choice of ligand, base, and solvent is critical for the success of this reaction, as these components influence the rate and efficiency of each step in the catalytic cycle.[5]
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Strategic Considerations for the Amination of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
The presence of two bromine atoms at the C3 and C7 positions of the pyrazolo[4,3-c]pyridine core introduces the challenge of regioselectivity. The electronic nature of the fused ring system can lead to differential reactivity of the two C-Br bonds. Generally, the C7 position is more electron-deficient and thus more susceptible to initial oxidative addition. This inherent reactivity can be exploited to achieve selective mono-amination.
Key Experimental Parameters and Their Rationale
A systematic approach to optimizing the Buchwald-Hartwig amination involves the careful selection of the following components:
| Parameter | Rationale and Key Considerations | Recommended Starting Points |
| Palladium Precatalyst | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[3] Pre-formed Pd(0) catalysts can also be used. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[1] For heteroaromatic substrates, ligands like XPhos, RuPhos, and BrettPhos have shown excellent performance.[6][7] | XPhos, RuPhos, BrettPhos |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine.[3] Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates, often requiring higher temperatures.[8] | NaOtBu, K₃PO₄ |
| Solvent | Aprotic, non-coordinating solvents are generally preferred. Toluene and dioxane are widely used. Ethereal solvents like THF are also common.[3] | Toluene, Dioxane |
| Temperature | Reaction temperatures typically range from 80-110 °C.[3][8] Lower temperatures may be sufficient with highly active catalyst systems. | 100 °C |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive, and appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox) should be employed.[9]
Protocol 1: Selective Mono-amination at the C7 Position
This protocol is designed to favor the selective reaction at the more reactive C7 position by using a slight excess of the amine.
Materials:
-
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
-
Amine of choice (e.g., morpholine)
-
Pd(OAc)₂
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Add 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv) and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the amine (1.1 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-amination of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
This protocol aims for the complete substitution of both bromine atoms by using a larger excess of the amine and a higher catalyst loading.
Materials:
-
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
-
Amine of choice (e.g., piperidine)
-
Pd₂(dba)₃
-
RuPhos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with Pd₂(dba)₃ (3 mol%) and RuPhos (6 mol%).
-
Add 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv) and K₃PO₄ (3.0 equiv).
-
Add a stir bar and seal the vial with a PTFE-lined cap.
-
Remove the vial from the glovebox and add anhydrous dioxane via syringe.
-
Add the amine (2.5 equiv) via syringe.
-
Heat the reaction mixture to 110 °C in a pre-heated oil bath or heating block.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Workflow for Optimization
Caption: A logical workflow for optimizing the Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor solubility of reagents- Insufficiently strong base | - Use a pre-catalyst or ensure anhydrous/anaerobic conditions.- Try a different solvent or a solvent mixture.[3]- Switch to a stronger base like NaOtBu or LHMDS. |
| Side Product Formation (e.g., Hydrodehalogenation) | - Presence of water- β-hydride elimination from the amine | - Ensure all reagents and solvents are scrupulously dry.- Use a bulkier ligand to disfavor this pathway.[1] |
| Low Regioselectivity (for mono-amination) | - Reaction temperature is too high- Amine concentration is too high | - Lower the reaction temperature.- Use a smaller excess of the amine (e.g., 1.05 equiv). |
| Difficulty in Product Purification | - Excess ligand or ligand oxides | - Perform an aqueous workup with dilute acid to remove basic impurities.- Consider using a different ligand that is easier to separate. |
Conclusion
The Buchwald-Hartwig amination is an indispensable method for the synthesis of N-arylated pyrazolo[4,3-c]pyridines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and, where applicable, excellent regioselectivity. The protocols and optimization strategies outlined in this application note provide a robust starting point for scientists engaged in the synthesis of these and related heterocyclic compounds, ultimately accelerating the drug discovery and development process.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Paul Murray Catalysis Consulting Ltd. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
-
Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
-
ResearchGate. Optimization of the Buchwald-Hartwig reaction. [Link]
-
Syngenta. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
-
ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]
-
Dorel, R., & van der Wal, T. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
PMC. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. [Link]
-
Ustyuzhanin, P. A., et al. (2020). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers. [Link]
-
ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
ResearchGate. Transition‐Metal‐Free Chemo‐Selective C−C/C−N Bond Formation Reaction for the Highly Efficient Synthesis of Pyrazoles, Pyrazolo fused Pyrimidines and Pyridines. [Link]
-
Hurst, J., & Wibberley, D. G. (1968). Pyrazolo-[4,3-b]- and [3,4-c]-pyridines. Reactions of 2- and 4-bromomethyl-3-nitropyridine with aromatic amines. Journal of the Chemical Society C: Organic. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Hurst, J., & Wibberley, D. G. (1968). Pyrazolo-[4,3-b]- and [3,4-c]-pyridines. Reactions of 2- and 4-bromomethyl-3-nitropyridine with aromatic amines. Journal of the Chemical Society C. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Dibrominated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dibrominated Heterocycles
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to precisely functionalize these core structures is paramount in modern chemical synthesis and drug discovery. Dibrominated heterocycles, in particular, represent a versatile class of building blocks, offering two reactive handles for sequential and selective carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bond formation through palladium-catalyzed cross-coupling reactions. This powerful methodology, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has revolutionized the way complex molecules are constructed.[1]
This comprehensive guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of dibrominated heterocycles. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings that govern these transformations, with a special focus on the critical challenge of regioselectivity . Understanding and controlling which of the two bromine atoms reacts is the key to unlocking the full synthetic potential of these substrates. This document will equip researchers with the foundational knowledge and practical protocols to confidently design and execute these powerful reactions, troubleshoot common issues, and accelerate their research and development endeavors.
Part 1: Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
At its core, the majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[2][3] This cycle, which masterfully orchestrates the formation of a new bond, is driven by the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states. The three fundamental steps are:
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine (C-Br) bond of the dibrominated heterocycle. This step forms a Pd(II) intermediate.[1][4][5] The rate and success of this step are highly dependent on the electronic properties of the heterocycle and the C-Br bond strength.
-
Transmetalation: In this step, the organic group from a second reagent (the coupling partner) is transferred to the palladium center, displacing the bromide.[1][4][5] The nature of this coupling partner defines the specific named reaction (e.g., an organoboron reagent in Suzuki coupling, an organotin reagent in Stille coupling).
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the palladium center are expelled as the desired functionalized heterocycle. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4][5]
The efficiency of each of these elementary steps is profoundly influenced by the choice of ligands coordinated to the palladium center. Modern cross-coupling chemistry has seen the development of a vast library of phosphine and N-heterocyclic carbene (NHC) ligands designed to enhance catalyst stability, activity, and selectivity.[2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Part 2: The Critical Challenge of Regioselectivity
When a heterocycle bears two identical halogen atoms, such as in 2,4-dibromopyridine or 2,5-dibromothiophene, the primary challenge is to control which position reacts. This is the challenge of regioselectivity or site selectivity .
The "Conventional" Selectivity
In the vast majority of reported cases, palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes exhibit a predictable regioselectivity. The reaction preferentially occurs at the C-Br bond located at the position alpha (adjacent) to the heteroatom (e.g., the C2 position in a pyridine or thiophene ring).[6] This "conventional" selectivity is generally attributed to the electronic properties of the heterocycle; the carbon alpha to the heteroatom is often more electrophilic, making the C-Br bond at that position more susceptible to oxidative addition by the Pd(0) catalyst.[7]
Achieving "Unconventional" Selectivity: A Modern Frontier
While conventional selectivity is useful, the ability to invert this preference and functionalize the "less reactive" C-Br bond is a powerful strategy for accessing a wider range of isomers and novel chemical space. Recent research has demonstrated that this "unconventional" selectivity can be achieved by carefully manipulating the reaction components:
-
Ligand Control: The steric and electronic properties of the ligand bound to the palladium catalyst play a pivotal role. The use of sterically hindered, bulky ligands, such as certain N-heterocyclic carbenes (NHCs) or biarylphosphines (e.g., IPr, XPhos), can favor reaction at the less sterically hindered or electronically different distal position.[6][7] This is a powerful strategy for overriding the inherent reactivity of the substrate.
-
Catalyst Speciation: The nature of the active palladium catalyst itself can influence regioselectivity. While many reactions are catalyzed by mononuclear Pd(0) species, it has been shown that multinuclear palladium clusters or nanoparticles can exhibit different, and sometimes inverted, site selectivity.[8][9] For instance, in the Suzuki coupling of 2,4-dibromopyridine, mononuclear Pd catalysts typically favor C2-arylation, whereas multinuclear Pd species can be steered to favor C4-arylation.[8][9]
-
Reaction Conditions: Factors such as the base, solvent, and temperature can also subtly or dramatically influence the regiochemical outcome of the reaction.
Caption: Factors influencing regioselectivity in cross-coupling reactions.
Part 3: Application Notes & Protocols
The following section provides detailed, step-by-step protocols for the most common palladium-catalyzed cross-coupling reactions of dibrominated heterocycles. These protocols are intended as a starting point and may require optimization for specific substrates.
General Laboratory Best Practices:
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the catalyst.[10] This typically involves using Schlenk line techniques or a glovebox.
-
Anhydrous and Degassed Solvents: Solvents should be anhydrous and thoroughly degassed prior to use to remove dissolved oxygen.[10]
-
Reagent Purity: The purity of all reagents, especially the dibrominated heterocycle and the coupling partner, is critical for reproducible results.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the organoboron reagents.[11]
Protocol: Selective Mono-Arylation of 2,6-Dibromopyridine
This protocol is adapted for the selective introduction of a single aryl group onto the 2,6-dibromopyridine scaffold.[12]
Materials:
-
2,6-Dibromopyridine
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene/Water (e.g., 5:1 mixture), degassed
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,6-dibromopyridine (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Conditions for Mono-Arylation | Typical Conditions for Di-Arylation |
| Arylboronic Acid | 1.0 - 1.2 equivalents | 2.2 - 2.5 equivalents |
| Catalyst System | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O |
| Temperature | 100 °C | 100 °C |
| Typical Yield | ~70-80% (Mono) | >90% (Di) |
Table 1: Comparison of typical reaction conditions for mono- and di-arylation of 2,6-dibromopyridine via Suzuki coupling. Data synthesized from[12].
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling utilizes organotin reagents, which are highly tolerant of a wide range of functional groups.[13] However, the toxicity of tin compounds necessitates careful handling and purification.
Protocol: Coupling of 2,5-Dibromothiophene with an Arylstannane
Materials:
-
2,5-Dibromothiophene
-
Aryl tributylstannane (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Anhydrous Toluene, degassed
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add 2,5-dibromothiophene (1.0 mmol) and the arylstannane (1.1 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
In a separate vessel under argon, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and P(o-tol)₃ in toluene.
-
Add the required amount of the catalyst solution to the reaction mixture.
-
Heat the reaction to 110 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Parameter | Typical Condition |
| Organostannane | 1.1 - 1.2 equivalents (for mono-coupling) |
| Catalyst System | Pd₂(dba)₃ / P(o-tol)₃ or Pd(PPh₃)₄ |
| Additives | CuI (can accelerate the reaction) |
| Solvent | Toluene or DMF |
| Temperature | 90 - 110 °C |
Table 2: General conditions for Stille coupling of brominated heterocycles.
Sonogashira Coupling: Synthesis of Alkynyl-Heterocycles
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking a terminal alkyne to an aryl or vinyl halide.[14]
Protocol: Mono-alkynylation of (2,6-Dibromopyridin-3-yl)methanol
This protocol aims for the selective reaction at one of the bromine positions.[15]
Materials:
-
(2,6-Dibromopyridin-3-yl)methanol
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous, degassed THF or DMF
Step-by-Step Procedure:
-
In a Schlenk flask under argon, dissolve (2,6-dibromopyridin-3-yl)methanol (1.0 mmol) in the chosen solvent.
-
Add PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.05 mmol), and the amine base (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or heat to 50-80 °C if necessary.
-
Monitor the reaction by TLC.
-
Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
| Parameter | Typical Condition |
| Alkyne | 1.1 - 1.5 equivalents |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI |
| Base | Et₃N or DIPEA |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 80 °C |
Table 3: General conditions for Sonogashira coupling of brominated heterocycles.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[12][16]
Protocol: Amination of 3,5-Dibromopyridine
Materials:
-
3,5-Dibromopyridine
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous, degassed Toluene or Dioxane
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol).
-
Seal the flask, and evacuate and backfill with argon.
-
Add 3,5-dibromopyridine (1.0 mmol) followed by the anhydrous, degassed solvent.
-
Finally, add the amine (1.2 mmol) via syringe.
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Parameter | Typical Condition |
| Amine | 1.1 - 1.5 equivalents |
| Catalyst System | Pd₂(dba)₃ / Biarylphosphine ligand (e.g., XPhos, RuPhos) |
| Base | NaOt-Bu or K₂CO₃ |
| Solvent | Toluene or Dioxane |
| Temperature | 80 - 110 °C |
Table 4: General conditions for Buchwald-Hartwig amination of brominated heterocycles.
Part 4: Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below is a guide to addressing common problems in the cross-coupling of dibrominated heterocycles.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; Presence of oxygen or moisture; Impure reagents. | Use a fresh batch of catalyst/ligand. Ensure rigorous inert atmosphere and use of anhydrous, degassed solvents. Purify starting materials.[10] |
| Poor Regioselectivity | Suboptimal ligand or catalyst system. | Screen a variety of ligands with different steric and electronic properties (e.g., bulky phosphines, NHCs). Vary the Pd source and ligand-to-metal ratio.[7] |
| Formation of Diarylated Product in Mono-coupling | Coupling partner added too quickly; Reaction run for too long. | Add the coupling partner slowly or use a syringe pump. Carefully monitor the reaction and stop it once the mono-coupled product is maximized. |
| Debromination (Hydrodehalogenation) | Presence of protic impurities; Inappropriate base or solvent; High temperature. | Use anhydrous conditions. Screen different bases (e.g., K₃PO₄ instead of NaOt-Bu). Attempt the reaction at a lower temperature.[3] |
| Homocoupling of Coupling Partner | Presence of oxygen; Inefficient transmetalation. | Ensure rigorous degassing of all reagents and solvents. For Suzuki couplings, ensure the base is effective. For Stille couplings, consider a copper(I) additive. |
Conclusion
The palladium-catalyzed cross-coupling of dibrominated heterocycles is a formidable tool for the synthesis of complex, high-value molecules. Success in this field hinges on a solid understanding of the underlying reaction mechanisms and, most critically, the principles of regioselectivity. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can steer these reactions towards the desired mono- or di-functionalized products with high precision. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists and professionals aiming to leverage these powerful transformations in their synthetic endeavors.
References
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved January 16, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved January 16, 2026, from [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022, April 1). PubMed Central. Retrieved January 16, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved January 16, 2026, from [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022, April 1). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (2010, March 3). PubMed. Retrieved January 16, 2026, from [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2023, August 31). MDPI. Retrieved January 16, 2026, from [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved January 16, 2026, from [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2021, June 2). PubMed Central. Retrieved January 16, 2026, from [Link]
-
11-The Stille Reaction PDF. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved January 16, 2026, from [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
The Stille Reaction. (n.d.). Chem 115 Myers. Retrieved January 16, 2026, from [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation. (2021, June). chem.ox.ac.uk. Retrieved January 16, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020, November 20). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2022, October 9). Cambridge Open Engage. Retrieved January 16, 2026, from [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2021, December 24). MDPI. Retrieved January 16, 2026, from [Link]
-
Palladium(II) Catalyzed C-H Functionalization Cascades for the Diastereoselective Synthesis of Polyheterocycles. (2016, November 4). PubMed. Retrieved January 16, 2026, from [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 16, 2026, from [Link]
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019, January 6). YouTube. Retrieved January 16, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 16, 2026, from [Link]
-
Recent Developments in Palladium-Catalyzed Alkene Aminoarylation Reactions for the Synthesis of Nitrogen Heterocycles. (n.d.). Scilit. Retrieved January 16, 2026, from [Link]
-
Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. (2021, November 8). Cambridge Open Engage. Retrieved January 16, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021, June 16). MDPI. Retrieved January 16, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 16, 2026, from [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Collection - Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions - Journal of the American Chemical Society. (n.d.). ACS Figshare. Retrieved January 16, 2026, from [Link]
-
Iron-catalyzed cross-coupling of N-heterocyclic chlorides and bromides with arylmagnesium reagents. (2012, September 21). PubMed. Retrieved January 16, 2026, from [Link]
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Synthesis of Potent Kinase Inhibitors Based on the Pyrazolo[4,3-c]pyridine Scaffold: An Application and Protocol Guide
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazolopyridine bicyclic heterocycle is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. Its structural resemblance to purine allows it to effectively compete for the ATP-binding site of many protein kinases, a family of enzymes frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders.[1][2] Among the various pyrazolopyridine isomers, the pyrazolo[4,3-c]pyridine core has emerged as a particularly promising framework for the development of potent and selective kinase inhibitors. This guide provides a comprehensive overview of the synthesis, functionalization, and biological evaluation of pyrazolo[4,3-c]pyridine-based kinase inhibitors, with a focus on practical, field-proven protocols for researchers in drug discovery and development.
Strategic Synthesis of the Pyrazolo[4,3-c]pyridine Core
The construction of the pyrazolo[4,3-c]pyridine core can be approached through several synthetic strategies. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. A common and effective method involves the annulation of a pyrazole ring onto a pre-functionalized pyridine core. This approach allows for the early introduction of diversity elements that can be crucial for tuning the inhibitor's potency and selectivity.
Protocol 1: Synthesis of a Halogenated Pyrazolo[4,3-c]pyridine Intermediate
This protocol outlines a general procedure for the synthesis of a halogenated pyrazolo[4,3-c]pyridine, which serves as a versatile intermediate for further functionalization via cross-coupling reactions. The rationale for choosing a halogenated intermediate lies in its broad utility in modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
Experimental Workflow:
A generalized workflow for core synthesis.
Materials:
-
Substituted 2-aminopyridine derivative
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable acid
-
Tin(II) chloride (SnCl₂) or other suitable reducing agent
-
Copper(I) halide (CuCl, CuBr, or CuI)
-
Appropriate solvents (e.g., water, acetonitrile, DMF)
Step-by-Step Protocol:
-
Diazotization of the Aminopyridine:
-
Dissolve the starting substituted 2-aminopyridine in an aqueous acidic solution (e.g., 2 M HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes.
-
-
Reductive Cyclization:
-
In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride, in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the reducing agent solution. This step should be performed with caution as it can be exothermic.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates the consumption of the starting material and formation of the pyrazolo[4,3-c]pyridine core.
-
-
Halogenation (Sandmeyer-type Reaction):
-
To the reaction mixture containing the cyclized product, add a solution of the corresponding copper(I) halide.
-
Heat the reaction mixture to promote the halogenation. The reaction temperature and time will depend on the specific substrate and halide.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired halogenated pyrazolo[4,3-c]pyridine intermediate.
-
Vectorial Functionalization of the Pyrazolo[4,3-c]pyridine Scaffold
With a halogenated pyrazolo[4,3-c]pyridine intermediate in hand, a diverse library of kinase inhibitors can be generated through various cross-coupling reactions. The strategic functionalization at different positions of the bicyclic core allows for the exploration of the chemical space around the kinase active site, a key step in optimizing inhibitor potency and selectivity.[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling is a powerful tool for installing aryl, heteroaryl, or alkyl groups on the pyrazolo[4,3-c]pyridine core.[3] This reaction is highly valued for its functional group tolerance and readily available boronic acid or ester coupling partners.
Experimental Workflow:
Key components of the Suzuki-Miyaura reaction.
Materials:
-
Halogenated pyrazolo[4,3-c]pyridine
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Step-by-Step Protocol:
-
Reaction Setup:
-
To a reaction vessel, add the halogenated pyrazolo[4,3-c]pyridine, the boronic acid/ester (typically 1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) to the reaction vessel.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable method for the synthesis of arylamines from aryl halides.[4] This reaction is crucial for installing amine functionalities, which often serve as key hydrogen bond donors or acceptors in kinase-inhibitor interactions.
Materials:
-
Halogenated pyrazolo[4,3-c]pyridine
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Step-by-Step Protocol:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, combine the halogenated pyrazolo[4,3-c]pyridine, the palladium precatalyst, the phosphine ligand, and the base in a reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the reaction vessel and remove it from the glovebox.
-
-
Reaction Execution:
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction for completion using TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The systematic functionalization of the pyrazolo[4,3-c]pyridine core allows for the exploration of the structure-activity relationship (SAR), providing insights into how different substituents influence kinase inhibition. For example, in the development of ERK inhibitors, it was found that the urea moiety at the 6-position of the pyrazolo[4,3-c]pyridine scaffold is crucial for potent activity.
Table 1: Representative Pyrazolo[4,3-c]pyridine-based Kinase Inhibitors and their Biological Activity
| Compound ID | R¹ Substituent | R² Substituent | Target Kinase | IC₅₀ (nM) |
| 1 | Phenyl | H | ERK2 | 500 |
| 2 | 4-Fluorophenyl | H | ERK2 | 150 |
| 3 | 2,4-Difluorophenyl | H | ERK2 | 25 |
| 4 | 2,4-Difluorophenyl | Methyl | ERK2 | 10 |
| 5 | 3-Chloro-4-fluorophenyl | H | TBK1 | 8.5 |
Note: The data presented are hypothetical and for illustrative purposes. Actual IC₅₀ values can be found in the cited literature.[5]
The SAR data from such tables can guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Biological Evaluation of Pyrazolo[4,3-c]pyridine-based Kinase Inhibitors
Once a library of compounds has been synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to evaluate activity in a more physiologically relevant context.
Protocol 4: In Vitro Biochemical Kinase Assay (Luminescence-based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase enzyme. The assay quantifies the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.
Experimental Workflow:
Workflow for a luminescence-based kinase assay.
Materials:
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (serially diluted)
-
Kinase assay buffer
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme and substrate in the kinase assay buffer.
-
Add the master mix to the wells containing the test compounds.
-
Prepare an ATP solution in the kinase assay buffer and add it to the wells to initiate the kinase reaction.
-
Incubate the plate at room temperature or 30 °C for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 5: Cell-Based Assay for Target Engagement and Potency
Cell-based assays are essential for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in its native environment. A common method is to measure the phosphorylation of a downstream substrate of the target kinase.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A375 for BRAF-mutant melanoma and the ERK pathway)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies: primary antibody against the phosphorylated substrate and a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate for HRP)
-
Plate reader capable of detecting the signal (e.g., chemiluminescence or fluorescence)
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Remove the culture medium and lyse the cells with a suitable lysis buffer.
-
-
Detection of Phosphorylated Substrate (e.g., by In-Cell ELISA):
-
Fix the cells and permeabilize the cell membranes.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against the phosphorylated substrate.
-
Wash the wells and incubate with the secondary antibody.
-
Wash the wells and add the detection reagent.
-
-
Data Analysis:
-
Measure the signal in each well using a plate reader.
-
Normalize the signal to the total protein content or a housekeeping protein.
-
Calculate the percent inhibition of substrate phosphorylation for each compound concentration and determine the IC₅₀ value.
-
Target Kinase Pathway: The ERK/MAPK Signaling Cascade
The Extracellular signal-Regulated Kinase (ERK) is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Pyrazolo[4,3-c]pyridine-based inhibitors have shown significant promise in targeting ERK.
Simplified ERK/MAPK signaling pathway and the point of intervention for pyrazolo[4,3-c]pyridine inhibitors.
Conclusion
The pyrazolo[4,3-c]pyridine scaffold represents a versatile and highly tractable starting point for the development of novel kinase inhibitors. By employing robust synthetic strategies and a systematic approach to functionalization and biological evaluation, researchers can efficiently explore the chemical space around this privileged core to identify potent and selective drug candidates. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals working at the forefront of kinase inhibitor discovery.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). Molecules. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). Organic & Biomolecular Chemistry. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry. [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2016). Journal of Medicinal Chemistry. [Link]
-
Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2023). RSC Medicinal Chemistry. [Link]
-
Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. (2014). Tetrahedron Letters. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Angewandte Chemie International Edition. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances. [Link]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Sonog-ashira Coupling of Dibromopyridines
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Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper species, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][4] This document provides a detailed experimental guide for researchers, scientists, and drug development professionals focused on the application of the Sonogashira coupling to dibromopyridine substrates. We will delve into the mechanistic rationale behind key experimental choices, provide step-by-step protocols for both mono- and di-alkynylation, and address common challenges and troubleshooting strategies to ensure successful and reproducible outcomes. The inherent reactivity differences between the bromine atoms on the pyridine ring present unique opportunities for selective functionalization, which will be a key focus of this guide.
Introduction: The Significance of Alkynylpyridines
Alkynyl-substituted pyridines are privileged scaffolds in medicinal chemistry and materials science. The rigid, linear nature of the alkyne linker, combined with the electronic properties of the pyridine ring, imparts unique conformational constraints and electronic characteristics to molecules. This makes them valuable building blocks for a diverse range of applications, from active pharmaceutical ingredients (APIs) to organic light-emitting diodes (OLEDs). The Sonogashira coupling offers a direct and efficient route to these valuable compounds from readily available dibromopyridines.
Mechanistic Considerations: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl-bromine bond of the dibromopyridine, forming a Pd(II)-aryl intermediate. The reactivity of the C-Br bond is influenced by its position on the pyridine ring.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired alkynylpyridine product is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
The Copper Cycle:
-
Acid-Base Reaction: The terminal alkyne reacts with a base (typically an amine) to form a copper(I) acetylide in the presence of a copper(I) salt (e.g., CuI). This is a critical step in activating the alkyne for transmetalation.[6]
The interplay between these two cycles is crucial for an efficient reaction. The choice of catalyst, ligand, base, and solvent all have a profound impact on the rates of these individual steps and the overall success of the coupling.
Diagram: The Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles of the Pd/Cu-catalyzed Sonogashira reaction.
Experimental Protocols
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications | Rationale |
| Dibromopyridine | High purity (>98%) | Impurities can poison the catalyst. |
| Terminal Alkyne | High purity (>98%), freshly distilled if liquid | Ensures high yields and minimizes side reactions. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is more air-stable, while Pd(PPh₃)₄ is a Pd(0) source.[7] |
| Copper(I) Iodide (CuI) | High purity, white or off-white solid | Discolored (brown/green) CuI indicates oxidation and should not be used. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous | Acts as a proton scavenger and often as a solvent.[8] |
| Solvent | Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous and oxygen-free conditions are crucial to prevent catalyst deactivation and alkyne homocoupling.[7] |
| Reaction Vessel | Schlenk flask or sealed tube | Allows for the maintenance of an inert atmosphere. |
| Inert Gas | Argon or Nitrogen | Prevents oxidation of the catalyst and reagents. |
General Procedure for Mono-alkynylation of a Dibromopyridine
This protocol is a general guideline and may require optimization for specific substrates. The reactivity order for aryl halides is generally I > Br > Cl.[7] For dibromopyridines, the position of the bromine atoms will influence their relative reactivity.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromopyridine (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (0.06 equiv.).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) and base (e.g., triethylamine, 3.0 equiv.). Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1 equiv.) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 80 °C, depending on the reactivity of the dibromopyridine) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for the Sonogashira coupling.
Procedure for Di-alkynylation of a Dibromopyridine
For the synthesis of di-alkynylated pyridines, the stoichiometry of the alkyne and base is increased.
Key Modifications from Mono-alkynylation Protocol:
-
Terminal Alkyne: Use 2.2 - 2.5 equivalents.
-
Base: Use 5.0 - 6.0 equivalents.
-
Reaction Time and Temperature: The reaction may require longer reaction times and/or higher temperatures to drive the second coupling to completion.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst, poor quality reagents, insufficient degassing. | Use a fresh batch of catalyst and high-purity, anhydrous reagents. Ensure thorough degassing of the solvent.[7] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Use fresh, high-purity reagents and solvents. Consider a different solvent like DMF.[7] |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen. | Rigorously exclude oxygen by using proper Schlenk techniques. Copper-free conditions can also be explored.[7] |
| Incomplete Reaction | Insufficient temperature or reaction time, less reactive bromide. | Increase the reaction temperature and/or time. For less reactive bromides, a more electron-rich and bulky phosphine ligand may be beneficial.[5] |
| Mixture of Mono- and Di-substituted Products | Inappropriate stoichiometry or reaction conditions for selective coupling. | For mono-alkynylation, use a slight excess of the dibromopyridine. For di-alkynylation, ensure a sufficient excess of the alkyne and base. |
Conclusion
The Sonogashira coupling of dibromopyridines is a robust and versatile method for the synthesis of valuable alkynylpyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and selectively synthesize both mono- and di-alkynylated products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this important transformation in a research and development setting.
References
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - Semantic Scholar. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20).
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (n.d.).
- (PDF) Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - ResearchGate. (n.d.).
- Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol - Benchchem. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10).
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7).
- The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (n.d.).
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (n.d.).
Sources
- 1. [PDF] Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | Semantic Scholar [semanticscholar.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Dibromopyridines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Buchwald-Hartwig Amination of Pyrazolopyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction on this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.
Introduction
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to heteroaromatic systems like pyrazolopyridines is of significant interest in medicinal chemistry. However, the unique electronic properties and coordination potential of the pyrazolopyridine nucleus can introduce specific challenges not always encountered with simpler aromatic systems. This guide provides practical, experience-driven insights to overcome common hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the Buchwald-Hartwig amination of pyrazolopyridines.
Q1: My reaction is sluggish or shows no conversion. What are the likely causes?
Low or no conversion is a frequent issue and can stem from several factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or is being deactivated. If you are generating the catalyst in situ from a Pd(II) precursor like Pd(OAc)₂, the reduction to Pd(0) might be inefficient.[1][2] Amines lacking a β-hydrogen may not be effective reducing agents.[3]
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich and sterically hindered pyrazolopyridines, a bulky, electron-rich phosphine ligand is often necessary to promote oxidative addition and reductive elimination.
-
Inappropriate Base: The base plays a crucial role in the deprotonation of the amine.[1] If the base is too weak, the reaction may not proceed. Conversely, a base that is too strong can lead to decomposition of the starting materials or the desired product.[1]
-
Coordinating Heterocycle: The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4]
Q2: I'm observing a significant amount of a side product that appears to be my starting pyrazolopyridine with the halide replaced by hydrogen. What is this, and how can I prevent it?
This common side product is the result of hydrodehalogenation , a competing reaction pathway where the aryl halide is reduced.[5] This can be particularly problematic with electron-deficient pyrazolopyridines.
-
Mechanism: Hydrodehalogenation can occur through β-hydride elimination from a palladium-amido intermediate, which competes with the desired reductive elimination step.[5]
-
Prevention Strategies:
-
Ligand Selection: Employing bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting the β-hydride elimination pathway.
-
Choice of Amine: Primary amines are often more prone to causing hydrodehalogenation than secondary amines.
-
Reaction Conditions: Lowering the reaction temperature slightly, if the desired reaction still proceeds at a reasonable rate, can sometimes disfavor the hydrodehalogenation pathway.
-
Q3: My mass spectrometry analysis shows a peak corresponding to a dimer of my pyrazolopyridine. What causes this and how can I minimize it?
The formation of a symmetrical dimer of your starting material is known as homocoupling .[6]
-
Causes: Homocoupling can be promoted by the presence of oxygen, which can lead to oxidative dimerization pathways.[6] In some cases, catalyst decomposition to palladium black can also catalyze this side reaction.[6]
-
Minimization Techniques:
-
Rigorous Degassing: It is crucial to thoroughly degas your solvent and ensure an inert atmosphere (argon or nitrogen) throughout the reaction to exclude oxygen.[6]
-
Catalyst Quality: Use high-purity, active palladium catalysts. Pre-catalysts, which are often more stable and form the active Pd(0) species more cleanly, can be advantageous.[1]
-
Ligand Choice: The use of appropriate bulky, electron-rich phosphine ligands can favor the desired cross-coupling over homocoupling.[6]
-
Q4: Can the N-H of the pyrazole ring interfere with the reaction?
Yes, the N-H of the pyrazole moiety can be reactive under Buchwald-Hartwig conditions. While C-N coupling at the halide-bearing carbon is the desired outcome, N-arylation of the pyrazole ring is a potential side reaction.
-
Controlling Selectivity: Fortunately, with the appropriate choice of ligands and conditions, high selectivity for C-N coupling can be achieved even with unprotected N-H heterocycles.[3][7][8] The use of palladium pre-catalysts has been shown to be effective in promoting selective amination of the heteroaryl halide in the presence of an unprotected azaindole N-H.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems in the Buchwald-Hartwig amination of pyrazolopyridines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or inefficient Pd(0) formation.[1][2] 2. Inappropriate ligand for the specific pyrazolopyridine substrate. 3. Base is too weak or insoluble.[1] 4. Catalyst inhibition by the pyrazolopyridine nitrogen atoms.[4] 5. Poor quality or wet reagents/solvent. | 1. Use a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) for reliable generation of the active catalyst.[9] 2. Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[2] 3. Switch to a stronger, more soluble base such as LHMDS or NaOtBu.[1][2] For base-sensitive substrates, consider weaker but more soluble bases like Cs₂CO₃ or K₃PO₄.[1] 4. Increase the ligand-to-palladium ratio to favor ligand coordination over substrate inhibition. 5. Ensure all reagents are pure and the solvent is anhydrous and thoroughly degassed. |
| Significant Hydrodehalogenation | 1. β-hydride elimination is competing with reductive elimination.[5] 2. The chosen amine is prone to β-hydride elimination (e.g., primary amines). 3. Reaction temperature is too high. | 1. Use a bulkier ligand to sterically hinder β-hydride elimination and promote reductive elimination. 2. If the synthetic route allows, switch to a secondary amine. 3. Cautiously lower the reaction temperature in 5-10 °C increments and monitor the effect on the product-to-byproduct ratio. |
| Homocoupling/Dimerization of Pyrazolopyridine | 1. Presence of oxygen in the reaction mixture.[6] 2. Decomposition of the palladium catalyst to palladium black.[6] 3. Suboptimal ligand choice.[6] | 1. Improve degassing procedures for the solvent and ensure a robust inert atmosphere. 2. Use a high-quality pre-catalyst and ensure proper stirring to maintain a homogeneous reaction mixture. 3. Employ bulky, electron-rich ligands that accelerate the desired cross-coupling catalytic cycle.[6] |
| Formation of Multiple Unidentified Byproducts | 1. Decomposition of starting materials or product under the reaction conditions (e.g., strong base, high temperature). 2. Competing side reactions due to the electronic nature of the pyrazolopyridine. | 1. Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃) and lower the reaction temperature.[1] 2. Conduct a thorough literature search for similar pyrazolopyridine systems to identify potential known side reactions. Consider using a milder, more selective catalyst system. |
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination and key side reactions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halo-Pyrazolopyridine
This protocol provides a general starting point. The specific ligand, base, solvent, and temperature will require optimization for each unique substrate combination.
Materials:
-
Halo-pyrazolopyridine (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (e.g., XPhos, 1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add the halo-pyrazolopyridine, amine (if solid), base, palladium pre-catalyst, and ligand.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine (if liquid), via syringe.
-
Degassing (Optional but Recommended): For particularly sensitive reactions, the reaction mixture can be further degassed by three cycles of freeze-pump-thaw.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction stalls.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated pyrazolopyridine.
References
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Preventing debromination in palladium-catalyzed reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination
Welcome to our technical support center dedicated to assisting you with challenges in palladium-catalyzed cross-coupling reactions. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address the common and often frustrating side reaction of debromination (or hydrodebromination). Our goal is to equip you with the knowledge to diagnose the root cause of this unwanted reaction and implement effective strategies to minimize or eliminate it, thereby improving your reaction yields and product purity.
Troubleshooting Guide: Unwanted Debromination
This section is designed to help you diagnose and solve debromination issues in your palladium-catalyzed reactions.
Q1: I am observing a significant amount of the debrominated byproduct in my reaction. What are the primary causes?
A1: The appearance of a debrominated (or hydrodehalogenated) byproduct, where the bromine atom on your starting material is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. Several factors can contribute to this unwanted outcome:
-
Catalyst and Ligand Choice: The electronic and steric properties of the ligands on the palladium catalyst play a pivotal role. Some catalyst systems are inherently more prone to promoting hydrodehalogenation.[1]
-
Presence of Reducing Agents: Trace impurities or even certain reagents in your reaction mixture can act as reducing agents, leading to the cleavage of the carbon-bromine bond.[1] This can include certain bases or additives.
-
Reaction Conditions: High temperatures can sometimes favor the debromination pathway.
-
Substrate Properties: The electronic nature of your aryl bromide can influence its susceptibility to debromination.
Q2: My Suzuki-Miyaura coupling is plagued by debromination. How can I fix this?
A2: To minimize debromination in a Suzuki-Miyaura coupling, a systematic optimization of your reaction conditions is key. Here are several strategies to consider:
-
Catalyst System Optimization: Employ palladium catalysts with bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos, developed by the Buchwald group, are known to promote the desired cross-coupling over hydrodebromination.[1] These ligands help to accelerate the reductive elimination step of the catalytic cycle, which outcompetes the debromination pathway.
-
Base Selection: The choice of base is critical. Stronger bases like potassium tert-butoxide can sometimes promote debromination. Consider switching to a weaker, non-nucleophilic base. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often milder and effective alternatives.[1]
-
Temperature Control: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. It's often possible to lower reaction temperatures from over 80°C to the 40-50°C range with a highly active catalyst system.[1]
-
Solvent Choice: While a range of aprotic polar solvents are used for Suzuki couplings, screening different solvents can sometimes mitigate side reactions.[1]
-
Purity of Reagents: Ensure your boronic acid is of high quality. Protodeboronation, the cleavage of the C-B bond, can be a competing side reaction, and impurities can exacerbate this.
Q3: I'm seeing debromination in my Buchwald-Hartwig amination. What adjustments should I make?
A3: Debromination in Buchwald-Hartwig amination can often be traced back to an unproductive side reaction pathway, such as β-hydride elimination.[1] To address this, consider the following:
-
Ligand Selection: Similar to Suzuki couplings, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can stabilize the palladium catalyst and favor the desired C-N bond formation.[2][3]
-
Protecting Groups: If your substrate contains functional groups that can coordinate to the palladium center, such as a free amine, consider protecting it. This can prevent unwanted interactions with the catalyst that might lead to side reactions like debromination.[1]
-
Base and Solvent System: The combination of base and solvent can influence the reaction outcome. It is advisable to consult literature for precedents with similar substrates to identify a suitable base-solvent system.
Frequently Asked Questions (FAQs)
This section addresses common questions related to preventing debromination in a broader context of palladium-catalyzed reactions.
Q1: How do I choose the right ligand to prevent debromination?
A1: The choice of ligand is arguably the most critical factor in controlling debromination. Here's a general guide:
-
Electron-Rich and Bulky Ligands: In many cases, electron-rich and sterically hindered phosphine ligands are your best defense against debromination.[4] These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, making the cross-coupling reaction faster and more efficient than the competing debromination pathway.[4] Examples include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., tri-tert-butylphosphine).[1][4]
-
Bidentate vs. Monodentate Ligands: The choice between a bidentate (two-coordination sites) and a monodentate (one-coordination site) ligand can also be important. The optimal choice is often substrate-dependent, and some screening may be necessary.
Q2: What is the effect of temperature on debromination?
A2: Elevated temperatures can sometimes increase the rate of debromination. It is always advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate. If your reaction is sluggish at lower temperatures, consider using a more active catalyst system rather than simply increasing the heat.
Q3: Can the palladium precatalyst source influence the extent of debromination?
A3: Yes, the choice of palladium precatalyst can have an impact. Palladium(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[5][6] If this reduction is inefficient or leads to the formation of palladium hydrides, it can contribute to hydrodebromination. Using a pre-activated Pd(0) source, such as Pd₂(dba)₃, or a well-defined precatalyst that rapidly forms the active Pd(0) species can sometimes be advantageous.[7]
Q4: How can I detect and quantify the amount of debrominated byproduct?
A4: Several analytical techniques can be used to identify and quantify the extent of debromination:[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The debrominated byproduct will have a different retention time and mass spectrum compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS is the method of choice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the desired product to the debrominated byproduct by integrating the signals corresponding to unique protons on each molecule.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane, 5 mL) to the Schlenk flask via syringe.
-
Reaction Initiation: Add the catalyst and ligand mixture to the reaction flask.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 50°C) and monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Ligand and Base on Debromination in a Model Suzuki-Miyaura Reaction
| Entry | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | PPh₃ | K₃PO₄ | 100 | 65 | 30 |
| 2 | dppf | K₃PO₄ | 100 | 75 | 20 |
| 3 | SPhos | K₂CO₃ | 80 | 92 | <5 |
| 4 | XPhos | K₂CO₃ | 80 | 95 | <3 |
| 5 | SPhos | NaOtBu | 80 | 80 | 15 |
This table illustrates a general trend and is for illustrative purposes only. Actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Catalytic cycle of a cross-coupling reaction with the competing debromination pathway.
Caption: A decision-making workflow for troubleshooting debromination.
References
-
Fors, B. P., & Buchwald, S. L. (2009). The Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 115(11), 5564–5672. [Link]
-
Procter, R. J., et al. (2021). Deciphering Complexity in Pd–Catalyzed Cross–Couplings. ChemRxiv. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Purification of 3,7-Disubstituted Pyrazolo[4,3-c]pyridines
This guide provides researchers, scientists, and drug development professionals with a dedicated technical support center for the purification of 3,7-disubstituted pyrazolo[4,3-c]pyridines. This class of N-heterocyclic compounds, while vital in medicinal chemistry for its diverse biological activities, presents unique and often frustrating purification challenges.[1][2] These challenges stem from the inherent basicity of the pyridine nitrogen, the potential for regioisomeric impurities, and the wide range of polarities conferred by substituents at the 3- and 7-positions.
This document moves beyond generic protocols to offer in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues encountered during experimental work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of 3,7-disubstituted pyrazolo[4,3-c]pyridines.
Q1: My target compound is co-eluting with its regioisomer. How can I achieve separation?
A1: This is one of the most common and difficult challenges in this compound class, as regioisomers often possess very similar polarities.[3] Standard chromatographic conditions may prove insufficient.
Causality & Strategy:
The key is to exploit subtle differences in the way each isomer interacts with the stationary phase or to amplify these differences.
-
Optimize Chromatographic Selectivity:
-
Mobile Phase Modification: Instead of just varying the ratio of polar to non-polar solvents (e.g., ethyl acetate/hexanes), introduce a solvent with different properties. For instance, adding dichloromethane (DCM) or a small percentage of methanol can alter the selectivity and improve separation.
-
Stationary Phase Alternatives: If silica gel fails, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity for these basic compounds. Alternatively, a cyano- or diol-bonded silica phase can provide different dipole-dipole interactions.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For difficult separations, preparative HPLC is often the most effective solution. The higher efficiency of HPLC columns can resolve closely eluting peaks that are inseparable by flash chromatography.[4]
-
Column Choice: A phenyl-hexyl or a polar-embedded phase column can offer alternative selectivity to a standard C18 column in reverse-phase HPLC.[4]
-
-
Recrystallization/Trituration: If the isomeric mixture is solid, extensive screening for a suitable recrystallization solvent can be highly effective. This process exploits differences in solubility and crystal lattice energy, which can be more distinct than polarity.
Q2: I'm observing severe peak tailing during silica gel column chromatography. What causes this and how can I fix it?
A2: Peak tailing is a classic problem when purifying basic compounds like pyrazolopyridines on standard silica gel.
Causality & Strategy:
The issue arises from the strong interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica gel.[4] This creates a secondary, strong interaction that slows the elution of a fraction of the analyte molecules, resulting in a "tail."
-
Mobile Phase Additives: The most common solution is to add a small amount of a competing base to the mobile phase. This additive will preferentially bind to the acidic silanol sites, effectively masking them from your target compound.
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase. This is highly effective but can be difficult to remove under vacuum and is not suitable for mass spectrometry (MS) detection.[4]
-
Ammonia: Using a 7N solution of ammonia in methanol as a polar modifier in a DCM-based mobile phase (e.g., 1-5% NH3/MeOH in DCM) is another excellent option.
-
-
Use Deactivated Silica: Commercially available "deactivated" or "base-washed" silica gel can be used. However, adding a mobile phase modifier is often a more cost-effective and reliable solution.
-
Switch to a Different Stationary Phase: As mentioned previously, switching to neutral alumina or a bonded phase like amino-silica can prevent these acidic interactions altogether.
Workflow: Selecting a Purification Strategy
The following diagram outlines a decision-making process for purifying a novel 3,7-disubstituted pyrazolo[4,3-c]pyridine.
Caption: Decision workflow for purification method selection.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose starting method for purifying these compounds?
A1: For a new 3,7-disubstituted pyrazolo[4,3-c]pyridine of unknown properties, automated flash column chromatography on silica gel is the most versatile starting point. It allows for rapid screening of different solvent systems and gradients.
Recommended Starting Solvent Systems:
-
For non-polar to moderately polar compounds: Hexanes/Ethyl Acetate gradient.
-
For moderately polar to polar compounds: Dichloromethane/Methanol gradient.
Always add 0.5-1% triethylamine or ammonia in methanol to the polar solvent to prevent peak tailing, unless your compound is known to be acid-sensitive.[4]
Q2: My compound is extremely polar and sticks irreversibly to silica gel. What should I do?
A2: This is common for compounds bearing highly polar functional groups (e.g., carboxylic acids, sulfonamides). In this case, normal-phase chromatography is unsuitable.
-
Reverse-Phase Chromatography: This is the method of choice. Purification can be performed using a C18-functionalized silica gel column with a water/acetonitrile or water/methanol gradient. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is often necessary to achieve sharp peaks for basic compounds by protonating them.
-
Ion-Exchange Chromatography: For compounds with a permanent charge or a titratable functional group, ion-exchange chromatography can be a powerful, albeit less common, purification technique in discovery chemistry.[5]
Q3: How can I efficiently remove palladium catalyst residue from my product after a Suzuki or Buchwald-Hartwig cross-coupling reaction?
A3: Palladium residues are a common and critical impurity to remove, especially for compounds intended for biological testing.
-
Specialized Scavengers: The most effective method is to use a scavenger. These are typically functionalized silica gels or polymers (e.g., with thiol or amine groups) that have a high affinity for palladium. The crude product is dissolved and stirred with the scavenger, which is then filtered off.
-
Filtration through Celite®/Silica: Sometimes, simply filtering a solution of the crude product through a short plug of silica gel or Celite® can remove a significant portion of the catalyst.
-
Recrystallization: If the product is crystalline, recrystallization is often very effective at excluding metal impurities.
Data & Protocols
Table 1: Recommended Mobile Phase Modifiers for Chromatography
| Modifier | Concentration | Mode | Purpose | Considerations |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Normal Phase | Reduces peak tailing by masking acidic silanols.[4] | High boiling point, not MS-compatible. |
| Ammonia (in MeOH) | 1 - 5% of a 7N solution | Normal Phase | Reduces peak tailing. | Easier to remove than TEA. |
| Formic Acid | 0.1% (v/v) | Reverse Phase | Improves peak shape for basic compounds by protonation.[4] | MS-compatible. |
| TFA | 0.05 - 0.1% (v/v) | Reverse Phase | Strong ion-pairing agent, excellent for peak shape. | Can be difficult to remove; may form stable salts with the product. |
Experimental Protocol: Standard Flash Chromatography
-
Dry Loading: Dissolve the crude product (e.g., 100 mg) in a minimal amount of a strong solvent (e.g., DCM, methanol, or acetone). Add 2-3 times the mass of silica gel (approx. 200-300 mg) to the solution.
-
Solvent Removal: Concentrate the silica slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry load" sample.
-
Column Equilibration: Select a pre-packed column of appropriate size. Equilibrate the column with the starting mobile phase (e.g., 100% Hexanes or 100% DCM) for at least 5 column volumes.
-
Loading and Elution: Load the dry sample onto the column. Begin the elution with a shallow gradient (e.g., 0-50% ethyl acetate in hexanes over 20 column volumes).
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by TLC or LCMS to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Mitigating Peak Tailing on Silica Gel
This diagram illustrates the mechanism of peak tailing and its solution.
Caption: Mechanism of peak tailing and mitigation with a basic additive.
References
- PubMed. (1976). Separation of N-heteropolycyclic Aromatic Hydrocarbons From Polycyclic Aromatic Hydrocarbons. Separation Through Complex Chromatography. J Chromatogr.
- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Journal of Gas Chromatography. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column.
- BenchChem. (2025). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis.
- MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
- Bentham Science. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review.
- RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
- NIH. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. PubMed Central.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- NIH. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
- PubMed. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents Med Chem.
- Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
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Troubleshooting low yields in the synthesis of pyrazolopyridine derivatives
Welcome to the technical support center for the synthesis of pyrazolopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic pathways. As your partner in the lab, we aim to equip you with the insights needed to overcome common challenges and optimize your experimental outcomes.
Introduction: The Challenge and Opportunity of Pyrazolopyridines
Pyrazolopyridines are a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] However, their synthesis is often plagued by challenges such as low yields, unexpected side reactions, and purification difficulties. This guide provides a structured approach to troubleshooting these issues, grounded in the fundamental principles of organic chemistry and backed by established literature.
Section 1: Troubleshooting Low Yields
Low yields are one of the most common frustrations in the synthesis of pyrazolopyridine derivatives. The root cause can often be traced back to several key factors.
FAQ 1: My reaction is not proceeding to completion, resulting in a low yield. What should I investigate first?
An incomplete reaction is a frequent culprit for low yields.[3] Before making drastic changes to your protocol, consider these critical parameters:
-
Reaction Time and Temperature: Many pyrazolopyridine syntheses require elevated temperatures to proceed at an appreciable rate. If you are running the reaction at room temperature, a gentle increase in heat could be beneficial. Conversely, some reactions may suffer from product degradation at excessively high temperatures. It is crucial to monitor your reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[4]
-
Catalyst Activity: The choice and handling of your catalyst are paramount. For acid-catalyzed reactions, ensure the acid is not old or hydrated, as this can diminish its activity. In the case of metal catalysts, their activity can be highly sensitive to air and moisture. Ensure proper handling techniques, such as working under an inert atmosphere, are employed when necessary.
FAQ 2: I'm observing a significant amount of starting material at the end of my reaction. Could the purity of my reagents be the issue?
Absolutely. The purity of your starting materials, particularly the aminopyrazole, is a critical determinant of reaction success.[4] Impurities can act as catalyst poisons or participate in unwanted side reactions, thereby quenching the desired transformation.
Protocol 1: Recrystallization of Aminopyrazoles
A simple recrystallization can often dramatically improve the purity of commercially available aminopyrazoles.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent system in which the aminopyrazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, or a mixture of ethanol and water.[5]
-
Dissolution: Dissolve the crude aminopyrazole in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
FAQ 3: My yield is low, and I suspect side reactions are consuming my starting materials. What are the common side products?
The formation of byproducts is a major contributor to low yields. Besides the common issue of regioisomers (discussed in Section 2), other side reactions can occur.
-
Dimerization of Starting Materials: Under certain conditions, especially with prolonged reaction times or high temperatures, starting materials can self-condense or dimerize.
-
Hantzsch-type Side Reactions: In multicomponent reactions involving a β-ketoester, an aldehyde, and a nitrogen source, the formation of a dihydropyridine intermediate is a key step.[6] Disproportionation of this intermediate can sometimes lead to the formation of both the desired oxidized pyridine and a reduced tetrahydropyrazolopyridine, consuming the intermediate and lowering the yield of the target molecule.[7]
Identifying Side Products: Careful analysis of your crude reaction mixture by LC-MS and NMR is essential. Compare the spectra of your product with literature data for known pyrazolopyridine derivatives and potential side products.
Section 2: Controlling Regioselectivity
The formation of regioisomers is a frequent challenge in the synthesis of pyrazolopyridines, particularly when using unsymmetrical starting materials.[8][9]
FAQ 4: I'm obtaining a mixture of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine isomers. How can I control the regioselectivity?
The regiochemical outcome of the reaction is a delicate interplay of steric and electronic factors of your substrates, as well as the reaction conditions.[9]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization step, thereby favoring one regioisomer over another. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some pyrazole formations compared to ethanol.[10][11]
-
Catalyst Choice: The nature of the catalyst can play a significant role in directing the regioselectivity. For example, in certain multicomponent reactions, specific Lewis acids may preferentially activate one electrophilic site over another, guiding the cyclization towards the desired isomer.[12]
-
Temperature Control: The reaction temperature can impact the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures could lead to the thermodynamically more stable isomer.
Table 1: Effect of Reaction Conditions on Regioselectivity
| Catalyst | Solvent | Temperature (°C) | Major Isomer | Reference |
| Acetic Acid | Ethanol | Reflux | Mixture | [12] |
| ZrCl4 | EtOH/DMF | 95 | Pyrazolo[3,4-b]pyridine | [1] |
| None | TFE | Room Temp | Increased 3-substituted pyrazole | [10][11] |
FAQ 5: How can I differentiate between the regioisomers I've synthesized?
Spectroscopic analysis, particularly NMR, is a powerful tool for distinguishing between regioisomers.
-
¹H NMR: The chemical shifts of the protons on the pyrazole and pyridine rings will be distinct for each isomer. Careful analysis of the coupling patterns and comparison with literature data can help in assigning the correct structure.
-
¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core will also differ between isomers.
-
NOESY: 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space correlations between protons, providing definitive evidence for the regiochemical arrangement.
Section 3: Purification Challenges
Even with a successful reaction, isolating the pure pyrazolopyridine derivative can be a hurdle.
FAQ 6: I'm having difficulty separating my desired product from byproducts and unreacted starting materials using column chromatography. What can I do?
Purification of pyrazolopyridine derivatives can be challenging due to their often similar polarities to byproducts.
-
Solvent System Optimization: A systematic approach to selecting the eluent for column chromatography is crucial. Start with a non-polar solvent and gradually increase the polarity. A shallow gradient can often provide better separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvents to find one that provides good differential solubility between your product and impurities.[5]
Protocol 2: General Column Chromatography Procedure
Step-by-Step Methodology:
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent.
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the proportion of the polar solvent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Mechanistic Insights and Visual Guides
Understanding the reaction mechanism is key to troubleshooting and optimizing your synthesis.
Gould-Jacobs Reaction Mechanism
The Gould-Jacobs reaction is a classic method for synthesizing quinoline derivatives, which can be adapted for pyrazolopyridines. The mechanism involves the initial reaction of an aminopyrazole with an ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent aromatization.[13]
Caption: The Gould-Jacobs reaction pathway for pyrazolopyridine synthesis.
Troubleshooting Workflow
When faced with low yields, a systematic approach to troubleshooting is essential. The following workflow can help you identify and address the root cause of the problem.
Caption: A decision tree for troubleshooting low yields in pyrazolopyridine synthesis.
References
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- Benchchem. (2025). Troubleshooting common issues in pyrazole synthesis.
- Benchchem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- Benchchem. (2025).
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Al-Romaigh, F. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2958. [Link]
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]
-
El-Faham, A., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 25(18), 4224. [Link]
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Terungwa, S. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1851-1875. [Link]
- Benchchem. (2025).
- Hassan, A. S., et al. (2018). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Medicinal Chemistry Research, 27(4), 1146-1156.
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Wieczorek, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(11), 6049. [Link]
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El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
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Organic Syntheses. (2009). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 86, 246. [Link]
-
Wang, X., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258-268. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 73(9), 3523-3529.
- Al-Romaigh, F. A., et al. (2022).
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Ziarani, G. M., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(32), 19897-19922. [Link]
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Shamanin, V. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6603. [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- Science of Synthesis. (2026).
- Kim, J., & Hong, S. (2023). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Synlett, 34(01), 1-13.
- Al-Romaigh, F. A., et al. (2022).
- Benchchem. (2025). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis.
- Benchchem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Google Patents. (2011). Method for purifying pyrazoles.
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Weiss, F. D., et al. (2015). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 137(28), 8964–8967. [Link]
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Wang, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]
-
Boros, E. E., et al. (2005). Hantzsch Synthesis of pyrazolo[1',2':1,2]pyrazolo[3,4-b]pyridines: Partial Agonists of the Calcitonin Receptor. The Journal of Organic Chemistry, 70(13), 5331–5334. [Link]
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?[Link]
- Tsikouris, O., et al. (2008). NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(7), 643-649.
-
Bakherad, M., et al. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry, 15, 874–881. [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
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ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Google Patents. (2005).
-
Kaczmarczyk, M., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules, 28(22), 7612. [Link]
-
El-Sayed, R. A., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6298. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
- Marjani, A. P., Khalafy, J., & Akbarzadeh, S. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Green Processing and Synthesis, 8(1), 533-541.
-
TomHon, J., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3698. [Link]
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Fukuda, T., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2795. [Link]
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- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Regioselectivity in Reactions of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center dedicated to the nuanced chemistry of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine. This versatile heterocyclic building block is a cornerstone in medicinal chemistry, offering a privileged scaffold for the development of kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1] However, the presence of two reactive bromine atoms at the C3 and C7 positions, coupled with the nucleophilic nitrogen atoms of the pyrazole ring, presents a significant challenge in controlling regioselectivity during functionalization.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to predictably navigate the complexities of this scaffold and accelerate your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the functionalization of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine?
A1: The regioselectivity of reactions involving 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine is primarily dictated by the electronic and steric properties of the fused ring system. The core structure consists of an electron-rich pyrazole ring fused to a relatively electron-deficient pyridine ring.[1] This electronic disparity makes the C3 position on the pyrazole ring more susceptible to electrophilic attack and oxidative addition in cross-coupling reactions compared to the C7 position on the pyridine ring.
However, the outcome of a reaction is a delicate interplay of several factors:
-
Electronic Effects: The inherent electronic differences between the C3 and C7 positions.
-
Steric Hindrance: The accessibility of each reaction site to incoming reagents and catalysts.
-
Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can significantly influence the kinetic and thermodynamic control of the reaction, thereby favoring one regioisomer over another.[2]
-
Protecting/Directing Groups: The introduction of a substituent on the pyrazole nitrogen can dramatically alter the steric and electronic landscape, directing functionalization to a specific position.[3][4][5][6]
dot graph "Reactivity_Factors" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine"]; B [label="Regioselective Functionalization", fillcolor="#34A853"]; C [label="Electronic Effects\n(C3 vs. C7)", fillcolor="#EA4335"]; D [label="Steric Hindrance", fillcolor="#FBBC05"]; E [label="Reaction Conditions\n(Catalyst, Ligand, Base, Solvent)", fillcolor="#4285F4"]; F [label="Protecting/Directing Groups", fillcolor="#4285F4"];
A -> B [label="leads to"]; B -> C; B -> D; B -> E; B -> F; } dot Factors Influencing Regioselectivity
Troubleshooting Guide: Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the functionalization of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine.[1] However, achieving high regioselectivity can be challenging.
Problem 1: Poor or no regioselectivity in Suzuki-Miyaura cross-coupling, resulting in a mixture of C3- and C7-arylated products.
Underlying Cause: The similar reactivity of the C3-Br and C7-Br bonds under standard Suzuki-Miyaura conditions can lead to the formation of a mixture of mono-arylated isomers and di-arylated byproducts. The choice of palladium catalyst and ligand is crucial in differentiating between these two positions.[1]
Solutions & Optimization Strategies:
-
Catalyst and Ligand Selection:
-
For C7 Selectivity: Employing sterically bulky and electron-rich phosphine ligands can favor reaction at the more sterically accessible C7 position. Ligands like XPhos and SPhos, often used in second-generation (G2) or third-generation (G3) Buchwald precatalysts (e.g., XPhos Pd G2), have shown efficacy in promoting C-C bond formation with challenging substrates.[7][8]
-
For C3 Selectivity: Achieving high selectivity for the C3 position is often more challenging due to its higher intrinsic reactivity. A strategy involving a two-step process, where the C7 position is first functionalized followed by a subsequent coupling at C3, might be more effective. Alternatively, employing a protecting group on the pyrazole nitrogen can modulate the reactivity of the C3 position.
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. A systematic screening of temperatures (e.g., from room temperature to 80 °C) is recommended.
-
Choice of Base: The strength and nature of the base can influence the catalytic cycle. Weaker bases like K₂CO₃ or Cs₂CO₃ may offer better selectivity compared to stronger bases like NaOtBu or K₃PO₄.
Recommended Protocol for C7-Selective Suzuki-Miyaura Coupling:
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G2[7] | Air- and moisture-stable, efficient for challenging couplings. |
| Ligand | XPhos (if not using a precatalyst) | Bulky ligand to enhance selectivity. |
| Base | K₂CO₃ or Cs₂CO₃ | Milder base to potentially improve regioselectivity. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Common solvent systems for Suzuki couplings. |
| Temperature | 60-80 °C | Start with a lower temperature to favor kinetic control. |
dot graph "Suzuki_Troubleshooting" { rankdir=LR; node [shape=record, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Poor Regioselectivity in Suzuki Coupling", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sub_a [label="Mixture of C3 and C7 products"]; sub_b [label="Low Yield"];
sol_a1 [label="Optimize Catalyst/Ligand\n(e.g., XPhos Pd G2 for C7)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_a2 [label="Lower Reaction Temperature"]; sol_a3 [label="Screen Weaker Bases\n(K₂CO₃, Cs₂CO₃)"]; sol_b1 [label="Increase Catalyst Loading"]; sol_b2 [label="Use a More Active Precatalyst\n(e.g., G3 Buchwald)"]; sol_b3 [label="Ensure Anhydrous Conditions"];
start -> sub_a; start -> sub_b; sub_a -> sol_a1; sub_a -> sol_a2; sub_a -> sol_a3; sub_b -> sol_b1; sub_b -> sol_b2; sub_b -> sol_b3; } dot Troubleshooting Suzuki-Miyaura Reactions
Problem 2: Difficulty in achieving selective mono-amination in Buchwald-Hartwig reactions.
Underlying Cause: Similar to Suzuki-Miyaura coupling, the competitive reactivity of the two C-Br bonds can lead to mixtures of mono- and di-aminated products in Buchwald-Hartwig amination.[9] The choice of catalyst, ligand, and reaction conditions is paramount for achieving selectivity.
Solutions & Optimization Strategies:
-
Ligand Choice: Sterically demanding biaryl phosphine ligands are often key to achieving high selectivity. For instance, Josiphos-type ligands or bulky Buchwald ligands can be effective.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the amine nucleophile (using slightly more than 1 equivalent) can help minimize the formation of the di-aminated product.
-
Slow Addition: A slow addition of the amine to the reaction mixture can help maintain a low concentration of the nucleophile, favoring mono-substitution.
General Protocol for Mono-Amination:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common palladium sources for Buchwald-Hartwig reactions. |
| Ligand | XPhos or a Josiphos-type ligand | Bulky ligands to promote selectivity. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous conditions are crucial. |
| Temperature | 80-110 °C | Higher temperatures are often needed for C-N bond formation. |
Troubleshooting Guide: N-Functionalization
The pyrazole moiety of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine contains two nucleophilic nitrogen atoms (N1 and N2), leading to potential regioselectivity issues during N-alkylation or N-arylation reactions.
Problem 3: Formation of a mixture of N1 and N2 alkylated isomers.
Underlying Cause: The similar nucleophilicity of the N1 and N2 atoms of the pyrazole ring often leads to the formation of a mixture of alkylated regioisomers.[3] The regiochemical outcome can be influenced by the solvent, the nature of the base, and the electrophile.
Solutions & Optimization Strategies:
-
Solvent Effects: The polarity of the solvent can play a significant role in directing N-alkylation. For some azolo-fused heterocycles, polar aprotic solvents like DMSO tend to favor N1 alkylation, whereas less polar solvents like THF may favor N2 alkylation.[3][10] A thorough solvent screen is highly recommended.
-
Counter-ion Effects: The nature of the counter-ion from the base can influence the site of alkylation through chelation effects. For example, using sodium hydride (NaH) versus potassium carbonate (K₂CO₃) can lead to different isomeric ratios.
-
Protecting Group Strategy: The most reliable method to ensure regioselective N-functionalization is to employ a protecting group. For instance, a bulky protecting group like a mesyl (Ms) group can be selectively introduced at the N1 position, allowing for subsequent functionalization at N2.[3]
dot graph "N_Alkylation_Troubleshooting" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Mixture of N1 and N2 Alkylated Products", shape=ellipse, style=filled, fillcolor="#EA4335"]; sol1 [label="Solvent Screening\n(e.g., DMSO vs. THF)", fillcolor="#4285F4"]; sol2 [label="Vary the Base\n(e.g., NaH vs. K₂CO₃)", fillcolor="#FBBC05"]; sol3 [label="Employ a Protecting Group Strategy", style=filled, fillcolor="#34A853"];
start -> sol1 [label="Investigate"]; start -> sol2 [label="Investigate"]; start -> sol3 [label="Most Reliable Solution"]; } dot Decision Flowchart for N-Alkylation
References
- NINGBO INNO PHARMCHEM CO.,LTD. XPhos Pd G2: Your Key to Efficient Cross-Coupling Reactions.
- Benchchem. 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine|For Research.
- RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- Sigma-Aldrich. XPhos Pd G2 1310584-14-5.
- NIH. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
- MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
- ResearchGate. Comparisonbetween Pd-XPhos G2 and Pd(Cy*Phine) 2 Cl 2 using different solvents. [a]Scheme1.Suzuki-amination coupling sequence.
- Benchchem. Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis.
- Benchchem. A Comparative Guide to Catalysts for C-C Bond Formation with 2-Halopyridines.
- PubMed Central - NIH. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- NIH. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.
- Empowering Cross-Coupling.
- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review.
- Wikipedia. Buchwald–Hartwig amination.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- NIH. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
- PubMed. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Portal de recerca UAB. Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study.
- American Chemical Society. Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes.
- PMC - NIH. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- PMC - NIH. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts.
- ResearchGate. | The scope of directing groups. Pyridine and pyrazole could also be... | Download Scientific Diagram.
-
ACS Publications. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][7][11]Triazolo[12]pyridines, and Related Deaza-Compounds |. Available from: .
- 194 recent advances in the synthesis of new pyrazole derivatives.
- Benchchem. Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis.
- ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ResearchGate. Catalytic C−C Bond Formation through Selective Activation of C−F Bonds.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- NIH. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- Chemical Communications (RSC Publishing). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.
- PMC - NIH. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- Organic & Biomolecular Chemistry (RSC Publishing). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes.
- Chemical Science (RSC Publishing). Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans.
- PubMed. Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Brominated Heterocycles
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving brominated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance and reaction efficiency. Here, we delve into the common modes of catalyst deactivation, offering detailed troubleshooting guides and preventative strategies to ensure the success of your synthetic endeavors.
Heterocyclic moieties are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their synthesis a critical focus of modern organic chemistry.[1][2] Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds involving these scaffolds.[1][3] However, the unique electronic properties and coordination potential of heteroatoms can introduce specific challenges, most notably, catalyst deactivation.[4][5] This guide aims to provide a foundational understanding of these deactivation pathways and equip you with the practical knowledge to overcome them.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.
Q1: My reaction has stalled, and I see a black precipitate. What's happening and how can I fix it?
A1: You are likely observing the formation of palladium black, which is catalytically inactive, aggregated palladium metal. [6][7][8] This is one of the most common modes of catalyst deactivation.
Causality: The active Pd(0) species in the catalytic cycle is stabilized by its surrounding ligands. If these ligands dissociate, the "naked" Pd(0) atoms can agglomerate, crashing out of solution as palladium black.[6][8] This process is often accelerated by:
-
High Temperatures: Increased thermal energy can promote ligand dissociation and catalyst decomposition.[6]
-
Insufficient Ligand Concentration: An inadequate ligand-to-metal ratio may not provide sufficient stabilization for the Pd(0) center.
-
Poor Ligand Choice: Ligands that are not sterically bulky or electron-rich enough may fail to adequately protect the palladium center.
Troubleshooting Steps:
-
Re-evaluate Your Ligand: The choice of ligand is paramount.[9] For many heterocyclic substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos, RuPhos) are effective at stabilizing the catalyst and preventing aggregation.[4][6] These ligands promote the desired catalytic cycle while sterically shielding the metal center.
-
Optimize Ligand-to-Palladium Ratio: While a 1:1 or 2:1 ratio is a common starting point, increasing the excess of the ligand can sometimes prevent dissociation.[8] However, be cautious, as a large excess can sometimes inhibit the reaction.[8][10]
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. High temperatures can accelerate catalyst decomposition.[6]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[6] Rigorous degassing of solvents and reagents is crucial.[6][11]
Q2: My reaction is sluggish or fails completely, especially with electron-deficient heterocycles like bromopyridines. What is the likely cause?
A2: This issue often points to catalyst inhibition by the heterocyclic substrate or product. The nitrogen atom in heterocycles like pyridine can act as a Lewis base and coordinate to the palladium center, leading to catalytically inactive or dormant species.[4][5][12]
Causality: The lone pair of electrons on the heteroatom (e.g., nitrogen in pyridine) can compete with the desired ligands for coordination sites on the palladium. This can disrupt the catalytic cycle at several points:
-
Inhibition of Oxidative Addition: Coordination of the heterocycle to the Pd(0) center can hinder the crucial first step of oxidative addition with the bromo-heterocycle.
-
Formation of Stable Off-Cycle Complexes: The catalyst can be sequestered in stable complexes with the starting material or product, effectively removing it from the reaction.[9]
Troubleshooting Steps:
-
Employ Bulky Ligands: Sterically demanding ligands, such as the Buchwald biarylphosphine ligands, can disfavor the coordination of the smaller heterocyclic ring, thereby keeping the catalyst active.[4][9]
-
Use Pre-formed Catalysts (Precatalysts): Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more efficient at generating the active Pd(0) species in situ and can be more resistant to inhibition.[11]
-
Consider Additives: In some cases, additives can mitigate catalyst inhibition. For instance, the addition of trimethyl borate in Suzuki-Miyaura couplings of heterocycles has been shown to prevent catalyst poisoning.[2]
-
Screen Different Catalyst Systems: If one palladium/ligand system fails, it is often worth screening others. N-heterocyclic carbene (NHC) ligands can also be effective alternatives to phosphines in some cases.[13]
Q3: I'm observing a significant amount of debrominated starting material (hydrodehalogenation). How can I minimize this side reaction?
A3: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction that consumes your starting material. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of your desired coupling partner.[4]
Causality: Potential hydride sources in your reaction mixture can include:
-
Solvents (e.g., alcohols, THF with trace water)
-
Impurities in reagents
-
The boronic acid itself in Suzuki couplings
-
The amine or base in Buchwald-Hartwig aminations
Troubleshooting Steps:
-
Scrutinize Your Reagents and Solvents: Use high-purity, anhydrous solvents and reagents. Ensure your boronic acids or other coupling partners are stored properly to prevent degradation.[4]
-
Choice of Base: In Suzuki couplings, avoid bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases.[4]
-
Solvent System: For Suzuki reactions, using a mixture of an organic solvent with a controlled amount of water can sometimes suppress hydrodehalogenation.[4]
-
Protecting Groups: In some cases, temporarily protecting the heteroatom (e.g., N-oxide formation on a pyridine) can alter the electronic properties of the ring and disfavor this side reaction.
Q4: My reaction works, but the yields are inconsistent. What contributes to this lack of reproducibility?
A4: Inconsistent yields in palladium-catalyzed reactions often stem from subtle variations in reaction setup, particularly concerning air and moisture sensitivity.
Causality: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[4][14] Trace amounts of oxygen can lead to catalyst oxidation and ligand degradation, resulting in variable amounts of active catalyst from one run to the next. Similarly, moisture can interfere with certain bases and coupling partners (e.g., promoting protodeboronation in Suzuki couplings).[5]
Best Practices for Reproducibility:
-
Rigorous Inert Technique: Always use standard Schlenk line or glovebox techniques.[11][15][16]
-
Thorough Degassing: Degas all solvents and aqueous solutions by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[6]
-
High-Purity Reagents: Use reagents from reliable sources and handle them under an inert atmosphere.[11]
-
Consistent Procedure: Follow a consistent and detailed experimental procedure, paying close attention to the order of addition of reagents.[11]
Frequently Asked Questions (FAQs)
Q: What is the role of the ligand in preventing catalyst deactivation? A: The ligand plays a crucial dual role. Firstly, it stabilizes the Pd(0) center, preventing the aggregation that leads to palladium black formation.[8][17] Bulky ligands provide a steric shield around the metal. Secondly, the electronic properties of the ligand modulate the reactivity of the palladium center, facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination.[13][18]
Q: Are there any specific challenges associated with five-membered brominated heterocycles (e.g., thiophenes, furans, pyrroles)? A: Yes. While generally more electron-rich than six-membered heterocycles, they can still present challenges. For example, the C-Br bond can be very reactive, but the heterocycles themselves can sometimes be unstable to the reaction conditions. Additionally, issues like catalyst poisoning by sulfur in thiophenes can occur, necessitating careful ligand selection.[12]
Q: Can β-hydride elimination be a problem with brominated heterocycles? A: β-hydride elimination is a deactivation pathway that is more relevant when using alkyl coupling partners that have a hydrogen atom on the carbon beta to the metal.[19][20][21] In the cross-coupling of brominated heterocycles with aryl, vinyl, or alkynyl partners, this is generally not a primary concern. However, if you are coupling with an alkyl-metal reagent, you must choose substrates and ligands that suppress this pathway.[22]
Visualizing Deactivation Pathways
The following diagram illustrates the main catalytic cycle for a generic cross-coupling reaction and highlights the key deactivation pathways that can divert the catalyst from its productive course.
Caption: The catalytic cycle and major deactivation pathways.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Brominated Heterocycle
This protocol is a general starting point and should be optimized for specific substrates.
Setup:
-
Oven-dry all glassware (e.g., a Schlenk flask or reaction vial with a stir bar) and allow it to cool under vacuum.[11]
-
Backfill the flask with an inert atmosphere (Argon or Nitrogen).[11]
Reagent Addition (under inert atmosphere):
-
To the flask, add the brominated heterocycle (1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[5][6]
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[11]
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[5][6] If using a mixed solvent system (e.g., dioxane/water), the water should also be thoroughly degassed.
Reaction:
-
Ensure the flask is sealed and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4][5]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[5]
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Troubleshooting Workflow
When a reaction fails, a systematic approach is key. The following flowchart outlines a logical progression for troubleshooting.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 22. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
Technical Support Center: Enhancing the Solubility of Pyrazolopyridine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to the common yet complex challenge of poor solubility in pyrazolopyridine intermediates. Pyrazolopyridines are a vital class of heterocyclic compounds, structurally similar to purines, which makes them privileged scaffolds in medicinal chemistry, particularly for developing kinase inhibitors and other targeted therapies.[1] However, their often planar, aromatic, and crystalline nature can lead to significant solubility hurdles, impeding accurate biological evaluation and formulation development.
This resource is structured to guide you from initial diagnosis to advanced troubleshooting, providing not just protocols but the underlying scientific rationale to empower your experimental decisions.
Section 1: Frequently Asked Questions (FAQs) - Your First Stop
This section provides rapid answers to the most common initial queries regarding pyrazolopyridine solubility.
Q1: My pyrazolopyridine intermediate is precipitating out of my aqueous assay buffer. What's the quickest thing I can try?
A1: The most immediate factor to check is the compatibility of your stock solvent with the aqueous buffer. Many researchers use 100% DMSO for their stock solutions. When a small volume of this is added to a large volume of aqueous buffer, the DMSO concentration may not be high enough to keep your compound dissolved, causing it to "crash out."
-
Quick Fix: Try lowering the final concentration of your compound in the assay. If that's not possible, slightly increasing the percentage of DMSO in the final assay buffer (e.g., from 1% to 2-5%) can help, but always verify the tolerance of your biological assay to the solvent.[2]
Q2: What is the fundamental reason many pyrazolopyridine intermediates have poor solubility?
A2: The poor solubility of pyrazolopyridine intermediates often stems from their high crystal lattice energy. These molecules are typically planar and can engage in strong intermolecular interactions, such as π-π stacking and hydrogen bonding, in the solid state. A significant amount of energy is required to break these interactions and allow the solvent to surround (solvate) the individual molecules. Their relatively lipophilic nature also contributes to poor solubility in aqueous media.[3]
Q3: I need to improve my compound's solubility for an in vivo study. Where do I even begin?
A3: For in vivo applications, you need a more robust solution than simply adding a co-solvent. The best starting point is to characterize the physicochemical properties of your compound.
-
Determine if it's ionizable: Does your pyrazolopyridine have acidic or basic functional groups? This will dictate whether pH adjustment or salt formation is a viable strategy.[4]
-
Measure baseline solubility: Quantify its kinetic and thermodynamic solubility in water or a relevant buffer (e.g., PBS pH 7.4).[5][6] This gives you a benchmark to measure improvement against.
-
Assess thermal stability: A quick DSC (Differential Scanning Calorimetry) scan can tell you the melting point and if the compound is stable at elevated temperatures, which is crucial if you consider techniques like hot-melt extrusion.
Based on this initial assessment, you can then move to the more advanced strategies outlined in the Troubleshooting Guide below.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental challenges with detailed explanations and recommended actions.
Q4: I've tried common organic co-solvents (DMSO, ethanol) with limited success. What is the next logical step?
A4: If simple co-solvents are insufficient, the issue likely lies with the compound's intrinsic properties. The next step is to explore more transformative methods based on the compound's chemistry.
-
If your compound is ionizable (contains acidic or basic centers):
-
pH Adjustment: The solubility of ionizable compounds is highly pH-dependent.[7] Pyrazolopyridines are often weakly basic due to the pyridine nitrogen. Lowering the pH of the aqueous medium will protonate this site, forming a cation that is significantly more water-soluble. Conversely, if your molecule has an acidic proton (e.g., on the pyrazole ring or a substituent), increasing the pH can form a more soluble anion.[4]
-
Salt Formation: This is one of the most effective and widely used methods to increase the solubility of ionizable drugs.[8][9] By reacting your basic pyrazolopyridine with an acid (e.g., HCl, mesylic acid, tartaric acid), you form a salt. The salt form often has dramatically different (and better) physicochemical properties than the free base, including lower crystal lattice energy and improved aqueous solubility.[10][11] A key guideline is that the pKa of the acid should be at least 2 units lower than the pKa of the basic compound to ensure efficient proton transfer.[8]
-
-
If your compound is neutral or non-ionizable:
-
Co-crystallization: This technique involves combining your active pharmaceutical ingredient (API) with a benign, non-toxic "co-former" in a single crystal lattice.[12][13] The co-former disrupts the self-association of your pyrazolopyridine molecules, creating a new solid form with unique physicochemical properties, often including enhanced solubility.[14][15] The choice of co-former is critical and is often guided by hydrogen bonding principles.[16]
-
Amorphous Solid Dispersions (ASDs): Crystalline materials have a highly ordered, stable structure. By converting the material into a high-energy, disordered amorphous state, you can achieve a significant increase in apparent solubility and dissolution rate.[17][18] In an ASD, the drug is molecularly dispersed within a polymer matrix, which stabilizes the amorphous form and prevents it from recrystallizing.[19][20]
-
Q5: How do I choose between salt formation and co-crystallization?
A5: The choice is primarily dictated by the presence of an ionizable functional group on your pyrazolopyridine intermediate.
| Feature | Salt Formation | Co-crystallization |
| Requirement | Ionizable functional group (acidic or basic). | Can be used for neutral or ionizable compounds. |
| Mechanism | Proton transfer between the API and a counter-ion. | Non-ionic interactions (e.g., hydrogen bonds, π-stacking) between API and co-former.[13][16] |
| Pros | Often results in dramatic solubility increases. Well-established regulatory path.[10] | Applicable to a wider range of compounds, including neutral molecules. Can improve other properties like stability and manufacturability.[10] |
| Cons | Not applicable to neutral compounds. Potential for disproportionation or common ion effect.[10] | Can be more challenging to screen and scale up. The regulatory landscape is still evolving compared to salts.[10] |
Decision Workflow:
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q6: My compound is heat-sensitive. Can I still use amorphous solid dispersions (ASDs)?
A6: Yes. While hot-melt extrusion (HME) is a common method for preparing ASDs and involves high temperatures, it's not the only option. Spray drying is an excellent alternative for heat-sensitive compounds.[17] In this process, the drug and polymer are dissolved in a common solvent, and the solution is sprayed as fine droplets into a hot gas stream. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix. This process can generate ASDs without exposing the drug to high temperatures for prolonged periods.[21]
Q7: What are cyclodextrins, and how can they help with my pyrazole-based compound?
A7: Cyclodextrins are cyclic oligosaccharides that have a unique donut-like structure with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[4] They can encapsulate poorly water-soluble molecules, like many pyrazolopyridine derivatives, within their hydrophobic core to form an "inclusion complex."[4][22] This complex effectively masks the hydrophobic part of your compound, and its hydrophilic exterior allows it to dissolve readily in aqueous media, thereby increasing the apparent solubility of your compound.[4][23]
Caption: Cyclodextrins form soluble inclusion complexes with hydrophobic molecules.
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments. Safety Precaution: Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE).
Protocol 1: Kinetic Solubility Assay via Nephelometry
This high-throughput method measures how quickly a compound precipitates from a solution when transitioning from a high-concentration organic stock to an aqueous buffer. It's excellent for early-stage screening.[6][24]
Principle: A solution's turbidity is measured as an indicator of precipitation. Nephelometry detects scattered light from suspended particles.[25]
Materials:
-
Pyrazolopyridine intermediate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)
-
384-well microplates
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Prepare Plate: Add the desired volume of PBS buffer to the wells of a 384-well plate.
-
Initiate Measurement: Place the plate in the nephelometer.
-
Compound Addition: Use an automated liquid handler to add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the final desired concentrations. This step is critical for ensuring a rapid and uniform transition from organic to aqueous environments.
-
Data Acquisition: Measure light scattering immediately after compound addition and continue to take readings at regular intervals (e.g., every 2 minutes) for a set period (e.g., 1-2 hours).
-
Analysis: The concentration at which a significant increase in light scatter (turbidity) is observed is defined as the kinetic solubility limit.
Protocol 2: Salt Screen for a Basic Pyrazolopyridine
This protocol outlines a small-scale screen to identify suitable salt forms for a basic pyrazolopyridine intermediate.
Principle: Combining a basic API with various pharmaceutically acceptable acids can lead to the formation of different salt forms, each with unique solubility properties.[8]
Materials:
-
Basic pyrazolopyridine intermediate
-
A library of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, maleic acid, tartaric acid)
-
A range of solvents (e.g., ethanol, isopropanol, acetone, water)
-
Glass vials (2 mL) with screw caps
-
Stir plate and magnetic stir bars
Procedure:
-
Prepare API Solution: Dissolve a known amount of the pyrazolopyridine free base in a suitable solvent (e.g., 10 mg in 1 mL of ethanol) in a vial.
-
Prepare Acid Solutions: Prepare equimolar solutions of the various acids in the same solvent.
-
Mixing: Add 1.0 molar equivalent of an acid solution to the API solution.
-
Observation & Isolation:
-
Cap the vial and stir at room temperature for 24 hours.
-
Observe if a precipitate forms. If no solid appears, try storing the vial at a lower temperature (e.g., 4°C) or slowly adding an anti-solvent (a solvent in which the salt is expected to be insoluble) to induce precipitation.
-
If a solid is obtained, isolate it by centrifugation or filtration.
-
-
Characterization: Wash the isolated solid with a small amount of cold solvent and dry it under vacuum.
-
Solubility Testing: Characterize the new solid form (e.g., by XRPD to confirm it's a new crystalline form) and measure its aqueous solubility. Compare the solubility of the new salt forms to that of the original free base.
Section 4: References
-
Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm (RSC Publishing). 12
-
Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC (NIH). 14
-
Pharmaceutical Co-Crystals: An Emerging Approach for Enhancement of Solubility and Bioavailability of a Drug. ResearchGate. 13
-
EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. 26
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH. 15
-
Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol. 27
-
Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization. IJPSRR. 16
-
Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. Pharma Excipients. 23
-
Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol. Pharma Excipients. 19
-
Novel excipients for solubility enhancement. European Pharmaceutical Review. 28
-
Pyrazole - Solubility of Things. Solubility of Things. 29
-
dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem. 30
-
Improving solubility of pyrazole derivatives for reaction. BenchChem. 31
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. 8
-
High throughput solubility measurement in drug discovery and development. PubMed. 5
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. 32
-
Salt formation to improve drug solubility. Semantic Scholar. 33
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. 24
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. 25
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. 34
-
Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich. 10
-
4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. 6
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. 35
-
Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. 11
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. 3
-
Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. 17
-
Technical Support Center: Overcoming Poor Solubility of Pyrazinone Derivatives. BenchChem. 36
-
Solving solubility issues with amorphous solid dispersions. ResearchGate. 21
-
SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. PharmaTutor. 37
-
Solubility enhancement with amorphous solid dispersions. Seppic. 18
-
Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC (NIH). 38
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. 39
-
Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. 40
-
Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. 20
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. 41
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. 42
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. 22
-
Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. 43
-
The Effects of pH on Solubility. Chemistry LibreTexts. 7
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. 9
-
Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers. BenchChem. 2
-
Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. BenchChem. 4
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed. 1
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (NIH). 44
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
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- 27. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 30. pdf.benchchem.com [pdf.benchchem.com]
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- 32. brieflands.com [brieflands.com]
- 33. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 34. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
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- 36. pdf.benchchem.com [pdf.benchchem.com]
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- 38. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 41. pubs.acs.org [pubs.acs.org]
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- 43. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in the synthesis of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
Technical Support Center: Synthesis of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Navigating Byproduct Formation
Issue 1: My reaction yields a mixture of mono-brominated and di-brominated products. How can I improve the selectivity for the di-bromo product?
Answer:
Achieving high selectivity for 3,7-dibromination over mono-bromination is a common challenge influenced by reaction conditions and the nature of the starting material.
Potential Causes & Solutions:
-
Insufficient Brominating Agent: Ensure you are using a sufficient excess of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). A molar ratio of at least 2.2 equivalents relative to the 1H-pyrazolo[4,3-c]pyridine starting material is often necessary to drive the reaction to completion.
-
Reaction Time and Temperature: The second bromination at the 3-position may require more forcing conditions than the first bromination at the 7-position due to the electronic properties of the heterocyclic core.[1] Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Stepwise Bromination: A more controlled approach is a two-step synthesis. First, synthesize the 7-bromo-1H-pyrazolo[4,3-c]pyridine intermediate. After purification, subject this intermediate to a second bromination to obtain the desired 3,7-dibromo product. This method offers greater control over regioselectivity.[1]
Issue 2: I'm observing the formation of an unexpected isomer. How can I confirm its structure and prevent its formation?
Answer:
Isomeric byproduct formation is a known challenge in the synthesis of pyrazolopyridines, often stemming from the starting materials or reaction pathway.[2]
Potential Causes & Solutions:
-
Regioselectivity of Ring Formation: The initial synthesis of the pyrazolo[4,3-c]pyridine core can sometimes yield other isomers like pyrazolo[3,4-b]pyridines or pyrazolo[4,3-b]pyridines.[2][3] The regiochemical outcome is highly dependent on the precursors and cyclization conditions.[2]
-
Confirmation: Use 2D NMR techniques (COSY, HMBC, NOESY) to unequivocally determine the connectivity of the bicyclic system and the positions of the bromine atoms.
-
Prevention: Carefully select your starting materials and synthetic route. For instance, the cyclization of substituted hydrazones can be highly regioselective.[2] The choice of solvent, temperature, and catalyst can also significantly influence the isomeric ratio.[2]
-
-
Over-bromination or Ring Opening: Aggressive bromination conditions can sometimes lead to the formation of poly-brominated species or even ring-opened products.[4]
-
Mitigation: Employ milder brominating agents or lower reaction temperatures. The use of a radical scavenger like BHT (butylated hydroxytoluene) can sometimes suppress unwanted side reactions during bromination.[4]
-
Issue 3: My final product is difficult to purify, showing multiple spots on TLC even after column chromatography.
Answer:
Purification challenges often indicate the presence of closely related byproducts or starting materials.
Potential Causes & Solutions:
-
Incomplete Reaction: Unreacted starting material or mono-brominated intermediates can co-elute with the desired product. Ensure the reaction has gone to completion using TLC or LC-MS analysis of the crude reaction mixture.
-
Byproduct Polarity: Some byproducts may have very similar polarities to the 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine.
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve better separation. Consider using a different stationary phase, such as alumina, if silica gel is not effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to remove minor impurities.
-
Derivatization: In some cases, a temporary derivatization of the pyrazole N-H may alter the polarity enough to allow for separation, followed by a deprotection step.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine?
A1: A common and effective route is the direct bromination of the 1H-pyrazolo[4,3-c]pyridine core.[1] This is typically achieved using an electrophilic brominating agent like N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent such as acetic acid or a chlorinated solvent. The pyrazole ring is generally more susceptible to electrophilic attack than the pyridine ring, which influences the regioselectivity of the bromination.[1]
Q2: What are the critical reaction parameters to control during the bromination step?
A2: Several parameters are crucial for a successful and selective bromination:
-
Temperature: Lower temperatures can help to control the rate of reaction and minimize the formation of over-brominated byproducts.
-
Solvent: The choice of solvent can influence the solubility of the reagents and the reaction kinetics.
-
Rate of Addition: Slow, dropwise addition of the brominating agent can help to maintain control over the reaction exotherm and improve selectivity.
-
Exclusion of Light and Moisture: Some bromination reactions are sensitive to light and moisture, which can initiate radical side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark is good practice.
Q3: Are there any known safety concerns when working with the reagents for this synthesis?
A3: Yes, several safety precautions should be taken:
-
Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care.
-
Solvents: Many of the solvents used, such as chloroform and acetic acid, are hazardous and should be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Q4: Can I use other halogenating agents for this synthesis?
A4: While bromination is common, chlorination can also be performed using reagents like N-chlorosuccinimide (NCS).[4] However, the reactivity and regioselectivity may differ, potentially leading to a different product distribution. It is essential to consult the literature for specific protocols and expected outcomes when using alternative halogenating agents.
Data Summary: Byproduct Profile under Various Bromination Conditions
| Condition ID | Brominating Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Key Byproducts Observed |
| A | NBS | 2.2 | 25 | 12 | 75 | 7-bromo isomer, unreacted starting material |
| B | Br₂ in Acetic Acid | 2.5 | 50 | 6 | 85 | Minor amounts of 3-bromo isomer, trace tar formation |
| C | NBS | 3.0 | 80 | 4 | 60 | Over-brominated products, potential ring-opened species |
| D | Stepwise: NBS (1.1 eq), then NBS (1.1 eq) | 2.2 | 25, then 50 | 8, then 8 | 90 | Minimal byproducts |
This table is a generalized representation based on common observations in heterocyclic chemistry and should be used as a guideline for optimization.
Experimental Protocol: Optimized Synthesis of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
This protocol outlines a stepwise bromination for improved control and yield.
Step 1: Synthesis of 7-Bromo-1H-pyrazolo[4,3-c]pyridine
-
To a solution of 1H-pyrazolo[4,3-c]pyridine (1.0 eq) in a suitable solvent (e.g., anhydrous Acetonitrile or DMF) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-Bromo-1H-pyrazolo[4,3-c]pyridine.
Step 2: Synthesis of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
-
Dissolve the purified 7-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in a suitable solvent (e.g., Acetic Acid).
-
Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 6-10 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling to room temperature, pour the reaction mixture into ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If necessary, recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine.
Visualizing the Synthetic Pathway and Troubleshooting Logic
Caption: Synthetic pathway and troubleshooting flowchart.
References
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. MDPI. Available at: [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Arkivoc. Arkivoc. Available at: [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents. Google Patents.
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. Digital.CSIC. Available at: [Link]
-
(PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide - ResearchGate. ResearchGate. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
-
Mod-33 Lec-37 Pyridine Synthesis - YouTube. YouTube. Available at: [Link]
-
A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - MDPI. MDPI. Available at: [Link]
Sources
Optimization of reaction time and temperature for pyrazolopyridine synthesis
Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing reaction time and temperature—two of the most critical parameters influencing yield, purity, and reproducibility. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and refine your synthetic strategies.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The answers are grounded in established chemical principles and field-proven insights.
Q1: My reaction yield is critically low, or I'm getting no desired product. How should I approach troubleshooting the reaction time and temperature?
A1: A low or zero yield is a common but solvable issue in pyrazolopyridine synthesis, often pointing to a suboptimal energy input (temperature) or reaction duration.
-
Causality of Temperature: The reaction temperature must be sufficient to overcome the activation energy for the key bond-forming steps, such as the initial condensation or the final cyclization and aromatization.[1] However, excessive heat can lead to the degradation of sensitive starting materials, intermediates, or even the final product.[2] Some modern catalytic systems are designed to work efficiently at room temperature, while many traditional methods require heating, often to the reflux temperature of the solvent.[3][4]
-
Causality of Reaction Time: The reaction must proceed long enough for the equilibrium to favor the product. Incomplete reactions are common if the time is too short. Conversely, prolonged reaction times, especially at elevated temperatures, increase the probability of side reactions and decomposition, leading to a complex mixture and reduced yield of the desired product.[2]
Troubleshooting Workflow:
-
Verify Reactant and Catalyst Integrity: Before optimizing time and temperature, ensure your starting materials and catalyst are pure and active. Impurities can inhibit the reaction.[5]
-
Establish a Baseline: Use a literature procedure that is closely related to your target molecule as a starting point.
-
Systematic Temperature Screening: Set up several small-scale parallel reactions. Monitor them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Time Course Analysis: Once an optimal temperature is identified, run a reaction at that temperature and sample it at regular intervals (e.g., 1h, 4h, 8h, 16h) to determine the point of maximum product accumulation before degradation or side reactions dominate.[8]
Q2: I've successfully synthesized my pyrazolopyridine, but it's contaminated with significant impurities. How can I adjust time and temperature to improve purity?
A2: Impurity formation is almost always linked to reaction kinetics. Byproducts can arise from competing reaction pathways or product degradation, both of which are highly sensitive to time and temperature.
-
Minimizing Side Reactions: Often, the activation energy for side reactions is higher than that for the desired reaction. In such cases, lowering the temperature may selectively slow down the formation of byproducts more than the main product, improving the final purity, albeit potentially requiring a longer reaction time.
-
Preventing Product Degradation: Pyrazolopyridine scaffolds, while generally stable, can be susceptible to degradation under harsh conditions (e.g., prolonged exposure to high heat or strong acids/bases). If you observe the product spot on TLC appearing and then diminishing over time, it's a clear sign of degradation. The solution is to shorten the reaction time or decrease the temperature.[2]
Optimization Strategy:
-
Identify the "Sweet Spot": Use TLC or LC-MS to monitor the reaction closely. The goal is to stop the reaction when the ratio of product to impurities is at its maximum.
-
Consider a Temperature Gradient: If byproduct formation is rapid at higher temperatures, try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For example, a reaction that is fast but impure at 120 °C might be slower but much cleaner at 80 °C.[1]
-
Evaluate Heating Method: Techniques like microwave irradiation can provide rapid and uniform heating, which can dramatically shorten reaction times from hours to minutes.[7] This reduces the window for side reactions and degradation, often leading to cleaner products.
Q3: My reaction stalls and fails to reach completion, even after extending the reaction time significantly. Is simply increasing the temperature the right answer?
A3: While insufficient temperature can cause a reaction to stall, it's not the only factor. Before defaulting to higher heat, consider these possibilities:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction, especially at elevated temperatures. Consider adding the catalyst in portions or switching to a more robust one.
-
Reversibility: The final step of the reaction might be reversible. In such cases, removing a byproduct (like water) using a Dean-Stark apparatus can drive the reaction to completion.
-
Solubility Issues: A reactant or intermediate may be precipitating out of solution, effectively halting the reaction. A change in solvent to one with higher solvating power at the reaction temperature might be necessary.[3][5]
If these factors are ruled out, a careful increase in temperature is warranted. The optimal temperature for a given reaction is often a balance; for one synthesis of a tetrahydrodipyrazolo pyridine, 76 °C was found to be optimal, with higher temperatures reducing efficiency.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical temperature and time range for pyrazolopyridine synthesis?
A1: There is significant variation depending on the specific synthetic route, substrates, and catalyst used. However, a general range can be established from the literature.
| Synthetic Method | Typical Catalyst(s) | Typical Solvent(s) | Temperature Range (°C) | Time Range |
| Three-Component Reaction | L-proline, ZrCl₄, Acetic Acid | Ethanol, DMF, Water | 80 - 160 °C | 30 min - 18 h[1][7][8] |
| Condensation with α,β-Unsaturated Ketones | ZrCl₄, Lewis Acids | DMF/Ethanol | 95 - 120 °C | 5 - 16 h[5][8] |
| Condensation with 1,3-Dicarbonyls | Acetic Acid, HCl | Acetic Acid, Water, Methanol | Room Temp - Reflux | 1 - 16 h[1][9] |
| Microwave-Assisted Synthesis | Acetic Acid, Various | Ethanol, Solvent-free | 100 - 160 °C | 1.5 - 20 min[1][7] |
| Modern Nanocatalyst Systems | Magnetic Nanocatalysts | Ethanol, Water | Room Temperature | 20 - 30 min[4] |
Q2: How does my choice of catalyst affect the optimal temperature and time?
A2: The catalyst's role is to lower the activation energy of the reaction, directly impacting the required temperature and time.
-
Acid Catalysts (Brønsted or Lewis): Acids like acetic acid, HCl, or ZrCl₄ activate carbonyl groups, making them more electrophilic and facilitating nucleophilic attack.[1][7][8] This generally allows reactions to proceed at lower temperatures than uncatalyzed versions.
-
Base Catalysts: Bases like triethylamine or NaOH can deprotonate nucleophiles or facilitate condensation steps.[7][10] The choice between acid and base catalysis can significantly alter the optimal conditions.
-
High-Efficiency Catalysts: Modern catalysts, such as certain functionalized nanocomposites, can be so efficient that they enable high-yield synthesis in minutes at room temperature, which would otherwise require hours of heating.[4][11]
Q3: What role does the solvent play in temperature and time optimization?
A3: The solvent is a critical parameter that is intrinsically linked to temperature and reaction rate.[3][5]
-
Boiling Point: The solvent's boiling point sets the maximum temperature achievable under standard reflux conditions. Switching from ethanol (boiling point ~78 °C) to DMF (boiling point ~153 °C) allows for a much higher reaction temperature.
-
Solubility: Reactants must be sufficiently soluble at the reaction temperature for the reaction to proceed efficiently. Poor solubility can lead to slow or incomplete reactions.[5]
-
Polarity: The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the transition state of the rate-determining step. A systematic solvent screen (e.g., trying polar protic like ethanol, polar aprotic like DMF, and nonpolar like toluene) can reveal the optimal medium.[3]
Section 3: Experimental Protocol & Data
Representative Protocol: ZrCl₄-Catalyzed Synthesis of a Pyrazolo[3,4-b]pyridine
This protocol is adapted from established literature for the synthesis of pyrazolo[3,4-b]pyridines via condensation of an α,β-unsaturated ketone with a 5-aminopyrazole.[8]
Materials:
-
α,β-Unsaturated Ketone (1.0 eq)
-
5-Amino-1-phenyl-pyrazole (1.0 eq)
-
Zirconium(IV) chloride (ZrCl₄) (0.3 eq)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the α,β-unsaturated ketone (0.5 mmol, 1.0 eq) in DMF (0.5 mL).
-
Addition of Amine: To this solution, add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 eq) in EtOH (0.5 mL) at room temperature (25 °C).
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through it for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add ZrCl₄ (0.15 mmol, 0.3 eq). Note: ZrCl₄ is moisture-sensitive.
-
Reaction: Vigorously stir the reaction mixture and heat to 95 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 16 hours.[8]
-
Work-up: After completion, cool the mixture to room temperature and concentrate it in vacuo to remove the solvents. Add chloroform (15 mL) and water (15 mL) to the residue.
-
Extraction: Separate the layers. Extract the aqueous phase twice more with chloroform (2 x 10 mL).
-
Washing: Combine the organic extracts and wash with water (15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final pyrazolopyridine.
Section 4: Visual Guides
Troubleshooting Workflow for Low Reaction Yield
This diagram outlines a logical sequence for diagnosing and solving low-yield issues in pyrazolopyridine synthesis.
Caption: A workflow for troubleshooting low yields.
General Mechanism for Three-Component Pyrazolopyridine Synthesis
This diagram illustrates the key steps in a common pathway for forming the pyrazolopyridine core.
Caption: Mechanism of a three-component synthesis.
References
- Vallejo-López, M.; et al. (2022).
- BenchChem (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
- ResearchGate (n.d.). The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a).
- BenchChem (2025). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. Benchchem.
- Hassanzadeh-Afruzi, F., et al. (2023).
- Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing.
- ACS Omega (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities.
- Christodoulou, M. S., et al. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
- ResearchGate (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
- Vallejo-López, M., et al. (2022).
-
Beilstein Journals (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHejYhePmZ3jSNKUkcIihimIcDbuWrIxvzdZlZVrYr6CUizmhfyshP0nv0j4MGjLACBS-JZ63Tqei0za-pdLLoCU97QdjBqPC30rAWzXZu1dEOo_Y8vyR5oWgR-hEGPeykJTawT5IefHiLLnrDSMA3IyA==]([Link]
Sources
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- 4. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
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- 9. dau.url.edu [dau.url.edu]
- 10. BJOC - Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction [beilstein-journals.org]
- 11. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
An In-Depth Guide to the Mass Spectrometry Analysis of Substituted Pyrazolo[4,3-c]pyridines
The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including as inhibitors of protein-protein interactions.[1] Accurate structural characterization and quantification of these molecules are paramount during discovery, development, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone analytical technique for this purpose.
This guide provides an in-depth comparison of mass spectrometry methodologies for the analysis of substituted pyrazolo[4,3-c]pyridines. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the performance of different analytical approaches, and delve into the interpretation of fragmentation data, empowering you to develop robust, self-validating analytical methods.
Foundational Choices: Ionization Technique and Mass Analyzer
The success of any MS analysis begins with the selection of an appropriate ionization source and mass analyzer. For the polar, nitrogen-containing pyrazolo[4,3-c]pyridine core, the choices made here dictate sensitivity, specificity, and the richness of the structural information obtained.
Comparative Analysis of Ionization Techniques
Electrospray Ionization (ESI) is overwhelmingly the technique of choice for this class of compounds. The presence of multiple basic nitrogen atoms on the pyrazolo[4,3-c]pyridine skeleton makes them exceptionally amenable to protonation in the positive ion mode ([M+H]⁺). This high proton affinity leads to efficient ion generation and excellent sensitivity.
Atmospheric Pressure Chemical Ionization (APCI) serves as a viable, albeit less common, alternative. It is generally better suited for less polar compounds than ESI. While it can ionize pyrazolopyridines, it may offer lower sensitivity and is typically considered only when ESI fails to produce a stable signal, perhaps due to challenging matrix effects or unusual solubility characteristics.
| Technique | Principle | Best Suited For | Pyrazolo[4,3-c]pyridines: Rationale & Performance |
| Electrospray Ionization (ESI) | Soft ionization; ions are formed from charged droplets in a strong electric field. | Polar, thermally labile, pre-charged, or easily ionizable molecules in solution. | Highly Recommended. The basic nitrogen atoms are readily protonated, leading to strong [M+H]⁺ signals and high sensitivity.[2] It is the standard for LC-MS analysis of N-heterocycles.[3][4] |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization; analyte is vaporized and ionized by corona discharge. | Moderately polar to non-polar, thermally stable compounds. | Alternative. Can be used but generally provides lower sensitivity for this compound class compared to ESI. May be useful for less polar derivatives or when dealing with specific mobile phases incompatible with stable ESI. |
| Electron Ionization (EI) | Hard ionization; high-energy electrons bombard gas-phase molecules. | Volatile, thermally stable compounds (typically via GC-MS). | Not Recommended for LC-MS. Causes extensive fragmentation, often preventing observation of the molecular ion. However, understanding EI fragmentation patterns of pyrazoles can provide complementary structural insights.[5][6] |
Choosing the Right Mass Analyzer
The choice of mass analyzer depends on the analytical goal: high-resolution accurate mass (HRAM) for structural confirmation or targeted quantification for bioanalysis.
-
Quadrupole Time-of-Flight (Q-TOF) & Orbitrap: These HRAM instruments are ideal for discovery and structural elucidation. They provide sub-ppm mass accuracy, allowing for unambiguous determination of elemental composition for both the parent ion and its fragments. This is critical for identifying unknown metabolites or degradation products.
-
Triple Quadrupole (QqQ): This is the gold standard for quantitative analysis. Operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, a QqQ instrument offers unparalleled sensitivity, selectivity, and a wide dynamic range by monitoring specific precursor-to-product ion transitions.[2]
Deciphering the Spectra: Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of substituted pyrazolo[4,3-c]pyridines. The collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) reveals characteristic fragmentation patterns dictated by the stability of the fused heterocyclic core and the nature of its substituents.
Core Fragmentation Pathways
The pyrazolo[4,3-c]pyridine ring system exhibits several characteristic fragmentation pathways. Cross-ring cleavages of the less stable pyrazole or pyridine rings are common.
-
Loss of HCN (27 Da): A classic fragmentation for nitrogen heterocycles, arising from the cleavage of the pyrazole or pyridine ring.[7]
-
Loss of N₂ (28 Da) or N₂H (29 Da): Cleavage of the pyrazole ring can lead to the elimination of a nitrogen molecule, a process well-documented for pyrazole derivatives.[6]
-
Cross-Ring Cleavage: Studies on analogous fused N-heterocycles show that cross-ring cleavages of the pyridazine (structurally related) or pyrimidine rings are a dominant fragmentation pathway.[2][8] This often involves the breaking of two bonds within a ring to yield characteristic fragment ions.
The following diagram illustrates a plausible fragmentation pathway for a generic pyrazolo[4,3-c]pyridine core, synthesizing observations from related heterocyclic systems.
Caption: Generalized MS/MS fragmentation pathways for the pyrazolo[4,3-c]pyridine core.
Influence of Substituents
Substituents play a directing role in the fragmentation cascade. The lability of the substituent and its ability to stabilize or destabilize charge will determine the most favorable fragmentation channels.
| Substituent Type | Example | Observed Fragmentation | Rationale |
| Nitro (NO₂) Groups | -NO₂ | Prominent loss of NO₂ (46 Da) or NO (30 Da).[2] | The NO₂ group is a high-energy substituent, and its loss creates a more stable radical cation. |
| Halogens (Cl, Br) | -Cl, -Br | Loss of the halogen radical (e.g., Cl·, 35 Da) or the corresponding acid (e.g., HCl, 36 Da).[2][7] | The relative ease of C-X bond cleavage often makes this an initial fragmentation step. |
| Phenyl/Aryl Groups | -C₆H₅ | Loss of the aryl group itself or fragments from the aryl ring (e.g., C₂H₂, 26 Da). The phenyl cation (C₆H₅⁺, m/z 77) is a common product ion.[5] | The stability of the phenyl radical or cation drives this fragmentation. |
| Alkyl/Alkoxy Groups | -CH₃, -OCH₃ | Loss of alkyl radicals (e.g., CH₃·, 15 Da) or neutral alkenes via rearrangement. | Involves simple C-C or C-O bond cleavages. |
| Amide/Ester Groups | -CONH₂, -COOCH₃ | Loss of CO (28 Da) is a very common pathway for compounds containing a carbonyl group.[7] | The stability of the resulting acylium ion or the neutral CO molecule makes this a favorable process. |
Experimental Protocol: A Validated LC-MS/MS Workflow
This section provides a robust, step-by-step protocol for the analysis of a substituted pyrazolo[4,3-c]pyridine, designed for both qualitative and quantitative applications on a Q-TOF or QqQ system.
Workflow Overview
The entire analytical process can be visualized as a sequential workflow, ensuring reproducibility and data integrity.
Caption: Standard workflow for LC-MS/MS analysis of pyrazolo[4,3-c]pyridines.
Step-by-Step Methodology
1. Sample & Standard Preparation:
-
Primary Stock Solution: Accurately weigh ~1 mg of the reference standard and dissolve in 1.0 mL of DMSO or methanol to create a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). For quantitative analysis, prepare a calibration curve ranging from ~1 ng/mL to 1000 ng/mL.
-
Sample Preparation: For samples in a biological matrix (e.g., plasma), perform a protein precipitation (e.g., with 3 volumes of cold acetonitrile containing an internal standard) followed by centrifugation. Evaporate the supernatant and reconstitute in the mobile phase.
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter (PTFE or other compatible material) before injection.
2. Liquid Chromatography (LC) Conditions:
-
Rationale: Reversed-phase chromatography using a C18 column is the standard approach. The use of formic acid as a mobile phase additive is crucial; it ensures the analyte remains protonated, improving peak shape and enhancing ESI efficiency.[2]
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar high-efficiency column).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B (End)
-
3. Mass Spectrometry (MS) Conditions:
-
Rationale: Positive ion ESI is selected due to the basicity of the pyrazolopyridine core. The parameters below are typical starting points for instruments like an Agilent 6460 QQQ or a Bruker micrOTOF and should be optimized for the specific compound.[2][9]
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3500 - 4500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Mode (for method development): Full Scan (m/z 100-1000).
-
MS/MS Mode:
-
For Q-TOF/Orbitrap: Data-Dependent Acquisition (DDA) or Auto MS/MS to trigger fragmentation on the most intense precursor ions.
-
For QqQ: MRM mode. Select at least two specific, intense, and stable precursor-product ion transitions for quantification and confirmation. The collision energy should be optimized for each transition to maximize product ion intensity.
-
Conclusion and Best Practices
The mass spectrometric analysis of substituted pyrazolo[4,3-c]pyridines is a robust and highly sensitive endeavor when approached systematically. ESI in positive ion mode coupled with reversed-phase LC is the unequivocal method of choice. The true analytical power is unlocked through tandem MS, where fragmentation patterns, heavily influenced by the nature of the substituents, provide definitive structural confirmation.
For researchers in drug development, employing HRAM systems like Q-TOF or Orbitrap in the discovery phase is essential for metabolite identification and impurity profiling. As a program progresses to quantitative bioanalysis or quality control, transitioning the validated method to a triple quadrupole platform will provide the necessary sensitivity and robustness. By understanding the chemical principles behind the ionization and fragmentation of this important heterocyclic core, scientists can develop and validate powerful analytical methods to accelerate their research.
References
-
Kovács, D., Sárkány, D., Váczy, D., Mernyák, E., & Wéber, C. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]
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Killeen, C., Oliver, A. G., & McIndoe, J. S. (2025). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. Dalton Transactions. Available at: [Link]
-
ResearchGate. ESI-MS study of the reaction process. Available at: [Link]
-
Esmans, E. L., Relmans, M., Vrijens, I., Luyten, Y., Alderweireldt, F. C., Wotring, L. L., & Townsend, L. B. (1987). Analysis of Substituted Pyridine-C-Nucleosides by Direct Liquid Introduction Liquid Chromatography/Mass Spectrometry. Nucleosides and Nucleotides. Available at: [Link]
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El-Emary, T. I., & El-Bashir, S. M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Breyer, R. A., et al. (2000). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry. Available at: [Link]
-
Al-Soud, Y. A., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
-
Santos, E. B., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]
-
ResearchGate. Mass spectral investigation of compounds 1 and 11-15. Available at: [Link]
-
ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Available at: [Link]
-
Springer Protocols. (2021). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Available at: [Link]
-
Glinyanaya, N. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
-
Johnson, D. W. (2013). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Khakwani, M. S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]
-
Ábrók, D., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Arafa, R. K., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available at: [Link]
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available at: [Link]
-
ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]
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A Comparative Guide to the Reactivity of 3-Bromo vs. 7-Bromo Positions in Pyrazolo[4,3-c]pyridine for Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[4,3-c]pyridine scaffold is a valuable heterocyclic core due to its structural resemblance to purines, making it a privileged structure in the pursuit of novel therapeutics. The ability to selectively functionalize this scaffold is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR). This guide provides an in-depth comparison of the reactivity of the 3-bromo and 7-bromo positions of the pyrazolo[4,3-c]pyridine core in key palladium-catalyzed cross-coupling reactions, drawing upon established principles of heterocyclic chemistry and analogous systems to provide actionable insights for synthetic strategy.
The Pyrazolo[4,3-c]pyridine Scaffold: An Overview
The pyrazolo[4,3-c]pyridine system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole and a pyridine ring. The strategic placement of bromine atoms at the C3 and C7 positions offers two distinct vectors for diversification through cross-coupling chemistry. Understanding the intrinsic differences in the reactivity of these two positions is crucial for designing selective and efficient synthetic routes.
Caption: Numbering of the pyrazolo[4,3-c]pyridine core with C3 and C7 highlighted.
Theoretical Reactivity Analysis: Electronic and Steric Considerations
The differential reactivity of the 3-bromo and 7-bromo positions can be rationalized by considering the electronic nature of the fused ring system.
-
C3 Position (Pyrazole Ring): The pyrazole ring is generally considered electron-rich. The C3 position is adjacent to a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). This environment leads to a higher electron density at C3 compared to the positions on the pyridine ring. Consequently, the C3-Br bond is expected to be more susceptible to oxidative addition to a Pd(0) catalyst, a key step in most cross-coupling reactions.[1]
-
C7 Position (Pyridine Ring): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom at position 5. This electron-withdrawing effect deactivates the C-Br bond at the C7 position towards oxidative addition compared to the C3 position.
Therefore, based on electronic arguments, the C3-bromo position is predicted to be more reactive than the C7-bromo position in palladium-catalyzed cross-coupling reactions. This intrinsic difference in reactivity opens the door for selective, sequential functionalization of a 3,7-dibromopyrazolo[4,3-c]pyridine substrate.[1]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
While direct side-by-side comparative studies on 3-bromo vs. 7-bromo pyrazolo[4,3-c]pyridine are limited in the literature, we can infer the expected reactivity from studies on closely related isomeric systems, such as pyrazolo[3,4-c]pyridines, and general principles of pyridine chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[2][3] In the context of dihalogenated pyrazolopyridines, selective coupling is often achievable. For the isomeric 5-halo-1H-pyrazolo[3,4-c]pyridines, the C3 position can be selectively functionalized via a tandem borylation and Suzuki-Miyaura cross-coupling, while the C5 and C7 positions are functionalized through other means.[4] This highlights the distinct reactivity of different positions on the pyrazolopyridine core.
For the 3,7-dibromopyrazolo[4,3-c]pyridine, it is anticipated that the Suzuki-Miyaura coupling would preferentially occur at the more electron-rich C3 position under carefully controlled conditions (e.g., using a substoichiometric amount of boronic acid).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[5][6] The reactivity in this reaction is also governed by the ease of oxidative addition. In a study on the vectorial functionalization of a 5-halo-1H-pyrazolo[3,4-c]pyridine, the C5 position (on the pyridine ring) was successfully functionalized using a Pd-catalyzed Buchwald-Hartwig amination.[4] This demonstrates that C-N bond formation is viable on the pyridine portion of the scaffold.
When comparing the 3-bromo and 7-bromo positions of pyrazolo[4,3-c]pyridine, the higher reactivity of the C3-Br bond would likely lead to preferential amination at this position. However, with a more active catalyst system or harsher conditions, amination at the C7 position should also be achievable.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, introducing a linear alkyne moiety.[7][8] The reaction mechanism also proceeds via oxidative addition, and thus the reactivity trend is expected to be similar to the Suzuki and Buchwald-Hartwig reactions. The C3-bromo position is expected to be more reactive towards Sonogashira coupling than the C7-bromo position. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have shown that this reaction proceeds efficiently, indicating that bromopyridine substrates are generally good coupling partners.[9]
Summary of Expected Reactivity
The following table summarizes the predicted comparative reactivity based on theoretical principles and analogies with related heterocyclic systems.
| Position | Ring System | Electronic Nature | Predicted Reactivity in Pd-Catalyzed Cross-Coupling | Rationale |
| C3-Bromo | Pyrazole | Electron-rich | Higher | The electron-rich nature of the pyrazole ring facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. |
| C7-Bromo | Pyridine | Electron-deficient | Lower | The electron-withdrawing effect of the pyridine nitrogen deactivates the C-Br bond towards oxidative addition. |
Experimental Protocols
The following are representative, detailed protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on a bromopyrazolopyridine scaffold. These protocols are based on established methods for related bromopyridines and can serve as a starting point for optimization.[9][10][11][12]
General Experimental Workflow
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid with a bromopyrazolo[4,3-c]pyridine.
Materials:
-
3-Bromo- or 7-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Anhydrous reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an anhydrous reaction vessel, add the bromopyrazolo[4,3-c]pyridine, arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the toluene/ethanol/water solvent mixture via syringe.
-
Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Objective: To couple a primary or secondary amine with a bromopyrazolo[4,3-c]pyridine.[10]
Materials:
-
3-Bromo- or 7-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the bromopyrazolo[4,3-c]pyridine, sodium tert-butoxide, and Xantphos.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous toluene, followed by the amine, via syringe.
-
Degas the mixture for 10 minutes.
-
Add Pd₂(dba)₃ under a positive pressure of the inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
Objective: To couple a terminal alkyne with a bromopyrazolo[4,3-c]pyridine.[9]
Materials:
-
3-Bromo- or 7-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
-
Anhydrous reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an anhydrous reaction vessel, add the bromopyrazolo[4,3-c]pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The selective functionalization of the pyrazolo[4,3-c]pyridine core is a critical endeavor for the advancement of medicinal chemistry programs targeting this scaffold. Based on fundamental principles of heterocyclic chemistry, the C3-bromo position is predicted to be significantly more reactive than the C7-bromo position in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This predicted reactivity differential provides a strong basis for the design of selective and sequential functionalization strategies.
While this guide provides a robust theoretical framework and practical starting protocols based on analogous systems, it also underscores the need for direct experimental validation. Future work should focus on systematic comparative studies of the 3-bromo and 7-bromo pyrazolo[4,3-c]pyridine isomers to quantify their relative reaction rates and yields under various catalytic conditions. Such studies will undoubtedly refine our understanding and unlock the full synthetic potential of this important heterocyclic system.
References
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ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
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PubMed. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]
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A Tale of Two Isomers: Unraveling the Distinct Biological Activities of Pyrazolo[4,3-c]pyridines and Pyrazolo[3,4-b]pyridines
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds. This guide delves into the fascinating world of two of its constitutional isomers: pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]pyridines. While structurally similar, the seemingly subtle shift in the nitrogen atom's position within the pyridine ring profoundly influences their pharmacological profiles, leading to distinct therapeutic applications. This document aims to provide a comprehensive, data-supported comparison of their biological activities, guiding researchers in the strategic selection and design of these powerful heterocyclic systems.
At a Glance: The Structural Isomers
The core difference between these two scaffolds lies in the fusion of the pyrazole and pyridine rings. In pyrazolo[4,3-c]pyridines, the pyridine nitrogen is at position 2, whereas in pyrazolo[3,4-b]pyridines, it resides at position 7. This seemingly minor alteration dramatically impacts the molecule's electronics, hydrogen bonding capabilities, and overall three-dimensional shape, ultimately dictating its interactions with biological targets.
Caption: Core structures of Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-b]pyridine.
Anticancer Activity: A Tale of Diverse Targets
Both pyrazolopyridine isomers have been extensively investigated as anticancer agents, yet they often achieve their effects by targeting different components of the cancer cell's machinery.
Pyrazolo[3,4-b]pyridines: The Kinase Inhibition Powerhouse
The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore for kinase inhibitors.[1][2][3] Its derivatives have shown remarkable efficacy in inhibiting a wide array of kinases implicated in cancer progression.
-
Cyclin-Dependent Kinases (CDKs) and PIM Kinases: Derivatives of pyrazolo[3,4-b]pyridine have been developed as dual inhibitors of CDK2 and PIM1, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1]
-
Tropomyosin Receptor Kinases (TRKs): Several pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent TRK inhibitors, which are crucial targets in cancers with NTRK gene fusions.[4][5]
-
Anaplastic Lymphoma Kinase (ALK): This scaffold has been instrumental in developing inhibitors that can overcome resistance to existing therapies, such as the ALK-L1196M gatekeeper mutation.[6]
-
TANK-Binding Kinase 1 (TBK1): Potent and selective TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine core have been discovered, showing promise in both cancer and immune-related disorders.[7]
-
Topoisomerase IIα: Some derivatives have been identified as potent inhibitors of Topoisomerase IIα, an essential enzyme for DNA replication and repair, exhibiting broad-spectrum cytotoxicity against various cancer cell lines.[8]
Pyrazolo[4,3-c]pyridines: Targeting Key Signaling Pathways
While also showing promise as kinase inhibitors, pyrazolo[4,3-c]pyridines have demonstrated efficacy against other critical cancer targets.
-
Extracellular Signal-Regulated Kinase (ERK) Inhibition: Derivatives of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea have been identified as potent and selective inhibitors of ERK, a key component of the MAPK signaling pathway, showing significant tumor regression in BRAF-mutant xenograft models.[9]
-
Protein-Protein Interaction Inhibition: In a novel approach, pyrazolo[4,3-c]pyridines have been developed as the first inhibitors of the PEX14–PEX5 protein–protein interaction, which is crucial for the viability of Trypanosoma parasites and presents a potential new avenue for cancer therapy by disrupting peroxisomal protein import.[10]
Comparative Anticancer Efficacy Data
| Isomer Class | Compound Example | Target(s) | IC₅₀ (nM) | Cell Line(s) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound C03 | TRKA | 56 | Km-12 | [4][5] |
| Pyrazolo[3,4-b]pyridine | Compound 6b | CDK2/PIM1 | - | HCT-116, HepG2 | [1] |
| Pyrazolo[3,4-b]pyridine | Compound 15y | TBK1 | 0.2 | - | [7] |
| Pyrazolo[3,4-b]pyridine | Compound 8c | Topoisomerase IIα | 1330 (GI₅₀) | NCI-60 panel | [8] |
| Pyrazolo[4,3-c]pyridine | Compound 21 (analogue) | ERK1/2 | 4/1 | BRAF/RAS-mutant cells | [9][11] |
| Pyrazolo[4,3-c]pyridine | Pyridopyrazolo-triazine 5a | - | 3890 | MCF-7 | [12] |
Activity in the Central Nervous System (CNS)
The distinct physicochemical properties of the two isomers also lead to different applications in treating disorders of the central nervous system.
Pyrazolo[4,3-c]pyridines for Neuropathic Pain
A novel series of tetrahydro-pyrazolo[4,3-c]pyridines has been discovered for the treatment of neuropathic pain. These compounds exhibit a multi-targeted approach by acting as:
-
Cannabinoid Receptor Subtype 1 (CB₁) agonists.
-
Tumor Necrosis Factor-alpha (TNF-α) inhibitors.
-
Nitric Oxide inhibitors.
One notable compound, N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide (8a), showed significant antinociceptive efficacy in animal models of neuropathic pain.[13][14]
Pyrazolo[3,4-b]pyridines with Antidepressant and Anti-Alzheimer Potential
The pyrazolo[3,4-b]pyridine scaffold has been associated with a broader range of CNS activities, including potential antidepressant and anti-Alzheimer effects.[2][15]
Antimicrobial and Antiparasitic Activities
Both scaffolds have demonstrated activity against a range of pathogens, but through different mechanisms.
Pyrazolo[4,3-c]pyridines: A Novel Antiparasitic Mechanism
As mentioned earlier, pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction. This is particularly significant in the context of trypanosomal diseases like Chagas disease and African sleeping sickness, as this interaction is vital for the parasites' survival. These compounds have shown trypanocidal activity in the nanomolar range.[10]
Pyrazolo[3,4-b]pyridines: Broad-Spectrum Antimicrobial Effects
Derivatives of pyrazolo[3,4-b]pyridine have been reported to possess a wide range of antimicrobial activities, including antibacterial and antifungal properties.[2][16]
Other Notable Biological Activities
The versatility of these scaffolds extends beyond the major therapeutic areas.
-
Pyrazolo[4,3-c]pyridines as Carbonic Anhydrase Inhibitors: Sulfonamide derivatives of pyrazolo[4,3-c]pyridine have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (CA) isoforms, which are involved in numerous physiological and pathological processes.[17][18]
-
Pyrazolo[3,4-b]pyridines as Anticoagulants and Anti-inflammatory Agents: This isomer has also been explored for its potential as an anticoagulant and for its anti-inflammatory properties.[2]
Synthesis Strategies: Building the Core Scaffolds
The synthetic accessibility of these scaffolds is a crucial factor in their widespread investigation.
Synthesis of Pyrazolo[3,4-b]pyridines
A common and versatile method for the synthesis of 1H-pyrazolo[3,4-b]pyridines is the reaction of 5-aminopyrazoles with α,β-unsaturated ketones.[19] The reaction can be catalyzed by various reagents, such as ZrCl₄.[20]
Caption: General synthesis of Pyrazolo[3,4-b]pyridines.
Synthesis of Pyrazolo[4,3-c]pyridines
One efficient method for the synthesis of pyrazolo[4,3-c]pyridines involves the condensation of a dienamine with various amines, followed by cyclization.[17]
Caption: Inhibition of the ERK pathway by Pyrazolo[4,3-c]pyridine derivatives.
Dual CDK2/PIM1 Inhibition by Pyrazolo[3,4-b]pyridine Derivatives
Caption: Dual inhibition of CDK2 and PIM1 by Pyrazolo[3,4-b]pyridine derivatives.
Conclusion and Future Perspectives
The comparative analysis of pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]pyridines reveals a compelling narrative of structural isomerism dictating biological function. While the pyrazolo[3,4-b]pyridine scaffold has been extensively and successfully explored as a source of potent kinase inhibitors for cancer therapy, the pyrazolo[4,3-c]pyridine isomer is emerging as a versatile platform for developing therapeutics with novel mechanisms of action, including the inhibition of protein-protein interactions and multi-target agents for neuropathic pain.
For researchers and drug development professionals, the choice between these two scaffolds should be guided by the specific biological target and desired therapeutic outcome. The wealth of existing structure-activity relationship data for pyrazolo[3,4-b]pyridines provides a solid foundation for further optimization of kinase inhibitors. In contrast, the less explored chemical space of pyrazolo[4,3-c]pyridines offers exciting opportunities for first-in-class therapeutics. The continued exploration of both isomers will undoubtedly lead to the discovery of new and improved medicines for a wide range of diseases.
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Shuvalov, V. Y., et al. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Chemistry of Heterocyclic Compounds, 59(11), 863-871. [Link]
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Mondal, M. A., & Ghosh, R. (2020). Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular cyclisation. In Tailor‐Made Pyrazolopyridines and Fused Pyrazolopyridines: Recent Updates toward Sustainable Synthesis. [Link]
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Muthusaravanan, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 9(1), 1056–1071. [Link]
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Abdel-Ghani, T. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(1), 1. [Link]
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Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11213-11232. [Link]
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A Researcher's Guide to the Structural Validation of Synthesized Pyrazolopyridine Derivatives
In the landscape of medicinal chemistry and drug development, pyrazolopyridine and its fused heterocyclic derivatives stand out as scaffolds of significant interest. Their diverse biological activities, ranging from anticancer to antimicrobial agents, make them a focal point of many research endeavors.[1][2] However, the synthesis of these complex molecules is only the first step. The subsequent, and arguably more critical, phase is the unambiguous validation of their chemical structure. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of a promising drug discovery campaign.
This guide provides a comprehensive, technically-grounded comparison of the essential analytical techniques for the structural elucidation of novel pyrazolopyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for a multi-faceted validation approach.
The Imperative of a Multi-Technique Approach
No single analytical technique can definitively and comprehensively validate the structure of a newly synthesized pyrazolopyridine derivative. Each method provides a unique piece of the structural puzzle. It is the convergence of data from multiple, orthogonal techniques that builds a self-validating system, leading to a high degree of confidence in the proposed structure. This integrated workflow is paramount for scientific rigor and the generation of trustworthy, reproducible data.
Caption: Integrated workflow for the structural validation of pyrazolopyridine derivatives.
Primary Validation Techniques: The Cornerstones of Structural Assignment
The initial phase of structural validation relies on two powerful and information-rich techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For pyrazolopyridine derivatives, a suite of NMR experiments is essential.
-
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
-
¹³C NMR (Carbon NMR): This technique identifies the number of non-equivalent carbon atoms in the molecule and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule. A careful analysis of the HMBC spectrum can be instrumental in elucidating the configuration of pyrazolo[3][4]pyran derivatives.[3][4][5]
-
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazolopyridine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]
-
Data Acquisition: Record the ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6] The use of a higher field strength provides better signal dispersion and resolution.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula.[6] This is a critical step in confirming that the synthesized compound has the expected atomic makeup. Electrospray ionization (ESI) is a common technique used for the mass spectrometry of pyrazolopyridine derivatives, often showing [M+H]⁺ peaks.[6]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Data Analysis: The high-resolution mass spectrum is analyzed to determine the accurate mass of the molecular ion. This value is then compared to the theoretical mass of the proposed molecular formula. The found value should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated value.
Supportive and Purity Analysis Techniques
While NMR and HRMS provide the core structural information, a set of supportive techniques is necessary to confirm the presence of key functional groups and to assess the purity of the synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazolopyridine derivatives, FTIR can confirm the presence of characteristic vibrations, such as N-H stretches, C=O stretches in carbonyl-substituted derivatives, and the aromatic C=C and C-N stretching frequencies of the heterocyclic rings.[7][8]
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Placement: A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted.[8]
-
Spectral Interpretation: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups expected in the target molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for separating, identifying, and quantifying the components in a mixture. In the context of validating synthesized pyrazolopyridine derivatives, HPLC is primarily used to assess the purity of the final compound.[9][10] A high-purity sample is essential for accurate biological testing and further characterization. Purity levels exceeding 98% are often desired for compounds intended for biological screening.[10]
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Run: Inject the sample onto a reversed-phase HPLC column (e.g., C18) and elute with a gradient of the organic solvent.
-
Data Analysis: The purity of the sample is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a compound.[11] The experimentally determined percentages should agree with the theoretical values for the proposed molecular formula, typically within ±0.4%.[12][13] This technique provides further confirmation of the compound's elemental composition and purity.[14]
The Gold Standard: Single-Crystal X-ray Diffraction
For an unambiguous and absolute determination of the three-dimensional structure of a molecule, single-crystal X-ray diffraction is the ultimate technique.[15][16][17] This method provides precise information about bond lengths, bond angles, and the stereochemistry of the molecule.[18][19] While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis provides irrefutable proof of the molecular structure.[20][21]
Comparative Analysis of Validation Techniques
The following table provides a comparative overview of the primary and supportive techniques for the structural validation of pyrazolopyridine derivatives.
| Technique | Information Provided | Strengths | Limitations |
| ¹H, ¹³C, 2D NMR | Connectivity of atoms (C-H framework) | Provides detailed structural information | Can be complex to interpret for highly substituted or isomeric compounds |
| HRMS | Elemental composition, molecular formula | High accuracy and sensitivity | Does not provide information on connectivity or stereochemistry |
| FTIR | Presence of functional groups | Quick and easy to perform | Provides limited structural information |
| HPLC | Purity of the compound | High resolution and quantitative | Does not provide structural information |
| Elemental Analysis | Elemental composition (%C, H, N) | Confirms elemental composition and purity | Requires a pure sample; can be affected by residual solvent |
| Single-Crystal X-ray | Absolute 3D structure, stereochemistry | Unambiguous structure determination | Requires the growth of high-quality single crystals |
graph "Validation_Logic" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];Proposed_Structure [label="Proposed Structure", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR_Data [label="NMR Data\n(¹H, ¹³C, 2D)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HRMS_Data [label="HRMS Data\n(Molecular Formula)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FTIR_Data [label="FTIR Data\n(Functional Groups)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity_Data [label="Purity Data\n(HPLC, Elemental Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; XRay_Structure [label="X-ray Crystal Structure\n(Absolute Confirmation)", fillcolor="#FBBC05", fontcolor="#202124"]; Validated_Structure [label="Validated Structure", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Proposed_Structure -> {NMR_Data, HRMS_Data, FTIR_Data, Purity_Data}; {NMR_Data, HRMS_Data, FTIR_Data, Purity_Data} -> Validated_Structure; Proposed_Structure -> XRay_Structure [style=dashed, label="If crystals available"]; XRay_Structure -> Validated_Structure; }
Caption: Logical flow for the comprehensive validation of a synthesized pyrazolopyridine.
Conclusion
The structural validation of synthesized pyrazolopyridine derivatives is a meticulous process that requires the synergistic application of multiple analytical techniques. A robust validation workflow, integrating NMR spectroscopy, high-resolution mass spectrometry, FTIR, HPLC, and elemental analysis, forms a self-validating system that ensures the scientific integrity of the research. For absolute confirmation, single-crystal X-ray diffraction remains the gold standard. By adhering to this multi-technique approach, researchers can have the utmost confidence in their synthesized molecules, paving the way for meaningful advancements in drug discovery and development.
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ResearchGate. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (2023). Available at: [Link]
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MDPI. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][5][22]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). Available at: [Link]
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RSC Publishing. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). Available at: [Link]
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Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Available at: [Link]
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PubMed. Determination of absolute configuration using single crystal X-ray diffraction. (2013). Available at: [Link]
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ResearchGate. Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. (2026). Available at: [Link]
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PubMed. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016). Available at: [Link]
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The Royal Society of Chemistry. Compound purity analysis and HPLC data. (2016). Available at: [Link]
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ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. (2024). Available at: [Link]
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MDPI. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. (2022). Available at: [Link]
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CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. (n.d.). Available at: [Link]
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ResearchGate. FTIR spectrum for Pyridine. (2019). Available at: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Dibromopyridine Coupling
For researchers, scientists, and professionals in drug development, the functionalization of pyridine scaffolds is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. Dibromopyridines, with their two reactive sites, offer a versatile platform for molecular elaboration. Palladium-catalyzed cross-coupling reactions stand as the preeminent tool for this purpose, yet the sheer number of available catalysts can be daunting. This guide provides an in-depth comparison of the efficacy of different palladium catalysts for the coupling of dibromopyridines, grounded in experimental data and mechanistic insights to empower you in making informed decisions for your synthetic challenges.
The Critical Role of the Palladium Catalyst System
The success of a cross-coupling reaction hinges on the judicious selection of the palladium catalyst system, which comprises a palladium precursor and, crucially, a ligand. The ligand modulates the electronic and steric properties of the palladium center, thereby influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination. For a substrate like dibromopyridine, the choice of catalyst not only dictates the reaction's efficiency but also its regioselectivity.
Understanding the General Catalytic Cycle
A foundational understanding of the general palladium-catalyzed cross-coupling cycle is essential for rational catalyst selection. The following diagram illustrates the key steps for a Suzuki-Miyaura coupling, which serves as a representative example.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds. When dealing with dibromopyridines, the choice of ligand is paramount for achieving high yields and, in the case of unsymmetrical dibromopyridines, controlling regioselectivity.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | Key Characteristics & Performance Insights | Typical Yield Range (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | A classic, widely used catalyst. Effective for simple aryl bromides but can be sluggish with electron-deficient pyridines, often requiring higher temperatures and longer reaction times.[1] | 60-85 |
| PdCl₂(dppf) | Bidentate Phosphine | The dppf ligand's wide bite angle and electron-rich nature enhance the rate of reductive elimination. Generally provides good to high yields and is a reliable choice for many applications.[2] | 80-95 |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of even challenging aryl chlorides and bromides. Excellent for sterically hindered substrates and often allows for lower catalyst loadings.[1] | 90-98 |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | The strong σ-donating NHC ligand leads to highly active and stable catalysts. Particularly effective for heteroaryl couplings, often enabling reactions at lower temperatures and with shorter reaction times.[1] | 90-99 |
Note: Yields are representative and can vary based on the specific dibromopyridine isomer, coupling partner, and reaction conditions.
Causality Behind Catalyst Selection in Suzuki-Miyaura Coupling
The choice between these catalysts is dictated by the specific synthetic challenge. For a simple, unhindered dibromopyridine, Pd(PPh₃)₄ or PdCl₂(dppf) may suffice. However, for more challenging substrates, such as those with steric hindrance or electron-withdrawing groups, a more active catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos) is often necessary to overcome the higher activation barriers for oxidative addition and facilitate reductive elimination.[1] NHC-based catalysts like PEPPSI™-IPr are excellent for their high activity and stability, making them suitable for a broad range of substrates, including those prone to catalyst deactivation.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dibromopyridine with Phenylboronic Acid using PdCl₂(dppf)
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 mmol, 237 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add PdCl₂(dppf) (0.03 mmol, 22 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add 1,4-dioxane (5 mL) and water (1 mL).
-
Reaction: Stir the mixture at 90 °C for 12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. For dibromopyridines, this reaction provides a direct route to valuable intermediates for pharmaceuticals.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst System | Ligand Type | Key Characteristics & Performance Insights | Typical Yield Range (%) |
| Pd₂(dba)₃ / P(o-tolyl)₃ | First Generation Phosphine | Effective for simple aryl bromides but often requires high catalyst loadings and temperatures. May show limited reactivity with dibromopyridines. | 50-75 |
| Pd(OAc)₂ / BINAP | Bidentate Phosphine | An improvement over first-generation catalysts, allowing for the coupling of a broader range of amines. However, can be sensitive to steric hindrance. | 70-90 |
| Pd(OAc)₂ / XPhos | Buchwald Ligand | A highly effective and versatile catalyst system. The bulky and electron-rich XPhos ligand facilitates the coupling of a wide array of amines, including primary and secondary amines, with dibromopyridines, often with high yields and low catalyst loadings.[3] | 85-98 |
| Pd₂(dba)₃ / BrettPhos | Buchwald Ligand | Another highly active Buchwald ligand, particularly useful for coupling challenging substrates and for reactions requiring milder conditions. | 85-99 |
Note: Yields are representative and depend on the amine, dibromopyridine isomer, and reaction conditions.
Causality Behind Catalyst Selection in Buchwald-Hartwig Amination
The evolution of Buchwald-Hartwig amination catalysts has been driven by the need to couple a wider range of amines and aryl halides under milder conditions. For dibromopyridines, which can be challenging substrates, the use of bulky, electron-rich monophosphine ligands, such as XPhos and BrettPhos, is often essential.[3] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination. The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is also critical and must be optimized for each specific reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 2,6-Dibromopyridine with Morpholine using Pd(OAc)₂/XPhos
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg) to a vial. Add toluene (2 mL) and stir for 10 minutes.
-
Reagent Addition: To a separate oven-dried Schlenk tube, add 2,6-dibromopyridine (1.0 mmol, 237 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Catalyst Transfer: Transfer the prepared catalyst solution to the Schlenk tube containing the substrate and base.
-
Amine Addition: Add morpholine (1.2 mmol, 105 µL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the go-to method for forming C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyridines, which are important building blocks in materials science and medicinal chemistry.
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
| Catalyst System | Co-catalyst | Key Characteristics & Performance Insights | Typical Yield Range (%) |
| PdCl₂(PPh₃)₂ | CuI | The classic and most widely used catalyst system. Generally reliable and effective for a broad range of substrates. The copper co-catalyst is crucial for the activation of the alkyne.[4] | 75-95 |
| Pd(PPh₃)₄ | CuI | Another common choice, often used interchangeably with PdCl₂(PPh₃)₂. Can be effective, but may require slightly higher temperatures. | 70-90 |
| Pd(OAc)₂ / PPh₃ | CuI | An in-situ generated catalyst system that offers flexibility in tuning the Pd:ligand ratio. | 70-92 |
| Copper-Free Systems | None | Developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. Often employ more specialized ligands and bases. | 65-90 |
Note: Yields are representative and are influenced by the alkyne, dibromopyridine isomer, and reaction conditions.
Causality Behind Catalyst Selection in Sonogashira Coupling
The traditional PdCl₂(PPh₃)₂/CuI system is a robust and reliable choice for most Sonogashira couplings of dibromopyridines.[4] The palladium catalyst facilitates the oxidative addition of the dibromopyridine, while the copper(I) co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] Copper-free conditions have been developed to circumvent the issue of Glaser-Hay homocoupling of the terminal alkyne, which can be a significant side reaction, especially with sensitive substrates. These systems often require a stronger base to facilitate the deprotonation of the alkyne.
Experimental Protocol: Sonogashira Coupling of 3,5-Dibromopyridine with Phenylacetylene using PdCl₂(PPh₃)₂/CuI
-
Reaction Setup: To a Schlenk flask, add 3,5-dibromopyridine (1.0 mmol, 237 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11 mg).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add degassed triethylamine (3 mL) and then phenylacetylene (1.1 mmol, 121 µL).
-
Reaction: Stir the mixture at 60 °C for 6 hours.
-
Workup: Cool the reaction to room temperature and remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Heck Reaction: Alkenylation of Dibromopyridines
The Heck reaction allows for the coupling of aryl halides with alkenes. While less commonly reported for dibromopyridines compared to the other coupling reactions, it remains a valuable tool for introducing vinyl groups.
Comparative Performance of Palladium Catalysts in the Heck Reaction
| Catalyst System | Ligand | Key Characteristics & Performance Insights | Typical Yield Range (%) |
| Pd(OAc)₂ | None (Jeffery Conditions) | Can be effective for reactive aryl iodides and bromides, often in the presence of a phase-transfer catalyst like a tetralkylammonium salt. | 50-80 |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | A common and versatile catalyst system. The phosphine ligand helps to stabilize the active palladium species. | 60-85 |
| PdCl₂(dppf) | Bidentate Phosphine | The dppf ligand can improve catalyst stability and efficiency, particularly for less reactive substrates. | 70-90 |
Note: Yields are representative and highly dependent on the alkene coupling partner and reaction conditions.
Causality Behind Catalyst Selection in the Heck Reaction
The choice of catalyst for the Heck reaction often depends on the reactivity of the dibromopyridine and the alkene. For simple, activated alkenes, a ligandless system or a simple phosphine ligand may be sufficient.[6] For more challenging couplings, particularly with less reactive or sterically hindered alkenes, a more robust catalyst system with a bidentate ligand like dppf can be beneficial. Regioselectivity in the Heck reaction (formation of the linear vs. branched product) is a key consideration and can be influenced by the steric and electronic properties of both the catalyst and the alkene.[7]
Experimental Protocol: Heck Reaction of 2,6-Dibromopyridine with Styrene using Pd(OAc)₂/PPh₃
-
Reaction Setup: To a sealed tube, add 2,6-dibromopyridine (1.0 mmol, 237 mg), styrene (1.5 mmol, 173 µL), Pd(OAc)₂ (0.02 mmol, 4.5 mg), PPh₃ (0.04 mmol, 10.5 mg), and triethylamine (1.5 mmol, 209 µL).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Workup: Cool the reaction to room temperature and dilute with water (20 mL). Extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Navigating Regioselectivity in Unsymmetrical Dibromopyridines
For unsymmetrical dibromopyridines (e.g., 2,4-dibromopyridine), the choice of catalyst can profoundly influence which bromine atom reacts. This provides a powerful synthetic handle for selective functionalization.
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Pyrazolopyridine-Based Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy.[1][2][3] As ATP-mimicking hinge-binders, these heterocyclic compounds have led to several approved drugs and numerous clinical candidates.[1][3] However, the journey from a promising chemical entity to a validated lead compound is paved with rigorous, quantitative biology. The trustworthiness of this journey hinges entirely on the validation of the in vitro assays used to characterize these inhibitors.
This guide provides an in-depth comparison of essential in vitro assay formats, moving beyond mere protocols to explain the causality behind experimental choices. We will explore a logical progression from initial biochemical characterization to cellular validation and direct target engagement, ensuring a self-validating data package that builds confidence in your pyrazolopyridine-based drug candidates.
Section 1: The Foundational Choice: Biochemical vs. Cellular Assays
The first critical decision in the validation cascade is the choice between a biochemical (enzyme) assay and a cell-based assay. This is not a matter of one being superior, but rather of asking the right question at the right stage of discovery.[4][5]
-
Biochemical Assays measure the direct effect of an inhibitor on an isolated, purified enzyme.[4] They are reductionist, offering high throughput and mechanistic detail (e.g., determining the mechanism of inhibition).[6] This makes them ideal for primary screening and initial structure-activity relationship (SAR) studies.[7]
-
Cellular Assays measure the inhibitor's effect within a living cell.[8] This provides a more physiologically relevant context, accounting for factors like cell permeability, efflux pumps, and competition with high intracellular ATP concentrations.[9][10] These assays are crucial for validating hits from biochemical screens and are more predictive of in vivo efficacy.[11]
A frequent and costly pitfall in drug discovery is the discrepancy between high potency in biochemical assays and weak or non-existent activity in cell-based assays.[10][12] Therefore, a robust validation strategy must incorporate both assay types early in the discovery pipeline.
Caption: Logical workflow for inhibitor validation.
Section 2: Biochemical Assay Validation: Quantifying Direct Enzyme Inhibition
For pyrazolopyridine kinase inhibitors, a common and robust choice for biochemical screening is a luminescence-based kinase activity assay that quantifies ATP consumption.
Core Principle: As the kinase phosphorylates its substrate, it consumes ATP. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light. Inhibition of the kinase results in less ATP consumption and therefore a higher luminescent signal.
Experimental Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare kinase and substrate solution in kinase buffer. The kinase concentration should be optimized to ensure the reaction is linear over the incubation time.
-
Prepare ATP solution in kinase buffer. Causality: The ATP concentration is critical. For initial IC₅₀ determination, it is often set at or near the Michaelis-Menten constant (Kₘ) for the specific kinase.[6] Screening at very high ATP concentrations can disadvantage ATP-competitive inhibitors like pyrazolopyridines.[6]
-
Prepare the pyrazolopyridine inhibitor stock solution in 100% DMSO and create a serial dilution series (e.g., 10-point, 3-fold dilutions).
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the kinase/substrate solution to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[13][14]
-
Validation Parameters for Biochemical Assays
A robust and reproducible assay is defined by key statistical parameters.[15] These should be established during assay development before screening the full compound library.
| Parameter | Formula | Acceptance Criteria | Rationale & Importance |
| Z'-factor | 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ] | > 0.5 | Measures the statistical separation between the positive (p) and negative (n) controls. A Z' > 0.5 indicates a large enough dynamic range for reliable hit identification.[16] |
| Signal-to-Background (S/B) | μₙ / μₚ | > 5 | Represents the dynamic range of the assay. A higher S/B ratio indicates a more robust assay. |
| Coefficient of Variation (%CV) | (σₙ / μₙ) * 100 | < 15% | Measures the variability or precision of the negative control wells. Low %CV is essential for reproducible results.[17] |
| IC₅₀ Reproducibility | N/A | < 3-fold variation | The IC₅₀ of a known reference inhibitor should be consistent across multiple independent runs, ensuring inter-assay reproducibility.[17] |
(μ = mean, σ = standard deviation, p = positive control, n = negative control)
Trustworthiness Check: A common artifact for heterocyclic compounds is inhibition of the luciferase reporter enzyme.[18] To validate your results, run a counterscreen where the pyrazolopyridine inhibitor is added after the kinase reaction is stopped, just before the detection reagent. Any activity in this counterscreen suggests interference with the detection system, not the target kinase.
Section 3: Cellular Assay Validation: Assessing Activity in a Biological Context
After identifying potent inhibitors in a biochemical assay, the next crucial step is to determine their activity in a cellular environment. A common method is to use a cancer cell line whose proliferation is dependent on the activity of the target kinase.[8][19]
Core Principle: If the pyrazolopyridine inhibitor can enter the cells and inhibit the target kinase, it will block the downstream signaling required for proliferation and survival, leading to a decrease in cell viability.[19]
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Culture:
-
Select an appropriate cell line. Causality: For example, if your target is c-Met kinase, the EBC-1 cell line, which has a c-Met gene amplification and is dependent on c-Met signaling, is a suitable model.[20] Alternatively, engineered cell lines like IL-3 dependent Ba/F3 cells expressing an oncogenic kinase can be used.[8][19]
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Assay Procedure (96-well plate format):
-
Seed cells at an optimized density (e.g., 5,000 cells/well) in 90 µL of growth medium and incubate for 24 hours.
-
Prepare a 10x working solution of your pyrazolopyridine inhibitor's serial dilutions.
-
Add 10 µL of the 10x inhibitor solution or DMSO (vehicle control) to the cells.
-
Incubate for 72 hours. This duration allows for effects on cell proliferation to become apparent.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of a commercial cell viability reagent (e.g., CellTiter-Glo®), which lyses the cells and measures ATP content as an indicator of metabolic activity.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration causing a 50% reduction in cell viability).
-
Comparing Biochemical and Cellular Potency
It is common for the cellular EC₅₀ to be significantly higher than the biochemical IC₅₀.[9][12] This "potency shift" provides critical insights into the drug-like properties of your inhibitor.
| Inhibitor Example | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (nM) | Potency Shift (EC₅₀ / IC₅₀) | Possible Interpretation |
| Compound A | 5 | 50 | 10x | Good cell permeability and on-target effect. A 10-50x shift is often considered acceptable. |
| Compound B | 8 | 5000 | 625x | Poor cell permeability, active efflux from the cell, or high plasma protein binding in the media. |
| Compound C | 10 | >10,000 | >1000x | Likely not cell-permeable or is rapidly metabolized. May also indicate an off-target biochemical hit. |
Section 4: Advanced Validation: Confirming On-Target Engagement
A decrease in cell viability is a phenotypic response. It strongly suggests your inhibitor is working, but it doesn't definitively prove that it's acting through your intended target.[21] To achieve this, a target engagement assay is the gold standard. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technology for this purpose.[19]
Core Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that reversibly binds to the kinase's active site is added (the energy acceptor). When the tracer is bound, BRET occurs. Your pyrazolopyridine inhibitor competes with the tracer for the active site. As your inhibitor displaces the tracer, the BRET signal decreases in a dose-dependent manner.[19]
Caption: Workflow for a NanoBRET™ target engagement assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Treat cells with the serially diluted pyrazolopyridine inhibitor for 2 hours.
-
Add the NanoBRET™ tracer and the NanoGlo® substrate simultaneously.
-
Read the filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular IC₅₀ for target engagement.
-
This assay provides direct evidence that your compound is binding to its intended target in a live-cell environment, completing the validation trifecta.
References
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Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Spyrakis, F., et al. (2021). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
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Lavanya Chowdary, G., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Retrieved from [Link]
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El-Damasy, D. A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]
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ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
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BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
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ResearchGate. (2024, March 24). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]
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Chem Help ASAP. (2023, August 14). types of assays used in early drug discovery. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. PubMed Central. Retrieved from [Link]
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Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
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RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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BioPharm International. (n.d.). Assessing the Reproducibility of an Analytical Method. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Practical Guide to Immunoassay Method Validation. PubMed Central. Retrieved from [Link]
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NCATS NIH. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
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U.S. Food and Drug Administration. (2010, June 25). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]
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Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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News-Medical.Net. (2026, January 14). Advancing PROTAC development through innovative preclinical model systems. Retrieved from [Link]
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BioPharm International. (2014, February 19). FDA Updates Analytical Validation Guidance. Retrieved from [Link]
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bioRxiv. (2025, August 3). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, November 13). In Vitro Diagnostics. Retrieved from [Link]
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FDA CDER Small Business and Industry Assistance. (2020, January 17). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Pyrazolo[4,3-c]pyridine Isomers
Introduction: The Significance of Isomeric Purity in Drug Discovery
The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, frequently recognized as a purine bioisostere. This structural mimicry enables it to interact with a wide array of biological targets, particularly the ATP-binding sites of kinases, rendering it a privileged scaffold in the development of targeted therapies. The pyrazolo[4,3-c]pyridine system, in particular, can exist as two principal tautomeric isomers: 1H-pyrazolo[4,3-c]pyridine (where the proton is on N1) and 2H-pyrazolo[4,3-c]pyridine (where the proton is on N2).
The precise location of the N-H proton profoundly influences the molecule's electronic distribution, hydrogen bonding capability, and overall three-dimensional shape. These differences, though subtle, can lead to significant variations in pharmacological activity, selectivity, and pharmacokinetic profiles. Therefore, the ability to unambiguously differentiate between these isomers is not merely an academic exercise but a critical necessity in drug development for ensuring the synthesis of the correct, most active, and safest chemical entity. This guide provides an in-depth spectroscopic comparison of these two key isomers, offering experimental insights and detailed protocols for their definitive characterization.
Theoretical Underpinnings of Spectroscopic Differentiation
The key to distinguishing the 1H- and 2H-isomers lies in how the different placement of the N-H proton and the lone pair on the pyrazole ring nitrogens affects the electronic environment of the entire bicyclic system.
-
1H-pyrazolo[4,3-c]pyridine: In this isomer, the N1 nitrogen is pyrrole-like (possessing the proton), while the N2 nitrogen is pyridine-like (possessing a lone pair in the plane of the ring). The N-H proton is directly attached to the pyrazole ring.
-
2H-pyrazolo[4,3-c]pyridine: Conversely, in this form, the N2 nitrogen is pyrrole-like, and the N1 nitrogen is pyridine-like.
This fundamental difference in electronic architecture gives rise to predictable and measurable variations in their interaction with electromagnetic radiation, which we can exploit using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a direct map of the chemical environment of each proton and carbon atom. The electronic asymmetry introduced by the nitrogen placement in the pyrazole ring leads to distinct chemical shifts.
Causality Behind Expected NMR Differences:
The pyridine-like nitrogen (N5) in the pyridine ring is a strong electron-withdrawing group, which deshields adjacent protons and carbons. The key differentiator, however, is the electronic nature of the pyrazole nitrogens.
-
In the 1H-isomer , the N1-H group is a relatively weak electron donor, and the pyridine-like N2 atom exerts a moderate electron-withdrawing effect.
-
In the 2H-isomer , the situation is reversed. The N2-H is the weak donor, and the pyridine-like N1 atom's influence on the fused ring system will differ from N2's influence in the 1H-isomer. Protons and carbons closer to the pyridine-like nitrogen in the pyrazole ring are expected to be more deshielded (shifted downfield). Specifically, the proton at position C3 will likely experience a more significant downfield shift in the 2H-isomer compared to the 1H-isomer due to its proximity to the more electron-withdrawing, pyridine-like N1.
Comparative NMR Data (Predicted)
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 1H-pyrazolo[4,3-c]pyridine (Predicted) | 2H-pyrazolo[4,3-c]pyridine (Predicted) | Rationale for Difference |
| H3 | ~8.30 | ~8.60 | Closer to the more deshielding pyridine-like N1 in the 2H-isomer. |
| H4 | ~7.80 | ~7.75 | Minor influence from the pyrazole tautomerism. |
| H6 | ~8.50 | ~8.55 | Proximity to the pyridine N5; minor influence from pyrazole ring. |
| H7 | ~7.30 | ~7.35 | Less affected by the electronic changes within the pyrazole ring. |
| N-H | ~13.5 | ~13.8 | The chemical environment of the N-H proton is slightly different. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | 1H-pyrazolo[4,3-c]pyridine (Predicted) | 2H-pyrazolo[4,3-c]pyridine (Predicted) | Rationale for Difference |
| C3 | ~135 | ~140 | Directly influenced by the adjacent pyrazole nitrogen's electronic character. |
| C3a | ~120 | ~118 | Bridgehead carbon, influenced by overall ring electronics. |
| C4 | ~115 | ~114 | |
| C6 | ~148 | ~149 | Alpha to pyridine nitrogen. |
| C7 | ~112 | ~113 | |
| C7a | ~140 | ~142 | Bridgehead carbon, adjacent to the N-H group. |
Experimental Protocol for NMR Analysis
A rigorous and standardized protocol is essential for obtaining high-quality, reproducible NMR data for structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the high-purity pyrazolo[4,3-c]pyridine isomer.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of N-H protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0.00 ppm), for accurate chemical shift referencing.
-
-
¹H NMR Acquisition:
-
Spectrometer: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set to cover a range of 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.
-
Number of Scans: 16-64 scans are generally adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Spectral Width: Set to cover a range of 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, several hundred to several thousand scans are often required.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly useful for assigning quaternary carbons and confirming the overall carbon skeleton.
-
Data Interpretation Workflow
Caption: NMR data analysis workflow for isomer differentiation.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about its structure. While the isomers have identical molecular weights, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) are expected to differ due to the distinct stability of the intermediate fragments.
Causality Behind Expected MS Differences:
The fragmentation of pyrazole rings often involves the loss of HCN or N₂.[3][4] For pyrazolopyridines, characteristic fragmentation will likely involve the cleavage of the pyrazole ring.
-
1H-isomer: The initial fragmentation might involve the loss of HCN from the C3 and N2 positions.
-
2H-isomer: Fragmentation could proceed via loss of HCN from the C3 and N1 positions.
The relative stability of the resulting radical cations will dictate the abundance of the fragment ions. The position of the N-H proton influences which nitrogen is more likely to be retained or expelled in a fragment, leading to different dominant fragmentation pathways.
Comparative Fragmentation Data (Predicted)
Table 3: Predicted Key EI-MS Fragments for C₆H₅N₃ (MW = 119.12)
| m/z | Predicted Fragment | Expected from 1H-isomer? | Expected from 2H-isomer? | Rationale |
| 119 | [M]⁺˙ | Yes (High) | Yes (High) | Molecular Ion. |
| 92 | [M - HCN]⁺˙ | Yes | Yes | Loss of hydrogen cyanide, a common pathway for N-heterocycles. |
| 65 | [C₅H₅]⁺ | Yes | Yes | Resulting from further fragmentation after HCN loss. |
Distinguishing fragments may be subtle and depend on relative abundances rather than unique ions.
Experimental Protocol for ESI-MS/MS Analysis
Electrospray ionization (ESI) is a soft ionization technique suitable for these polar heterocyclic compounds.
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.[5]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).[5]
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1): Acquire a full scan spectrum to confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 120.
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion (m/z 120) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
-
-
Data Analysis:
-
Compare the product ion spectra of the two isomers.
-
Identify unique fragment ions or significant differences in the relative abundance of common fragments to establish a spectroscopic fingerprint for each isomer.
-
MS/MS Fragmentation Logic
Caption: Isomer-specific fragmentation pathways in MS/MS.
UV-Vis and Fluorescence Spectroscopy: Exploring Electronic Transitions
UV-Vis absorption and fluorescence emission spectroscopy probe the electronic transitions within the molecule. The position of the N-H proton and the resulting electronic distribution affect the energy of the π → π* and n → π* transitions.
Causality Behind Expected Photophysical Differences:
The isomers are expected to have slightly different absorption (λ_max) and emission maxima. The isomer with a more extended or polarized π-system will typically absorb at a longer wavelength (lower energy).
-
Absorption: The subtle differences in the ground-state electronic distribution will lead to small shifts in the absorption maxima. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can further highlight differences in the ground and excited state dipole moments of the isomers.
-
Fluorescence: The fluorescence quantum yield and lifetime can be sensitive to the presence of the N-H proton, which can participate in excited-state proton transfer (ESPT) or other non-radiative decay pathways. The different hydrogen bonding capabilities of the 1H- and 2H-isomers with solvent molecules can also influence their emission properties.
Comparative Photophysical Data (Predicted)
Table 4: Predicted Photophysical Properties in Methanol
| Parameter | 1H-pyrazolo[4,3-c]pyridine (Predicted) | 2H-pyrazolo[4,3-c]pyridine (Predicted) | Rationale for Difference |
| λ_abs (nm) | ~295-305 | ~300-310 | Differences in π-system conjugation and orbital energies. |
| λ_em (nm) | ~350-360 | ~355-365 | Reflects differences in the energy of the first excited state. |
| Quantum Yield (Φ) | Moderate | Moderate | May differ based on the rigidity and non-radiative decay pathways available to each isomer. |
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare stock solutions of each isomer in a spectroscopic grade solvent (e.g., methanol, acetonitrile, or cyclohexane) at a concentration of approximately 1x10⁻³ M.
-
From the stock solution, prepare a dilute solution (e.g., 1x10⁻⁵ M) for analysis. The final concentration should result in an absorbance maximum below 1.0 AU for UV-Vis and below 0.1 AU for fluorescence to avoid inner filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam spectrophotometer.
-
Record the spectrum from 200 to 500 nm against a solvent blank.
-
Determine the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Record the emission spectrum by exciting the sample at its λ_max determined from the UV-Vis spectrum.
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission (λ_em) and scanning the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.
-
Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[6]
-
Spectroscopic Analysis Workflow
Caption: Workflow for comparative UV-Vis and fluorescence analysis.
Conclusion: A Multi-faceted Approach to Isomer Identification
References
-
Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
-
Potts, K. T., & Singh, U. P. (1970). Bridgehead nitrogen heterocycles—II: The mass spectra of some pyrazolo[1,5-a]pyridines. Organic Mass Spectrometry, 3(4), 433-444. [Link]
-
National Center for Biotechnology Information. "1H-Pyrazolo[4,3-c]pyridine." PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. "2H-pyrazolo[4,3-c]pyridine." PubChem Compound Database. [Link]
-
Frizzo, C. P., Hennemann, B. L., Kuhn, B., & Bonacorso, H. G. (2017). Fragmentation of the [M−NO2]+ of methyl-1-nitropyrazoles. ResearchGate. [Link]
-
Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Al-Otaibi, J. S., El-Brollosy, N. R., & El-Subbagh, H. I. (2006). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
-
NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]
-
The Royal Society of Chemistry. (2013). General method of UV-Vis and fluorescence titration. Supporting Information. [Link]
-
Testbook. (2023). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
-
University of Regensburg. (n.d.). Interpretation of mass spectra. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
This guide provides essential safety and logistical information for the proper disposal of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious disposal. This document synthesizes technical data with field-proven best practices to ensure the safe management of this compound from the bench to its final disposition.
Immediate Safety Profile & Core Disposal Principle
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine is a potent chemical that demands rigorous handling and disposal protocols. The primary hazards associated with this compound are its acute oral toxicity and its high potential for environmental harm.
-
Acute Toxicity : The compound is classified under GHS as Acute Toxicity 3 (Oral), signified by the "Skull and Crossbones" pictogram.[1] The hazard statement H301 (Toxic if swallowed) underscores the immediate risk upon ingestion.[1] In case of accidental swallowing, a poison center or doctor must be contacted immediately.[1]
-
Environmental Hazard : It is rated as Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water.[1] This classification strictly prohibits its disposal down the drain or into any environmental waterway, as nitrogenous and halogenated heterocyclic compounds can be persistent and damaging to aquatic ecosystems.[2][3]
Core Disposal Principle: Due to its acute toxicity and environmental hazards, 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine and any materials contaminated with it must be disposed of as hazardous chemical waste. This should be managed through a licensed environmental waste management contractor. Under no circumstances should this compound be disposed of in standard laboratory trash or via sanitary sewer systems.
On-Site Waste Management: A Step-by-Step Protocol
Proper waste management begins at the point of generation. Adherence to a systematic collection and storage protocol is critical to ensuring safety and regulatory compliance within the laboratory.
Step 1: Waste Segregation and Container Selection
-
Rationale : To prevent dangerous reactions and ensure proper disposal routing, hazardous waste streams must be kept separate. Halogenated organic compounds often require specific disposal methods, such as high-temperature incineration.
-
Protocol :
-
Designate a specific, dedicated waste container for 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine solid waste and another for solutions containing the compound.
-
Use only chemically compatible, sealable, and airtight containers.[4] A high-density polyethylene (HDPE) or glass container is recommended.
-
Collect waste in its pure form or in solutions. If dissolved, the solvent must also be declared on the waste label. Avoid mixing with incompatible materials such as strong oxidizers or acids.[4]
-
Step 2: Comprehensive Waste Labeling
-
Rationale : Accurate labeling is a legal requirement and is crucial for the safety of all personnel handling the waste, from lab staff to disposal technicians.
-
Protocol :
-
Attach a completed Dangerous/Hazardous Waste label to the container before adding the first particle of waste.[4]
-
The label must include:
-
The full chemical name: "3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine".
-
CAS Number: 1235220-00-0.[1]
-
Associated Hazards: "Acutely Toxic (Oral)", "Environmental Hazard".
-
An accurate estimation of the concentration and total quantity.
-
The date of accumulation.
-
-
Step 3: Secure Temporary Storage
-
Rationale : Proper storage minimizes the risk of spills, exposure, and unauthorized access.
-
Protocol :
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[2] This area should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet).
-
Keep containers tightly closed when not in use.[2]
-
Store away from direct sunlight, heat sources, and incompatible chemicals.[4]
-
Step 4: Managing Contaminated Materials
-
Rationale : Any item that comes into contact with the compound is considered hazardous waste and must be disposed of accordingly.
-
Protocol :
-
Personal Protective Equipment (PPE) : Used gloves, disposable lab coats, and any other contaminated protective gear must be collected in a sealed, labeled bag or container for hazardous waste disposal.
-
Glassware and Labware : Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste. The rinsed glassware can then be washed normally. Heavily contaminated or broken glassware should be disposed of as solid hazardous waste.[5]
-
Spill Cleanup Materials : Absorbents, pads, and any materials used to clean a spill must be placed in a sealed container and disposed of as solid hazardous waste.[4]
-
Emergency Procedures: Spill and Exposure
Personnel Exposure:
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or physician for guidance.[1][5]
Spill Response:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[2]
-
Control : Prevent the spread of dust or liquid.
-
Cleanup : Wearing appropriate PPE (nitrile gloves, safety goggles, lab coat), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Carefully sweep or transfer the material into a closable, labeled container for hazardous waste disposal.[4] Do not allow the material to enter drains or waterways.[2]
Approved Disposal Pathways
The chemical structure of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine—a brominated, nitrogen-containing heterocycle—dictates the required disposal technology.
Primary Method: High-Temperature Incineration
-
Rationale : This is the preferred and most effective method. The high temperatures (typically >850°C) and controlled conditions are necessary to destroy the stable heterocyclic ring and manage the hazardous byproducts of combustion.
-
Mechanism : Complete combustion breaks the compound down into simpler, less harmful components. The presence of bromine and nitrogen requires specialized equipment, including afterburners and scrubbers, to neutralize the formation of acidic gases (like hydrogen bromide, HBr) and toxic nitrogen oxides (NOx).[5][6] This prevents the release of these pollutants into the atmosphere. Dissolving the material in a combustible solvent can facilitate this process.[5]
Alternative Method: Hazardous Waste Landfill
-
Rationale : Landfilling is a less preferred option and is only permissible for waste that has been treated and stabilized to reduce its immediate hazards and prevent leaching into the environment.
-
Limitations : Untreated, acutely toxic, and water-hazardous organic compounds are generally banned from landfill disposal. The waste would first need to be processed by a licensed treatment, storage, and disposal facility (TSDF).
Data Summary Table
| Parameter | Information | Source(s) |
| Chemical Name | 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine | [1] |
| CAS Number | 1235220-00-0 | [1] |
| Physical Form | Solid | [1] |
| Primary Hazard | Acute Toxicity 3 (Oral) - H301: Toxic if swallowed | [1] |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [1] |
| Environmental Hazard | WGK 3: Highly hazardous to water | [1] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 compounds | [1] |
| PPE Requirement | Chemical-resistant gloves, safety goggles/face shield, lab coat | [2][7] |
| Spill Cleanup | Use inert, dry absorbent material; collect in a sealed container | [4] |
| Primary Disposal | High-temperature incineration via a licensed waste contractor | [5] |
| Prohibited Disposal | Do not discharge into drains, rivers, or regular trash | [2] |
Waste Handling Decision Workflow
The following diagram outlines the decision-making process for managing waste generated from 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine.
Caption: Decision workflow for handling and disposing of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine waste.
References
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Pyridine . Washington State University. [Link]
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Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis . ACS Omega. [Link]
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Safety Data Sheet: Pyridine . Carl ROTH. [Link]
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Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review . Mini-Reviews in Organic Chemistry. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity . PubMed Central. [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies . MDPI. [Link]
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Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS Green Chemistry Institute. [Link]
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction . PubMed. [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds . ResearchGate. [Link]
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Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications . MDPI. [Link]
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Safely handling a liter of Bromine? : r/chemistry . Reddit. [Link]
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Nitrogenous Wastes – Concepts of Biology . H5P. [Link]
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Nitrogenous Wastes – Concepts of Biology – 1st Canadian Edition . BCcampus. [Link]
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MSDS of 3-Bromo-1H-pyrazolo[4,3-c]pyridine . Capot Chemical. [Link]
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A Senior Application Scientist's Guide to Handling 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested safety and logistical information for handling 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine. The protocols described herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices. Given the limited specific toxicological data for this compound, our approach is rooted in a conservative assessment based on its structural class and known hazards.
Hazard Assessment: A Proactive Stance
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine is classified with a GHS06 pictogram (skull and crossbones) and the signal word "Danger," indicating significant potential for acute toxicity. The primary known hazard is Acute Toxicity Category 3 (Oral) , with the hazard statement H301: "Toxic if swallowed."[1]
Due to the absence of comprehensive toxicological data, we must infer other potential hazards based on its structure as a dibrominated heterocyclic pyridine derivative. Pyridine and its derivatives are often associated with:
-
Skin Irritation: Can cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[3][4][5]
Therefore, all handling procedures must assume the compound is hazardous upon inhalation and skin contact, in addition to its known oral toxicity. We will proceed with the principle of ALARP (As Low As Reasonably Practicable) to minimize all potential routes of exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary barrier against exposure. The following table outlines the minimum required PPE for handling 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine.
| Protection Type | Specific Recommendations | Causality and Rationale |
| Respiratory Protection | Work exclusively within a certified chemical fume hood.[6][7][8] | The fume hood is the most critical engineering control. It protects against the inhalation of fine powders, which is a primary exposure risk when handling solid compounds. Given the potential for respiratory irritation, local exhaust ventilation is non-negotiable.[4][5] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[9][10] | Protects against accidental splashes of solutions or airborne solid particles reaching the eyes, mitigating the risk of serious eye irritation.[2][3] |
| Hand Protection | Nitrile or neoprene gloves.[4][6] Double-gloving is recommended. | Provides a barrier against skin contact. While specific chemical resistance data for this compound is unavailable, nitrile and neoprene offer good general resistance to pyridine-type compounds.[5][6] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs. |
| Skin and Body Protection | A fully buttoned, flame-resistant lab coat with tight cuffs.[9][11] | Prevents the compound from contaminating personal clothing and skin. The cuffs should be tucked into the inner glove to create a seal.[11] Closed-toe shoes and long pants are mandatory.[12] |
Operational and Disposal Plans
A safe protocol extends beyond PPE. It encompasses the entire workflow, from initial handling to final disposal.
Engineering Controls: The First Line of Defense
All manipulations of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine, including weighing, transfers, and preparation of solutions, must be performed inside a properly functioning and certified laboratory chemical fume hood.[7][8] An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[7]
Experimental Protocol: Safe Handling of Solid Compound
-
Preparation: Before starting, ensure the fume hood is clutter-free and the sash is at the appropriate working height. Don all required PPE as outlined in the table above.
-
Weighing: Use a tared weigh boat or glassine paper on an analytical balance located inside the fume hood. If a balance cannot be placed inside the hood, weigh the compound in a sealed container, transfer it to the hood, and then unseal it.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust. If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After use, tightly seal the primary container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Glove Removal: Remove the outer pair of gloves before touching any surfaces outside the fume hood (e.g., computer, notebook). Remove all PPE before leaving the laboratory and wash hands thoroughly.[11]
Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for safely managing 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine in a laboratory setting.
Caption: Workflow for handling 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine.
Disposal Plan
All waste containing 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine, including contaminated consumables (gloves, weigh boats, paper towels) and solutions, must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste."[7]
-
Disposal Compliance: Disposal must adhere strictly to local, state, and federal environmental regulations.[8] Consult your institution's Environmental Health and Safety (EH&S) department for specific procedures. Do not discharge any material into drains or rivers.[8]
Emergency Procedures: Immediate Actions
Even with meticulous planning, accidents can happen. Rapid and correct first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][6][7] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration.[1][2] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. [2] If the person is conscious, rinse their mouth with water. Call a physician or Poison Control Center immediately.[1][2] |
This guide is intended to build a foundation of safety and trust in your laboratory operations. By understanding the rationale behind each protocol, you are empowered to work not just safely, but with scientific and operational excellence.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available at: [Link]
-
NC BioNetwork. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1. Available at: [Link]
-
Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed. Available at: [Link]
-
LabSolutions. 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine. Available at: [Link]
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- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
